molecular formula C17H20N4NaO9P B1680621 Riboflavin 5-phosphate sodium CAS No. 130-40-5

Riboflavin 5-phosphate sodium

Katalognummer: B1680621
CAS-Nummer: 130-40-5
Molekulargewicht: 478.3 g/mol
InChI-Schlüssel: OHSHFZJLPYLRIP-BMZHGHOISA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Riboflavin 5'-Phosphate Sodium is the phosphate sodium salt form of riboflavin, a water-soluble and essential micronutrient that is the principal growth-promoting factor in naturally occurring vitamin B complexes. Riboflavin phosphate sodium is converted to 2 coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for energy production by aiding in the metabolism of fats, carbohydrates and proteins and are required for red blood cell formation and respiration, antibody production and for regulating human growth and reproduction. Riboflavin phosphate sodium is essential for healthy skin, nails and hair growth.
RIBOFLAVIN 5'-PHOSPHATE SODIUM is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1985 and is indicated for keratoconus.
See also: Flavin Mononucleotide (is salt form of) ... View More ...

Eigenschaften

CAS-Nummer

130-40-5

Molekularformel

C17H20N4NaO9P

Molekulargewicht

478.3 g/mol

IUPAC-Name

sodium 7,8-dimethyl-2-oxo-10-[(2S,3S,4R)-2,3,4-trihydroxy-5-phosphonooxypentyl]benzo[g]pteridin-4-olate

InChI

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1

InChI-Schlüssel

OHSHFZJLPYLRIP-BMZHGHOISA-M

Isomerische SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na]

Kanonische SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.[Na]

Aussehen

Solid powder

Andere CAS-Nummern

22251-85-0
130-40-5

Physikalische Beschreibung

Exists as the dihydrate: Yellow solid;  [Merck Index] Yellow to orange hygroscopic solid;  [JECFA]

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

22251-85-0

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

5'-Monophosphate, Riboflavin
5'-Phosphate, Riboflavin
Flavin Mononucleotide
Flavin Mononucleotide Disodium Salt
Flavin Mononucleotide Monosodium Salt
Flavin Mononucleotide Monosodium Salt, Dihydrate
Flavin Mononucleotide Sodium Salt
FMN
Mononucleotide, Flavin
Mononucleotide, Riboflavin
Phosphate, Sodium Riboflavin
Riboflavin 5' Monophosphate
Riboflavin 5' Phosphate
Riboflavin 5'-Monophosphate
Riboflavin 5'-Phosphate
Riboflavin Mononucleotide
Riboflavin Phosphate, Sodium
Sodium Riboflavin Phosphate

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Action of Riboflavin 5'-Phosphate Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (B1680620) 5'-phosphate sodium, the biologically active form of vitamin B2, is a critical coenzyme in a vast array of fundamental metabolic processes. Also known as flavin mononucleotide (FMN), it serves as a catalytic component for a diverse class of enzymes known as flavoproteins. This technical guide provides an in-depth exploration of the mechanism of action of Riboflavin 5'-phosphate sodium, detailing its role in cellular redox reactions, energy metabolism, and other vital biochemical pathways. The document summarizes key quantitative data, provides detailed experimental protocols for its study, and presents visual representations of its core functions to support advanced research and development.

Introduction: The Central Role of Riboflavin 5'-Phosphate Sodium

Riboflavin 5'-phosphate sodium (FMN) is a water-soluble micronutrient essential for life.[1] Unlike its precursor, riboflavin, FMN is the direct, biologically active form, bypassing the initial phosphorylation step required for riboflavin's utilization.[2] This enhanced bioavailability makes it a key molecule in cellular function.[3] FMN is a precursor to another crucial flavin coenzyme, flavin adenine (B156593) dinucleotide (FAD).[4][5] Together, FMN and FAD are indispensable for the function of numerous oxidoreductase enzymes that catalyze redox reactions central to energy metabolism, including the breakdown of carbohydrates, fats, and proteins.[6][7]

This guide will elucidate the multifaceted mechanisms of FMN, from its role as an electron carrier in the mitochondrial respiratory chain to its function as a photosensitizer.

Biochemical Function and Mechanism of Action

The primary mechanism of action of Riboflavin 5'-phosphate sodium lies in its ability to participate in oxidation-reduction (redox) reactions. The isoalloxazine ring of FMN can accept and donate either one or two electrons, allowing it to function as a versatile electron carrier in a multitude of enzymatic reactions.[8]

Role as a Coenzyme in Redox Reactions

FMN serves as a prosthetic group for a wide range of flavoproteins, where it is typically non-covalently bound.[4] These FMN-dependent enzymes are integral to numerous metabolic pathways:

  • Electron Transport Chain: FMN is a critical component of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4] It accepts two electrons from NADH and transfers them sequentially to a series of iron-sulfur clusters, ultimately contributing to the generation of a proton gradient for ATP synthesis.[4]

  • Metabolism of Macronutrients: FMN-dependent enzymes are involved in the metabolism of fatty acids, amino acids, and carbohydrates.[6] For instance, L-amino acid oxidase, an FMN-dependent enzyme, is involved in the deamination of amino acids.

  • Activation of Other B Vitamins: FMN is required for the conversion of vitamin B6 (pyridoxine) to its active form, pyridoxal (B1214274) 5'-phosphate, and for the conversion of tryptophan to niacin (vitamin B3).[7]

Conversion to Flavin Adenine Dinucleotide (FAD)

FMN is the direct precursor for the synthesis of FAD, another vital flavin coenzyme. This conversion is catalyzed by the enzyme FAD synthetase (also known as FMN adenylyltransferase), which transfers an adenylyl group from ATP to FMN.[4][9] FAD participates in an even broader range of redox reactions than FMN, including the citric acid cycle and fatty acid β-oxidation.[1]

Quantitative Data

The following tables summarize key quantitative parameters related to the function of Riboflavin 5'-phosphate sodium.

Table 1: Cellular Concentrations of Flavin Coenzymes

Cell LineRiboflavin (amol/cell)FMN (amol/cell)FAD (amol/cell)Reference
CHO143.417.0[5]
HEK2933.10.462.2[5]
NIH 3T35.61.24.8[5]

Table 2: Spectroscopic Properties of Flavin Mononucleotide (FMN)

PropertyValueReference
Molar Extinction Coefficient (ε) at ~445-446 nm12,200 - 12,600 M⁻¹cm⁻¹[2][10]
Fluorescence Emission Maximum~524 nm[2]

Table 3: Kinetic Parameters of FMN-Dependent Enzymes

EnzymeSubstrateK_mk_catReference
Corynebacterium ammoniagenes FAD Synthetase (FMNAT activity)FMN1.2 µM17 min⁻¹[7]
Corynebacterium ammoniagenes FAD Synthetase (FMNAT activity)ATP36 µM17 min⁻¹[7]
NAD(P)H:Flavin Mononucleotide OxidoreductaseNADH394 µM157 µmol/mg/min[10]

Table 4: Binding Affinity Data

LigandTargetIC₅₀Reference
RoseoflavinB. subtilis FMN Riboswitch5 ± 0.64 µM[11]

Experimental Protocols

Quantification of Intracellular FMN and FAD by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods described for the analysis of flavins in plasma and urine.[12]

4.1.1. Sample Preparation (Cultured Cells)

  • Harvest a known number of cells by trypsinization or scraping.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer).

  • Homogenize the cells using sonication or freeze-thaw cycles.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • To precipitate proteins, add an equal volume of ice-cold acetonitrile (B52724) to the supernatant.

  • Vortex and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen.

  • Reconstitute the sample in the HPLC mobile phase.

4.1.2. HPLC Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and an aqueous buffer (e.g., 0.054 M monobasic potassium phosphate).[13] The exact ratio should be optimized for the specific column and system.

  • Detection: Fluorimetric detection with excitation at approximately 460 nm and emission at approximately 530 nm.[14]

  • Quantification: Generate a standard curve using known concentrations of FMN and FAD standards.

Spectrophotometric Assay for FMN-Dependent Oxidoreductase Activity

This protocol provides a general method for assaying the activity of an FMN-dependent oxidoreductase that uses NAD(P)H as a substrate.

4.2.1. Reagents

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • FMN solution (concentration to be optimized based on the enzyme's K_m).

  • NAD(P)H solution (concentration to be optimized).

  • Purified FMN-dependent oxidoreductase.

4.2.2. Procedure

  • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, FMN, and the enzyme.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding NAD(P)H.

  • Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NAD(P)H) using a spectrophotometer.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹).

Signaling Pathways and Experimental Workflows

Biosynthesis of FMN and FAD

The conversion of riboflavin to its active coenzyme forms, FMN and FAD, is a fundamental two-step enzymatic pathway.

FMN_FAD_Biosynthesis Riboflavin Riboflavin Flavokinase Flavokinase (Riboflavin Kinase) Riboflavin->Flavokinase FMN Riboflavin 5'-phosphate (FMN) FADSynthetase FAD Synthetase FMN->FADSynthetase FAD Flavin Adenine Dinucleotide (FAD) ATP1 ATP ATP1->Flavokinase ADP1 ADP ATP2 ATP ATP2->FADSynthetase PPi PPi Flavokinase->FMN Flavokinase->ADP1 FADSynthetase->FAD FADSynthetase->PPi

Caption: Biosynthesis of FMN and FAD from Riboflavin.

Role of FMN in the Electron Transport Chain (Complex I)

FMN is the initial electron acceptor in Complex I of the mitochondrial respiratory chain, playing a pivotal role in cellular respiration.

ETC_Complex_I cluster_complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH NADH FMN_ox FMN NADH->FMN_ox 2e- NAD NAD+ FMN_ox->NAD FMN_red FMNH2 FeS Iron-Sulfur Clusters FMN_red->FeS 2e- Q Ubiquinone (Q) FeS->Q 2e- QH2 Ubiquinol (QH2) Q->QH2

Caption: Electron flow through FMN in Complex I.

Experimental Workflow for Site-Directed Mutagenesis of an FMN-Binding Site

This workflow outlines the key steps to investigate the role of specific amino acid residues in the FMN-binding pocket of a flavoprotein.

SDM_Workflow Identify Identify Putative FMN-Binding Residues Design Design Mutagenic Primers Identify->Design PCR Site-Directed Mutagenesis PCR Design->PCR Transform Transform E. coli PCR->Transform Sequence Sequence Verify Mutation Transform->Sequence Express Express and Purify Mutant Protein Sequence->Express Characterize Characterize Mutant (Binding, Kinetics) Express->Characterize

Caption: Workflow for studying FMN-binding sites.

Conclusion

Riboflavin 5'-phosphate sodium is a cornerstone of cellular metabolism, acting as a versatile redox cofactor and a precursor to FAD. Its direct bioavailability and central role in energy production underscore its importance in health and disease. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating a deeper understanding and further investigation into the multifaceted roles of this essential biomolecule.

References

Understanding Riboflavin 5'-Phosphate Sodium as Flavin Mononucleotide (FMN): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (B1680620) 5'-phosphate sodium, the sodium salt of flavin mononucleotide (FMN), is a pivotal biomolecule derived from riboflavin (Vitamin B2).[1] As a crucial coenzyme for a myriad of oxidoreductases, FMN is indispensable for a wide range of metabolic processes, most notably in the mitochondrial electron transport chain where it serves as the primary electron acceptor for NADH in Complex I.[2][3][4] Its ability to participate in both one- and two-electron transfers renders it a versatile redox carrier.[1] This technical guide provides a comprehensive overview of the core biochemical and physicochemical properties of Riboflavin 5'-phosphate sodium, detailed experimental protocols for its analysis, and visual representations of its key biological pathways.

Introduction to Riboflavin 5'-Phosphate Sodium (FMN)

Riboflavin 5'-phosphate sodium is the biologically active form of riboflavin, produced in cells by the enzyme riboflavin kinase.[1] It is the principal form in which riboflavin is found in cells and tissues.[1] While requiring energy for its synthesis, FMN is more soluble than its precursor, riboflavin.[1] In biological systems, FMN can exist as a freely circulating molecule or be covalently or non-covalently bound to enzymes as a prosthetic group.[1] The reversible conversions between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms are central to its function in catalytic cycles.[1]

Physicochemical Properties

A summary of the key quantitative data for Riboflavin 5'-phosphate sodium (FMN) is presented below.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₀N₄NaO₉P[5]
Molecular Weight 478.33 g/mol (anhydrous)[6]
514.36 g/mol (dihydrate)[6]
Appearance Yellow to orange-yellow crystalline, hygroscopic powder.[6][7]
Solubility Soluble in water (approx. 33.3 g/L or 1g in 30 mL).[6]
Soluble in water at 50mg/ml.[7]
Soluble in PBS (pH 7.2) at approximately 10 mg/ml.[8]
Very slightly soluble in ethanol.[6]
Practically insoluble in ether and chloroform.[7]
Insoluble in DMSO.[9]
Stability Stable in air but is hygroscopic. Sensitive to heat and light, especially in alkaline solutions.[7][10]
Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months (protected from light).[11]
pH (1% solution) 5.0 - 6.5[10]
Specific Rotation +37.0° to +42.0°[6]
Molar Absorptivity (ε) In aqueous solution: 12,188 ± 1000 M⁻¹cm⁻¹ at 375 nm and 14,168 ± 800 M⁻¹cm⁻¹ at 445 nm.[12]
For FMN: ε₄₄₆ = 12,200 M⁻¹cm⁻¹[13]
Redox Potentials (pH 7.0) E'₀ (FMN/FMNH₂) = -0.207 V[14]
E'₀ (FMN/FMNH•) = -0.313 V[14]
E'₀ (FMNH•/FMNH₂) = -0.101 V[14]

Biological Role and Signaling Pathways

FMN Biosynthesis

FMN is synthesized from riboflavin in a two-step enzymatic process that is tightly regulated.[15] The first and rate-limiting step is the phosphorylation of riboflavin by riboflavin kinase, an ATP-dependent enzyme.[15] FMN can then be further converted to Flavin Adenine Dinucleotide (FAD) by FAD synthetase.[16]

FMN_Biosynthesis cluster_0 Cytosol / Mitochondria Riboflavin Riboflavin (Vitamin B2) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN  Riboflavin Kinase  ATP -> ADP FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD  FAD Synthetase  ATP -> PPi

Caption: Biosynthesis of FMN from Riboflavin and its subsequent conversion to FAD.

Role in the Electron Transport Chain

FMN is a critical component of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[3] It acts as the initial electron acceptor from NADH, facilitating the transfer of two electrons.[3][17] FMN's ability to be reduced one electron at a time to a stable semiquinone radical allows it to act as a crucial intermediary, converting the two-electron transfer from NADH into single-electron transfers to the series of iron-sulfur clusters within Complex I.[17] This electron flow drives the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient necessary for ATP synthesis.[3]

Electron_Transport_Chain_Complex_I cluster_complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH NADH + H+ FMN_ox FMN NADH->FMN_ox 2e- FMN_red FMNH2 FMN_ox->FMN_red NAD NAD+ FeS Iron-Sulfur Clusters FMN_red->FeS 2e- (one at a time) Q Ubiquinone (Q) FeS->Q 2e- QH2 Ubiquinol (QH2) Q->QH2 Protons_out 4H+ (Intermembrane Space) Protons_in 4H+ (Matrix)

Caption: Role of FMN in the electron transfer process within Complex I.

Experimental Protocols

Quantification of FMN by Fluorescence Spectrometry

This protocol allows for the rapid and sensitive quantification of FMN in various biological samples.

Materials:

  • Riboflavin 5'-monophosphate sodium salt hydrate (B1144303) (FMN standard)

  • 0.9% NaCl solution

  • Non-binding 96-well plates

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of FMN Standard Stock Solution (Stock A):

    • Dissolve Riboflavin 5'-monophosphate sodium salt hydrate in 0.9% NaCl to a final concentration of 1 mg/mL.[18]

  • Preparation of Working Stock Solution (Stock B):

    • Dilute Stock A 1:20 with 0.9% NaCl to obtain a concentration of 50 µg/mL.[18]

  • Preparation of Standard Curve:

    • Perform a serial dilution of Stock B with 0.9% NaCl to prepare a range of FMN concentrations (e.g., from approximately 10 ng/mL to 625 ng/mL).[19]

    • A suggested dilution series is as follows:

      • 625 ng/mL: Dilute Stock B appropriately.

      • 312.5 ng/mL: 1:2 dilution of the 625 ng/mL standard.

      • 156.3 ng/mL: 1:2 dilution of the 312.5 ng/mL standard.

      • Continue with 1:2 dilutions to obtain the desired lower concentrations.[19]

  • Sample Preparation:

    • Dilute experimental samples with 0.9% NaCl to ensure the FMN concentration falls within the range of the standard curve.

  • Measurement:

    • Pipette 200 µL of each standard and sample into the wells of a non-binding 96-well plate.

    • Measure the fluorescence using a spectrophotometer with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 525 nm.[20] Note that optimal wavelengths may vary slightly between instruments.

  • Data Analysis:

    • Subtract the fluorescence of a blank (0.9% NaCl) from all readings.

    • Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of FMN in the experimental samples by interpolating their fluorescence readings on the standard curve.

General Protocol for Enzyme Assays with FMN as a Cofactor

This protocol outlines the general steps for measuring the activity of an oxidoreductase that utilizes FMN as a cofactor.

Materials:

  • Purified enzyme of interest

  • Riboflavin 5'-phosphate sodium (FMN)

  • Substrate for the enzyme

  • Appropriate buffer solution

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • In a cuvette, prepare a reaction mixture containing the buffer, a saturating concentration of FMN, and other necessary cofactors.

  • Baseline Measurement:

    • Place the cuvette in the spectrophotometer and record the initial absorbance at a wavelength where either the substrate or product absorbs, or where the redox state of FMN can be monitored (e.g., around 450 nm for oxidized FMN).[21]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to the reaction mixture and mix thoroughly.

  • Monitoring the Reaction:

    • Record the change in absorbance over time at regular intervals. The rate of change in absorbance is proportional to the enzyme activity.

  • Calculation of Enzyme Activity:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) of the species being monitored to convert the change in absorbance per unit time to the change in concentration per unit time. This value represents the enzyme activity.

Conclusion

Riboflavin 5'-phosphate sodium, as the biologically active form of vitamin B2, is a cornerstone of cellular metabolism. Its unique redox properties enable it to function as a versatile coenzyme in a vast array of enzymatic reactions, with a particularly critical role in cellular respiration. Understanding its physicochemical characteristics and having access to robust experimental protocols for its study are essential for researchers in biochemistry, drug development, and related scientific fields. The information and methodologies presented in this guide provide a solid foundation for the investigation and application of this vital biomolecule.

References

Spectroscopic Properties of Riboflavin 5'-Phosphate Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) 5'-phosphate sodium, also known as flavin mononucleotide (FMN), is a vital coenzyme synthesized from riboflavin (Vitamin B2). It plays a critical role in a multitude of cellular metabolic processes, including redox reactions essential for energy production. A thorough understanding of its spectroscopic properties is fundamental for researchers and professionals involved in drug development and various biochemical and biophysical studies. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of Riboflavin 5'-phosphate sodium, detailed experimental protocols for their measurement, and visualizations of its biochemical pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for Riboflavin 5'-phosphate sodium, providing a quick reference for experimental design and data interpretation.

Table 1: UV-Visible Absorption Spectroscopy Data
ParameterWavelength (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Conditions
Absorption Maximum (λmax)~224Not specifiedAqueous Solution
Absorption Maximum (λmax)~267~12,500Phosphate (B84403) buffer (pH 7.0)[1]
Absorption Maximum (λmax)~375Not specifiedAqueous Solution[2]
Absorption Maximum (λmax)~444~12,500Phosphate buffer (pH 7.0)[1][3]
Absorption Minimum~240Not specifiedPhosphate buffer (pH 7.0)[1]
Ratio A375/A267-0.30 - 0.34Aqueous Solution[2]
Ratio A444/A267-0.35 - 0.40Aqueous Solution[2]
Table 2: Fluorescence Spectroscopy Data
ParameterWavelength (nm)Conditions
Excitation Maximum (λex)~440-460Aqueous Solution[2][4]
Emission Maximum (λem)~520-530Aqueous Solution[2][4]
Table 3: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data
TechniqueParameterObserved ValueConditions
¹³C NMRSpectrumAvailableD₂O with DMSO-d6 reference[5][6]
Mass Spectrometry (MS)m/z457.3 [M+H]⁺Electrospray Ionization (ESI)[7]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of spectroscopic properties. The following sections outline the protocols for UV-Visible absorption and fluorescence spectroscopy of Riboflavin 5'-phosphate sodium.

UV-Visible Absorption Spectroscopy Protocol

This protocol is designed to determine the absorption spectrum and molar absorptivity of Riboflavin 5'-phosphate sodium.

Materials:

  • Riboflavin 5'-phosphate sodium

  • Phosphate buffer (pH 7.0)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of Riboflavin 5'-phosphate sodium in phosphate buffer (pH 7.0). From the stock solution, prepare a dilution to a final concentration of approximately 10 µg/mL.[1]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from 200 nm to 600 nm.

  • Blank Measurement: Fill a quartz cuvette with the phosphate buffer (pH 7.0) to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the Riboflavin 5'-phosphate sodium solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The characteristic absorbance maxima for Riboflavin 5'-phosphate sodium are expected around 267 nm, 375 nm, and 444 nm.[1][2] The absorbance at the minimum, around 240 nm, should also be noted.[1] Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy Protocol

This protocol outlines the steps to measure the fluorescence excitation and emission spectra of Riboflavin 5'-phosphate sodium.

Materials:

  • Riboflavin 5'-phosphate sodium

  • Deionized water

  • Quartz fluorescence cuvettes

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a dilute aqueous solution of Riboflavin 5'-phosphate sodium. The concentration should be low enough to avoid inner filter effects. A starting concentration of 1 mg in 100 mL of water is a good starting point.[4]

  • Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

  • Excitation Spectrum Measurement: Set the emission wavelength to the expected maximum of around 530 nm.[2] Scan a range of excitation wavelengths, for example, from 300 nm to 500 nm, to determine the excitation maximum.

  • Emission Spectrum Measurement: Set the excitation wavelength to the determined maximum (around 440-460 nm).[2][4] Scan a range of emission wavelengths, for example, from 480 nm to 650 nm, to determine the emission maximum.

  • Data Analysis: Identify the wavelengths of maximum excitation and emission. A strong yellowish-green fluorescence is characteristic of Riboflavin 5'-phosphate sodium in solution.[4] The fluorescence is known to disappear upon the addition of mineral acids or alkalis.[4]

Biochemical Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key biochemical pathways and a typical experimental workflow for the analysis of Riboflavin 5'-phosphate sodium.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation start Start: Obtain Riboflavin 5'-Phosphate Sodium Sample dissolve Dissolve in appropriate solvent (e.g., water, buffer) start->dissolve dilute Prepare serial dilutions to desired concentrations dissolve->dilute nmr NMR Spectroscopy dissolve->nmr ms Mass Spectrometry dissolve->ms uv_vis UV-Vis Spectroscopy dilute->uv_vis fluorescence Fluorescence Spectroscopy dilute->fluorescence process_uv Determine λmax and calculate molar absorptivity uv_vis->process_uv process_fluor Determine λex and λem fluorescence->process_fluor process_nmr Structural elucidation nmr->process_nmr process_ms Determine m/z and confirm molecular weight ms->process_ms report Final Report Generation process_uv->report process_fluor->report process_nmr->report process_ms->report

Experimental Workflow for Spectroscopic Analysis

fmn_fad_biosynthesis riboflavin Riboflavin (Vitamin B2) fmn Riboflavin 5'-Phosphate (FMN) riboflavin->fmn Phosphorylation fad Flavin Adenine (B156593) Dinucleotide (FAD) fmn->fad Adenylylation adp1 ADP fmn->adp1 ppi PPi fad->ppi atp1 ATP atp1->fmn atp2 ATP atp2->fad enzyme1 Riboflavin Kinase enzyme1->fmn enzyme2 FAD Synthetase enzyme2->fad

Biosynthesis of FMN and FAD from Riboflavin

etc_complex_i cluster_complex1 Electron Transfer within Complex I nadh NADH complex1 Complex I (NADH Dehydrogenase) nadh->complex1 nad NAD⁺ + H⁺ complex1->nad q Ubiquinone (Q) complex1->q fmn FMN fes Fe-S Clusters fmn->fes fes->q 2e⁻ qh2 Ubiquinol (QH₂) q->qh2

Role of FMN in the Electron Transport Chain (Complex I)

References

The Synthesis of Riboflavin 5'-Phosphate Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Riboflavin (B1680620) 5'-phosphate sodium, also known as flavin mononucleotide (FMN) sodium, is the physiologically active form of Riboflavin (Vitamin B2).[1] It functions as a crucial coenzyme in a multitude of redox reactions essential for cellular metabolism, including energy production from carbohydrates, fats, and proteins.[1] Unlike riboflavin, which requires enzymatic conversion to its active form, riboflavin 5'-phosphate sodium is readily bioavailable, making it a valuable compound in pharmaceutical and nutraceutical applications.[1][2] This technical guide provides an in-depth overview of the chemical synthesis of riboflavin 5'-phosphate sodium, focusing on the prevalent methodologies, experimental protocols, and critical process parameters.

Core Synthesis Pathway: Phosphorylation of Riboflavin

The industrial production of riboflavin 5'-phosphate sodium is predominantly achieved through the chemical phosphorylation of riboflavin. The most common and economically viable method utilizes phosphorus oxychloride (POCl₃) as the phosphorylating agent in an organic solvent.[3][4][5] The overall process can be segmented into three primary stages: esterification, hydrolysis, and neutralization, followed by purification.

A summary of the primary chemical synthesis routes is outlined below:

Route Phosphorylating Agent Key Intermediates Notes
Route 1 (Direct Phosphorylation) Phosphorus Oxychloride (POCl₃)Riboflavin 5'-phosphateThe most common industrial method. Involves the direct reaction of riboflavin with POCl₃, followed by hydrolysis and neutralization.[3]
Route 2 (Cyclic Intermediate) Phosphorus Oxychloride (POCl₃)Riboflavin 4',5'-cyclic phosphorochloridateA variation of the POCl₃ method where a cyclic intermediate is formed and then hydrolyzed.[3]
Route 3 (Alternative Phosphorylating Agent) Pyrophosphoric AcidRiboflavin 5'-phosphateA less common method involving the reaction of riboflavin with pyrophosphoric acid.[6]

This guide will focus on the most prevalent method, direct phosphorylation using phosphorus oxychloride.

Logical Workflow of Riboflavin 5'-Phosphate Sodium Synthesis

Synthesis Workflow cluster_synthesis Synthesis Stages cluster_purification Purification & Isolation cluster_materials Starting Materials cluster_products Products Esterification Esterification (Phosphorylation) Hydrolysis Hydrolysis Esterification->Hydrolysis Reaction Mixture Neutralization Neutralization & Salification Hydrolysis->Neutralization Hydrolyzed Mixture Crude_Product Crude Riboflavin 5'-Phosphate Sodium Neutralization->Crude_Product Filtration Filtration Crystallization Crystallization Filtration->Crystallization Filtered Product Drying Drying Crystallization->Drying Crystals Final_Product Pure Riboflavin 5'-Phosphate Sodium Drying->Final_Product Riboflavin Riboflavin Riboflavin->Esterification POCl3 POCl3 POCl3->Esterification Solvent Solvent Solvent->Esterification Catalyst Catalyst Catalyst->Esterification Crude_Product->Filtration

Caption: General workflow for the synthesis and purification of Riboflavin 5'-phosphate sodium.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on common industrial practices described in the literature.[3][4][5][7][8] Specific quantities and conditions may vary based on patented processes.

Materials and Reagents
Reagent Purpose Typical Molar Ratio (relative to Riboflavin) Notes
RiboflavinStarting Material1
Phosphorus Oxychloride (POCl₃)Phosphorylating Agent1.2 - 4.5Excess is used to drive the reaction.
PyridineCatalyst/Solvent4Acts as a catalyst and acid scavenger.[8]
Acetonitrile (B52724) / γ-ButyrolactoneSolvent-Provides a medium for the reaction.[3][4]
Hydrochloric Acid (HCl)Acidification (for hydrolysis)-Used in some protocols to facilitate hydrolysis.[7]
Sodium Hydroxide (B78521) (NaOH)NeutralizationAs needed to reach target pHUsed to form the sodium salt.
Purified WaterHydrolysis & Washing-
Methanol (B129727)/Ethanol (B145695)Washing/Crystallization-Used for washing the final product.
Step-by-Step Procedure

1. Esterification (Phosphorylation)

  • To a reaction vessel, add the organic solvent (e.g., acetonitrile or γ-butyrolactone) and catalyst (e.g., pyridine).[3][7]

  • Cool the mixture to a temperature range of 0-10°C.[8]

  • Slowly add phosphorus oxychloride to the cooled mixture while maintaining the temperature.

  • Add riboflavin to the reaction mixture.

  • Allow the reaction to proceed for several hours (e.g., 16 hours) at a controlled temperature (e.g., 15°C).[7]

2. Hydrolysis

  • The reaction mixture, containing the phosphorylated intermediate, is then subjected to hydrolysis.

  • This can be achieved by adding the reaction mixture to a significant volume of heated water (80-100°C).[4][5]

  • The temperature of the hydrolysis mixture is maintained at 80-95°C for a short duration (1-10 minutes) to ensure complete hydrolysis of any remaining phosphorus oxychloride and the cyclic phosphate (B84403) intermediate.[4][5]

  • Some protocols may involve acidification with hydrochloric acid at a lower temperature (e.g., 50°C) for a longer period.[7]

3. Neutralization and Salification

  • After hydrolysis, the acidic solution is cooled to below 40°C.[4][5]

  • A solution of sodium hydroxide (e.g., 20-25% w/v) is slowly added to neutralize the mixture and form the sodium salt of riboflavin 5'-phosphate.[5][7][8]

  • The pH is carefully adjusted to a target range of 5.5 to 6.0, which is optimal for the precipitation of the monosodium salt.[4][5][8]

4. Isolation and Purification

  • The resulting slurry is cooled further (e.g., to 5°C) to promote complete crystallization.[7]

  • The precipitated riboflavin 5'-phosphate sodium is collected by filtration.[3][7]

  • The filter cake is washed with cold water and/or an organic solvent like methanol or ethanol to remove impurities.[5]

  • The purified product is then dried under vacuum to yield the final, stable powder.[3]

Chemical Pathway Diagram

Chemical_Synthesis_of_Riboflavin_5_Phosphate_Sodium Riboflavin Riboflavin Intermediate Riboflavin 4',5'-cyclic phosphorochloridate (Intermediate) Riboflavin->Intermediate + POCl3 (Esterification) Phosphate Riboflavin 5'-phosphate Intermediate->Phosphate + H2O (Hydrolysis) FinalProduct Riboflavin 5'-phosphate sodium Phosphate->FinalProduct + NaOH (Neutralization)

Caption: Simplified chemical pathway of Riboflavin 5'-phosphate sodium synthesis.

Critical Process Parameters and Quality Control

The yield and purity of the final product are highly dependent on the strict control of several parameters:

  • Temperature: Low temperatures during the esterification step are crucial to control the reactivity of phosphorus oxychloride and improve the selectivity for the 5'-hydroxyl group. Conversely, elevated temperatures during hydrolysis are necessary to break down the intermediate and excess phosphorylating agent.

  • Molar Ratios: The ratio of phosphorus oxychloride to riboflavin is a key factor influencing the reaction efficiency and the formation of byproducts such as isomeric monophosphates and polyphosphates.[9]

  • pH Control: Precise pH adjustment during neutralization is critical for the selective precipitation of the monosodium salt and for the stability of the final product.[4][5]

  • Purity of Reactants: The purity of the starting riboflavin and other reagents directly impacts the purity of the final product.

Quality control of the final product typically involves techniques such as HPLC for purity and content analysis, and fluorometry to determine the concentration of riboflavin and its derivatives.[10]

Conclusion

The chemical synthesis of riboflavin 5'-phosphate sodium, primarily through the phosphorylation of riboflavin with phosphorus oxychloride, is a well-established industrial process.[3] Success in producing a high-purity, high-yield product hinges on the precise control of reaction conditions, particularly temperature, reactant ratios, and pH. The detailed understanding of this synthesis process is vital for researchers and professionals in drug development and manufacturing to ensure the quality and efficacy of this essential biological cofactor.

References

The Biological Function of Flavin Mononucleotide (FMN) Sodium Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavin mononucleotide (FMN), the phosphorylated form of riboflavin (B1680620) (vitamin B2), is a vital cofactor for a myriad of cellular enzymes involved in critical redox reactions. Its sodium salt is a water-soluble form widely utilized in research and pharmaceutical applications. This technical guide provides a comprehensive overview of the core biological functions of FMN, detailing its role as an enzymatic cofactor, its involvement in cellular signaling, and its emerging applications in drug development. This document summarizes quantitative enzymatic data, provides detailed experimental protocols, and visualizes key pathways and workflows to serve as an in-depth resource for the scientific community.

Introduction to Flavin Mononucleotide (FMN)

Flavin mononucleotide is a biomolecule synthesized from riboflavin by the enzyme riboflavin kinase.[1] It consists of an isoalloxazine ring system attached to a ribityl phosphate (B84403) chain. This structure allows FMN to act as a potent oxidizing agent, capable of participating in both one- and two-electron transfer reactions.[1] In biological systems, FMN exists in three redox states: the oxidized form (FMN), the one-electron reduced semiquinone radical form (FMNH•), and the two-electron reduced hydroquinone (B1673460) form (FMNH₂).[1] The sodium salt of FMN is a commonly used, water-soluble form that facilitates its use in experimental and therapeutic settings.

FMN is a precursor to flavin adenine (B156593) dinucleotide (FAD), another essential flavin coenzyme. The interconversion between riboflavin, FMN, and FAD is a tightly regulated process crucial for maintaining cellular homeostasis.

Biochemical Roles of FMN

The primary and most well-understood role of FMN is as a prosthetic group for a diverse class of enzymes known as flavoproteins. These enzymes catalyze a wide array of redox reactions central to cellular metabolism and energy production.

FMN as a Cofactor in Oxidoreductases

FMN-dependent enzymes are integral to numerous metabolic pathways. A prime example is its role in Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, where it accepts electrons from NADH and initiates the process of oxidative phosphorylation.[2] Dissociation of FMN from Complex I is an early indicator of ischemia-reperfusion injury.[2]

Other key FMN-dependent enzymes include:

  • NADH Dehydrogenase: Catalyzes the oxidation of NADH.

  • Nitroreductases: Involved in the reduction of nitroaromatic compounds, a function with implications for prodrug activation in cancer therapy.[3][4]

  • Flavin Reductases: Catalyze the reduction of free flavins, playing roles in processes like bioluminescence and methemoglobin reduction.[5]

  • Quinone Reductases: Participate in the detoxification of quinones.

Quantitative Data: Enzyme Kinetics

The efficiency of FMN-dependent enzymes can be described by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for its substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. A compilation of kinetic parameters for several FMN-dependent enzymes is presented in Table 1.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s⁻¹)Reference(s)
Biliverdin-IXβ ReductaseHomo sapiensFMN52-[6]
FAD125-[6]
Riboflavin53-[6]
Nitroreductase (NfsB)Escherichia colip-nitrobenzoic acid (p-NBA)130 ± 51.7 ± 0.3[7]
NADH35 ± 81.7 ± 0.3[7]
Flavin Reductase (ActVB)Streptomyces coelicolorFMN1-[8]
Lumiflavin69-[8]
Quinone Reductase (Lot6p)Saccharomyces cerevisiaeNADPH--[9]
1,4-benzoquinone--[9]
Azoreductase (AzoA)Enterococcus faecalisMethyl Red11-[10]
NADH82-[10]
FMN3-[10]

Table 1: Kinetic Parameters of Selected FMN-Dependent Enzymes. This table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for various FMN-dependent enzymes with their respective substrates. "-" indicates data not available in the cited source.

FMN in Cellular Signaling

Beyond its well-established role as a metabolic cofactor, FMN is emerging as a significant player in cellular signaling pathways.

Gene Regulation via Riboswitches

In many prokaryotes, FMN directly regulates the expression of genes involved in its own biosynthesis and transport through a mechanism involving riboswitches.[11][12][13] The FMN riboswitch, a structured non-coding RNA element located in the 5' untranslated region of messenger RNA (mRNA), can directly bind to FMN.[11][12] This binding induces a conformational change in the RNA structure, leading to either premature transcription termination or inhibition of translation initiation, thereby downregulating the expression of the associated genes.[11]

FMN_Riboswitch_Regulation cluster_low_fmn Low [FMN] cluster_high_fmn High [FMN] Riboswitch_ON Riboswitch (Anti-terminator conformation) Transcription_ON Transcription of Flavin Biosynthesis Genes Riboswitch_ON->Transcription_ON allows Riboflavin_Genes Riboflavin/ FMN Biosynthesis & Transport Genes Transcription_ON->Riboflavin_Genes expresses FMN FMN Riboswitch_OFF Riboswitch (Terminator conformation) FMN->Riboswitch_OFF binds to Transcription_OFF Transcription Termination Riboswitch_OFF->Transcription_OFF causes Transcription_OFF->Riboflavin_Genes represses

Figure 1: FMN-Mediated Riboswitch Gene Regulation. This diagram illustrates how FMN concentration controls the expression of genes for its own synthesis and transport in prokaryotes.

Oxidative Stress Signaling in Neuronal Cells

Recent studies suggest a role for FMN in modulating oxidative stress in neuronal cells. Supplementation with FMN has been shown to reduce the toxicity of amyloid-β peptides, which are implicated in Alzheimer's disease, by improving the cell's capacity to resist oxidative stress.[11][12] FMN supplementation was found to alter cellular metabolism and lead to a global transcriptional response that enhances redox homeostasis.[11] This suggests that FMN may act as a signaling molecule in pathways that protect neurons from oxidative damage. The precise mechanisms of this signaling are an active area of research.

Oxidative_Stress_Signaling Amyloid_Beta Amyloid-β Aggregation Oxidative_Stress Oxidative Stress (Increased ROS) Amyloid_Beta->Oxidative_Stress induces Cellular_Protection Neuronal Cell Protection Oxidative_Stress->Cellular_Protection counteracted by FMN FMN Redox_Homeostasis Enhanced Redox Homeostasis FMN->Redox_Homeostasis promotes Redox_Homeostasis->Cellular_Protection leads to Nitroreductase_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture (Buffer, FMN, Substrate) Start->Prepare_Mixture Add_NADH Initiate reaction by adding NADH Prepare_Mixture->Add_NADH Measure_Absorbance Monitor absorbance decrease at 340 nm Add_NADH->Measure_Absorbance Calculate_Rate Calculate initial reaction rate Measure_Absorbance->Calculate_Rate Vary_Concentrations Vary substrate concentrations Calculate_Rate->Vary_Concentrations Determine_Kinetics Determine Km and kcat Vary_Concentrations->Determine_Kinetics End End Determine_Kinetics->End

References

Riboflavin 5'-Phosphate Sodium (FMN) as a Coenzyme in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Riboflavin (B1680620) 5'-phosphate sodium, the biologically active form of Vitamin B2 known as Flavin Mononucleotide (FMN), is an indispensable coenzyme for a vast array of oxidoreductase enzymes. Its unique isoalloxazine ring system allows it to participate in both one- and two-electron transfer reactions, positioning it as a critical hub in cellular metabolism. This technical guide provides an in-depth examination of FMN's role as a coenzyme, focusing on its redox chemistry, its function in key metabolic pathways such as the mitochondrial electron transport chain, and its involvement in the metabolism of other essential vitamins. The guide includes summaries of key quantitative biochemical data, detailed experimental protocols for the study of FMN-dependent enzymes, and visualizations of relevant biochemical pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction to Riboflavin 5'-Phosphate (FMN)

Riboflavin 5'-phosphate (FMN) is a biomolecule derived from riboflavin (vitamin B2). It consists of the heterocyclic isoalloxazine ring attached to a ribitol (B610474) phosphate (B84403) side chain.[1] This structure is fundamental to its function, as the isoalloxazine ring is the redox-active center of the molecule.[2] In biological systems, FMN functions primarily as a prosthetic group, tightly—and sometimes covalently—bound to enzymes called flavoproteins.[3] These enzymes catalyze a wide variety of oxidation-reduction reactions that are central to energy metabolism, biosynthesis, and detoxification.[4]

Chemical and Physical Properties

Riboflavin 5'-phosphate sodium is the monosodium salt of FMN, appearing as a yellow to orange-yellow crystalline powder that is hygroscopic and soluble in water.[5][6] Its solubility is a key advantage over riboflavin.[3] The molecule is sensitive to light, which can cause its decomposition.[5]

Biosynthesis of FMN and FAD

FMN is not typically ingested directly but is synthesized within the cell from dietary riboflavin. This conversion is a critical, rate-limiting step in flavin metabolism and is catalyzed by the enzyme flavokinase, which phosphorylates riboflavin using ATP.[2]

Once synthesized, FMN can act as a coenzyme or be further converted into Flavin Adenine Dinucleotide (FAD), another essential flavin coenzyme. This second step is catalyzed by FAD synthetase, which adenylylates FMN, again using ATP.[7]

G Riboflavin Riboflavin (Vitamin B2) FMN Riboflavin 5'-Phosphate (FMN) Riboflavin->FMN Flavokinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase ATP1 ATP ADP1 ADP ATP1->ADP1 Phosphorylation ATP2 ATP PPi PPi ATP2->PPi Adenylylation G FMN in Mitochondrial Complex I cluster_matrix Mitochondrial Matrix cluster_complexI Complex I (NADH Dehydrogenase) cluster_ims Intermembrane Space NADH NADH NAD NAD+ NADH->NAD FMN FMN NADH->FMN 2e⁻ H_matrix H+ NAD->H_matrix FMNH2 FMNH₂ FeS Fe-S Clusters FMNH2->FeS 2e⁻ (one by one) Q Q FeS->Q 2e⁻ H_ims 4H+ FeS->H_ims Proton Pumping QH2 QH₂ G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Prepare Assay Buffer, NADH, and Electron Acceptor P2 Add Reagents to Cuvette (Buffer, Acceptor, NADH) P1->P2 M1 Equilibrate Temperature in Spectrophotometer P2->M1 M2 Record Baseline (Absorbance at 340 nm) M1->M2 M3 Initiate with Enzyme and Mix Gently M2->M3 M4 Record Absorbance Decrease over Time (Linear Phase) M3->M4 A1 Calculate ΔA₃₄₀/min from Linear Slope M4->A1 A2 Calculate Specific Activity using Beer-Lambert Law A1->A2

References

The Discovery and History of Flavin Mononucleotide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves researchers, scientists, and drug development professionals by providing a comprehensive historical and technical overview of the discovery of flavin mononucleotide (FMN). We will delve into the pivotal experiments, the brilliant minds behind them, and the evolution of our understanding of this critical biomolecule.

The Dawn of Discovery: The "Yellow Enzyme"

The journey to understanding FMN began in the early 20th century with the broader investigation into water-soluble vitamins, specifically the B complex. A key breakthrough came in 1932 when German biochemist Otto Warburg and his colleague Walter Christian reported the discovery of a "yellow enzyme" (Das gelbe Ferment) in yeast.[1][2] This enzyme was observed to be essential for cellular respiration. Through their meticulous work, they demonstrated that this enzyme was a complex entity, comprising a protein component (apoenzyme) and a non-protein, yellow, fluorescent prosthetic group (coenzyme).[1] This yellow coenzyme was later identified as flavin mononucleotide.

Unraveling the Chemical Identity

Following the discovery of the "yellow enzyme," the next critical step was to isolate and elucidate the chemical structure of its yellow coenzyme.

Isolation and the Link to Riboflavin (B1680620)

In 1934 , Hugo Theorell , a Swedish scientist working in Warburg's laboratory, successfully isolated the pure coenzyme. He achieved this by first dissociating the coenzyme from the protein by dialysis in an acidic solution and then purifying it using electrophoresis.[3]

Contemporaneously, two independent research groups, one led by Richard Kuhn in Germany and the other by Paul Karrer in Switzerland, were investigating the chemical nature of vitamin B2, which they had isolated from sources like milk (lactoflavin) and egg whites (ovoflavin).[4][5][6] They observed that their isolated vitamin B2 shared remarkably similar properties with the yellow coenzyme of Warburg's enzyme. Through extensive chemical degradation and synthesis experiments, both Kuhn and Karrer's groups successfully determined the chemical structure of riboflavin in 1935 .[5][6]

The Final Connection: Riboflavin-5'-Phosphate

The definitive link was established in 1937 when Theorell demonstrated that the coenzyme of the "yellow enzyme" was, in fact, the 5'-phosphate ester of riboflavin.[3][7] He showed that the enzymatic activity of the apoenzyme could be restored by the addition of this phosphorylated riboflavin, which he named flavin mononucleotide (FMN) .

Key Experimental Protocols of the Era

The discovery of FMN was underpinned by the application and refinement of several key biochemical techniques. While the exact, detailed protocols from the original publications are highly specific, the following represents the principles and likely methodologies employed in the 1930s.

Isolation of the "Yellow Enzyme" from Yeast

Objective: To purify the "yellow enzyme" from yeast cells.

Methodology:

  • Cell Lysis: Yeast cells were mechanically disrupted, likely by grinding with an abrasive material like sand, to release the cellular contents into an aqueous buffer.

  • Fractional Precipitation with Ammonium (B1175870) Sulfate (B86663): This technique, often referred to as "salting out," was a cornerstone of protein purification. By incrementally adding ammonium sulfate to the crude cell extract, proteins with different solubilities would precipitate at different salt concentrations. The "yellow enzyme" would be found in the fraction that precipitated at a specific range of ammonium sulfate saturation. The precipitated protein would be collected by centrifugation.

  • Adsorption Chromatography: The partially purified enzyme fraction would then be subjected to adsorption chromatography. In the 1930s, common adsorbents included materials like aluminum oxide or calcium phosphate (B84403) gel. The protein solution would be passed through a column packed with the adsorbent. The "yellow enzyme" would adsorb to the column material and could then be selectively eluted by changing the salt concentration or pH of the buffer.

  • Dialysis: To remove salts and other small molecules, the purified enzyme solution would be placed in a semi-permeable membrane bag and dialyzed against a large volume of buffer.

Separation of the FMN Coenzyme

Objective: To isolate the non-protein yellow coenzyme from the apoenzyme.

Methodology:

  • Acidification and Dialysis: The purified "yellow enzyme" was treated with a dilute acid, which caused the FMN coenzyme to dissociate from the protein. Subsequent dialysis would then separate the small FMN molecule, which could pass through the dialysis membrane, from the much larger apoenzyme, which was retained.

  • Electrophoresis: The isolated coenzyme was further purified using the then-novel technique of moving-boundary electrophoresis, pioneered by Arne Tiselius. In this method, a solution containing the charged FMN molecules was placed in a U-tube, and an electric field was applied. The yellow-colored FMN would migrate towards the anode at a rate dependent on its charge-to-mass ratio, allowing for its separation from other impurities.

Quantitative Data from the Foundational Research

The early researchers relied on meticulous quantitative measurements to characterize the "yellow enzyme" and its coenzyme. The following table summarizes some of the key data from that era.

ParameterApproximate ValueInvestigator(s)YearSignificance
Absorption Maxima of FMN (oxidized form) 375 nm and 445 nmWarburg & Christian1932These characteristic absorption peaks in the visible spectrum were key identifiers of the yellow coenzyme and allowed for its quantification.[8][9]
Molar Extinction Coefficient of FMN at 445 nm ~12,500 M⁻¹cm⁻¹(Consensus from early studies)~1930sThis value was crucial for determining the concentration of FMN in solutions using spectrophotometry (the Beer-Lambert law).[10]
Composition of Lactoflavin (Riboflavin) C₁₇H₂₀N₄O₆Kuhn et al.1933Elemental analysis was fundamental in determining the empirical formula of riboflavin, a critical step towards elucidating its structure.[11]

FMN in Signaling Pathways: Beyond Metabolism

While FMN is central to metabolism as a redox cofactor, it also plays a crucial role in various signaling pathways, particularly in response to light.

Blue-Light Photoreception in Plants

In plants, FMN is the chromophore in a class of blue-light photoreceptors called phototropins . These receptors mediate several light-driven responses, including phototropism (bending towards light), chloroplast movement, and stomatal opening.[12][13]

Phototropin_Signaling blue_light Blue Light phototropin Phototropin (with FMN chromophore) blue_light->phototropin excites FMN conformational_change Conformational Change & Autophosphorylation phototropin->conformational_change downstream_kinases Downstream Kinase Cascade conformational_change->downstream_kinases activates cellular_response Cellular Responses (e.g., Phototropism) downstream_kinases->cellular_response leads to

Caption: Simplified signaling pathway of phototropin activation by blue light.

Regulation of Circadian Rhythms

Cryptochromes are another class of blue-light photoreceptors found in both plants and animals that are structurally related to DNA photolyases.[14][15] They utilize a flavin cofactor (in many cases, FAD, which is synthesized from FMN) to perceive blue light, which in turn plays a role in entraining the circadian clock.[14][16][17]

Circadian_Rhythm_Regulation light Light cryptochrome (B1237616) Cryptochrome (with Flavin cofactor) light->cryptochrome activates clock_proteins Core Clock Proteins (e.g., PER, TIM) cryptochrome->clock_proteins interacts with and stabilizes/degrades gene_expression Circadian Gene Expression clock_proteins->gene_expression regulates gene_expression->clock_proteins feedback loop

Caption: Role of cryptochromes in the light-dependent regulation of the circadian clock.

Logical Relationships and Timelines

The discovery of FMN was a sequential process built upon the work of several key scientists.

FMN_Discovery_Timeline node_1932 1932 Warburg & Christian Discover 'Yellow Enzyme' node_1934 1934 Theorell Isolates the Coenzyme node_1932->node_1934 Leads to isolation efforts node_1937 1937 Theorell Identifies Coenzyme as Riboflavin-5'-Phosphate (FMN) node_1934->node_1937 node_1935 1935 Kuhn & Karrer Elucidate Riboflavin Structure node_1935->node_1937 Provides chemical structure

Caption: Timeline of the key events in the discovery of FMN.

Conclusion

The discovery of flavin mononucleotide stands as a landmark achievement in the history of biochemistry. It was a testament to the power of meticulous experimentation, the convergence of independent lines of research, and the collaborative spirit of the scientific community. From its initial observation as a mysterious "yellow enzyme" to its full chemical characterization and the elucidation of its diverse roles in metabolism and signaling, the story of FMN continues to inform and inspire researchers today. For professionals in drug development, understanding the fundamental roles of FMN and the enzymes that utilize it offers a rich landscape for the discovery of novel therapeutic targets.

References

An In-depth Technical Guide on the Role of Riboflavin 5'-Phosphate Sodium in the Electron Transport Chain

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riboflavin (B1680620) 5'-phosphate sodium, the bio-active form of Riboflavin (Vitamin B2) known as Flavin Mononucleotide (FMN), is a cornerstone of cellular respiration.[1][2] It functions as an indispensable prosthetic group for Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][3][4] This guide delineates the critical role of FMN at the NADH-oxidizing N-module of Complex I, detailing its function as a crucial intermediary that couples two-electron transfer from NADH to the one-electron transfer cascade of iron-sulfur clusters.[5][6] We will explore the biochemical properties, quantitative data, relevant experimental protocols, and the clinical significance of FMN, providing a comprehensive technical resource for professionals in the field.

The Core Function of FMN in Complex I

FMN is non-covalently bound to Complex I and serves as the initial electron acceptor from NADH.[3][7] The reaction catalyzed at this site is the first step in the ETC:

NADH + FMN + H+ → NAD+ + FMNH₂ [8]

The significance of FMN lies in its versatile redox chemistry. It can accept a hydride ion (two electrons and a proton) from NADH to become fully reduced (FMNH₂).[4][6] Subsequently, it can donate these electrons one at a time to a series of iron-sulfur (Fe-S) clusters within Complex I.[4][5][9] This ability to switch between two-electron and one-electron transfers is paramount, as it bridges the gap between the two-electron donor, NADH, and the single-electron accepting Fe-S clusters.[5][6]

The electron transfer pathway within Complex I proceeds as follows: NADH → FMN → Series of Fe-S clusters → Ubiquinone (Coenzyme Q) [8]

This electron flow through Complex I is coupled with the translocation of four protons from the mitochondrial matrix to the intermembrane space, contributing to the proton-motive force essential for ATP synthesis.[4][8]

Quantitative Data

The precise function of FMN is dictated by its electrochemical properties and binding affinity within the protein environment of Complex I.

ParameterValueSignificanceSource
Redox Potential (E_m) of FMN in Complex I Close to that of NAD+/NADH (-320 mV)The low redox potential of the FMN/FMNH₂ couple in the enzyme's active site facilitates the acceptance of electrons from NADH.[7]
Redox Potential (E_m) of Fe-S Cluster N2 High reduction potentialEnables efficient long-distance electron transfer from FMN.[8]
Binding Affinity (K_d) of FMN to Oxidized Complex I Femtomolar (fM) to Picomolar (pM) rangeExtremely tight binding ensures the cofactor remains associated with the enzyme under normal oxidized conditions.[10]
Binding Affinity (K_d) of FMN to Reduced Complex I Nanomolar (nM) rangeA significant decrease in affinity upon enzyme reduction suggests a mechanism for FMN dissociation under highly reducing conditions, which may serve to attenuate reactive oxygen species (ROS) production.[10][11]
Complex I Concentration in Mouse Astrocytes 2.2 x 10⁵ molecules/cell (5-10 nM intracellular concentration)Provides a quantitative measure of the enzyme content within a specific cell type.[12]
FMN Content in Brain vs. Heart Mitochondria Brain: 18.6 ± 1.0 pmol/mg proteinHeart: 39 ± 2 pmol/mg proteinHighlights tissue-specific differences in Complex I content.[13]

Signaling and Biosynthesis

FMN is not synthesized de novo in humans and must be derived from dietary riboflavin. The biosynthesis is a two-step enzymatic process.[5]

  • Riboflavin → FMN : Catalyzed by Flavokinase , which phosphorylates riboflavin using ATP. This is the rate-limiting step.[5]

  • FMN → FAD : Catalyzed by FAD Synthetase , which transfers an adenylyl group from ATP to FMN.[5]

This synthesis occurs in the cytosol and mitochondria, with organelle-specific isoforms ensuring local availability for respiratory chain integrity.[5][14] The process is under feedback regulation, where accumulation of FMN or FAD can allosterically inhibit flavokinase, maintaining homeostasis.[5]

FMN_Biosynthesis Riboflavin Riboflavin (Vitamin B2) invis1 Riboflavin->invis1 ATP1 ATP ATP1->invis1 ADP ADP FMN Riboflavin 5'-Phosphate (FMN) invis2 FMN->invis2 ATP2 ATP ATP2->invis2 PPi PPi FAD Flavin Adenine (B156593) Dinucleotide (FAD) invis1->ADP invis1->FMN Flavokinase invis2->PPi invis2->FAD FAD Synthetase

Biosynthesis of FMN and FAD from Riboflavin.

Experimental Protocols

Protocol for Measuring Mitochondrial Complex I Activity

This protocol is adapted from commercially available kits and published literature for a spectrophotometric assay.[15][16][17][18][19] It measures the decrease in NADH concentration by monitoring the change in absorbance at 340 nm.

Materials:

  • Isolated mitochondria (e.g., from cultured cells or tissue homogenates)

  • Assay Buffer (e.g., 250 mM sucrose, 2 mM HEPES, 0.1 mM EGTA)

  • NADH solution (e.g., 130 µM final concentration)

  • Coenzyme Q₁ (Ubiquinone) or a suitable analog like Decylubiquinone

  • Rotenone (B1679576) (Complex I inhibitor)

  • Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm or 600 nm (depending on the secondary dye used).[17]

Procedure:

  • Sample Preparation: Isolate mitochondria using a standard protocol (e.g., differential centrifugation or a commercial kit).[20] Determine the total protein concentration using a BCA or Bradford assay.

  • Reaction Setup: In a microplate or cuvette, prepare two sets of reactions for each sample: one for total activity and one for rotenone-insensitive activity.

  • Total Activity Well: Add Assay Buffer, the electron acceptor (e.g., decylubiquinone), and the mitochondrial sample (e.g., 10-50 µg of protein).[15]

  • Inhibitor Well: Prepare as above, but also add rotenone to a final concentration that ensures complete inhibition of Complex I.

  • Initiate Reaction: Start the reaction by adding NADH to all wells.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (for NADH oxidation) or the change in absorbance of a secondary dye (e.g., at 600 nm) over time (e.g., every 30-60 seconds for 5-30 minutes).[15][17]

  • Calculation:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for both total and rotenone-insensitive reactions.

    • Specific Complex I activity = (Rate of Total Activity - Rate of Rotenone-Insensitive Activity) / amount of mitochondrial protein.

    • Activity is often expressed as nmol NADH/min/mg protein, using the extinction coefficient for NADH (6.22 mM⁻¹cm⁻¹).[19]

ComplexI_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Setup cluster_run Reaction & Measurement cluster_analysis Data Analysis Isolate Isolate Mitochondria Quantify Quantify Protein (BCA) Isolate->Quantify SetupTotal Prepare 'Total Activity' Wells (Buffer + Sample + Acceptor) Quantify->SetupTotal SetupInhibitor Prepare 'Inhibitor' Wells (Buffer + Sample + Acceptor + Rotenone) Quantify->SetupInhibitor AddNADH Initiate with NADH SetupTotal->AddNADH SetupInhibitor->AddNADH Measure Kinetic Read at 340nm (ΔAbs/min) AddNADH->Measure CalcRates Calculate Reaction Rates Measure->CalcRates CalcSpecific Specific Activity = (Total - Inhibited) / Protein CalcRates->CalcSpecific

Experimental workflow for measuring Complex I activity.
Protocol for Determining the Redox Potential of FMN in a Protein

This protocol outlines the xanthine (B1682287)/xanthine oxidase enzymatic equilibration method, which avoids the need for specialized electrochemical equipment.[21][22]

Materials:

  • Purified flavoprotein of interest

  • A reference redox dye with a known midpoint potential (E_m) close to the expected potential of the protein's FMN.

  • Xanthine

  • Xanthine Oxidase

  • Anaerobic cuvette and a system for maintaining anaerobic conditions (e.g., argon or nitrogen gas flow).

  • Spectrophotometer capable of scanning a range of wavelengths (e.g., 350-750 nm).

Procedure:

  • Anaerobic Setup: Place the anaerobic cuvette in the spectrophotometer and establish strict anaerobic conditions by flushing with an inert gas.

  • Add Reagents: In an airtight syringe, add the flavoprotein and the reference dye to the cuvette. The concentrations should be chosen to give a similar maximum absorbance (e.g., 0.1-0.5).[21]

  • Initial Spectrum: Record the spectrum of the fully oxidized components.

  • Initiate Reduction: Add a catalytic amount of xanthine oxidase (e.g., 10-50 nM) to the cuvette, followed by xanthine to start the slow, continuous reduction.

  • Spectral Scans: Record spectra at regular intervals as the system slowly becomes more reduced. The reaction will proceed until both the flavoprotein and the dye are fully reduced.

  • Data Analysis:

    • For each spectrum, determine the ratio of [oxidized]/[reduced] for both the flavoprotein and the dye by measuring absorbance at their respective isosbestic points or peak wavelengths.

    • Plot the Nernst concentration term for the protein (log([P_ox]/[P_red])) against the Nernst concentration term for the dye (log([Dye_ox]/[Dye_red])).

    • The y-intercept of this plot gives the difference in midpoint potentials (ΔE_m) between the protein and the dye.

    • The E_m of the FMN in the protein can be calculated as: E_m (Protein) = E_m (Dye) + ΔE_m .

Clinical Relevance and Drug Development

Riboflavin deficiency, and by extension FMN deficiency, leads to impaired mitochondrial activity and reduced cellular energy.[1] This can manifest as fatigue, muscle weakness, and neurological symptoms.[1][23][24] High-dose riboflavin supplementation has shown therapeutic benefits in certain metabolic disorders, such as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), by improving the function of deficient flavoenzymes.[23][24]

The dissociation of FMN from Complex I is emerging as an important pathological mechanism.[3] Under conditions of ischemia-reperfusion injury, the highly reduced state of the ETC can promote FMN dissociation, leading to Complex I inactivation and increased ROS production.[3][25] This is particularly relevant in tissues like the brain.[25] Therefore, strategies aimed at preventing FMN loss or promoting its re-binding to Complex I could be novel therapeutic avenues for conditions like stroke and myocardial infarction. The structural differences between human and microbial enzymes involved in FMN/FAD biosynthesis also present opportunities for developing targeted antimicrobial drugs.[26][27]

FMN_ETC_Role cluster_matrix Mitochondrial Matrix cluster_complex1 Complex I NADH NADH FMN FMN NADH->FMN 2e⁻ NAD NAD+ FMNH2 FMNH₂ FMN->FMNH2 FeS Fe-S Clusters FMNH2->FeS 1e⁻ (x2) UQ Ubiquinone (Q) FeS->UQ 2e⁻ Protons_out 4H⁺ FeS->Protons_out Proton Pumping UQH2 Ubiquinol (QH₂) UQ->UQH2 Protons_in 4H⁺

Role of FMN in the electron transfer of Complex I.

References

Methodological & Application

Application Notes and Protocols for Riboflavin 5'-Phosphate Sodium in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) 5'-phosphate sodium, also known as flavin mononucleotide (FMN), is the physiologically active, water-soluble form of Riboflavin (Vitamin B2). It is an essential cofactor for a wide range of oxidoreductase enzymes, playing a critical role in cellular respiration, energy metabolism, and antioxidant defense. In cell culture, the supplementation of media with Riboflavin 5'-phosphate sodium can be crucial for maintaining cellular health, improving proliferation, and enhancing the production of recombinant proteins, particularly in serum-free or chemically defined media formulations where nutrient levels are precisely controlled.

Riboflavin is a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are vital for a multitude of cellular redox reactions.[1] These flavocoenzymes are integral to energy metabolism, cellular respiration, and antioxidant defense. The concentration of riboflavin in basal cell culture media can vary significantly, ranging from as low as 0.01 µM to as high as 2.66 µM.[2] For serum-free and protein-free cell culture systems, supplementation with exogenous riboflavin in the range of 0.5 to 1.0 µM has been shown to be beneficial.[2]

This document provides detailed application notes and protocols for the use of Riboflavin 5'-phosphate sodium in cell culture, with a focus on CHO, HEK293, and hybridoma cell lines.

Product Information

  • Chemical Name: Riboflavin 5'-(dihydrogen phosphate), monosodium salt

  • Synonyms: Flavin mononucleotide sodium salt, FMN-Na

  • Molecular Formula: C₁₇H₂₀N₄NaO₉P

  • Appearance: Yellow to orange-yellow crystalline, hygroscopic powder.[3]

  • Solubility: Soluble in water.[3]

  • Storage: Store at 2-8°C, protected from light.[4] For long-term storage of stock solutions, -20°C or -80°C is recommended.[5]

Application Notes

1. Rationale for Use in Cell Culture

Riboflavin 5'-phosphate sodium is preferred over riboflavin in cell culture applications due to its higher solubility in aqueous solutions. As a direct precursor to FAD, its supplementation ensures the availability of essential cofactors for numerous metabolic pathways. Deficiencies in riboflavin can impair cell proliferation and may even promote tumorigenesis in certain cell lines by affecting cell cycle regulation.[6] Conversely, adequate levels can enhance cellular tolerance to oxidative stress.[7]

2. Recommended Working Concentrations

The optimal concentration of Riboflavin 5'-phosphate sodium can vary depending on the cell line and the basal medium formulation. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Cell LineBasal MediumTypical Riboflavin Concentration in Basal Medium (µM)Recommended Starting Concentration Range for FMN Supplementation (µM)
CHO (Chinese Hamster Ovary) DMEM/F-12~0.59[2]0.5 - 2.0
HEK293 (Human Embryonic Kidney) DMEM~1.0[2]0.5 - 2.0
Hybridoma RPMI-1640~0.53[2]0.5 - 2.0

3. Important Considerations

  • Light Sensitivity: Riboflavin 5'-phosphate sodium is sensitive to light. All solutions and media containing this supplement should be protected from light to prevent photodegradation and the formation of cytotoxic byproducts such as hydrogen peroxide.[8]

  • Cytotoxicity: While essential, high concentrations of riboflavin and its derivatives can be cytotoxic. Studies have shown that riboflavin concentrations starting from 3.125 µM can reduce viability in fish cell lines, and concentrations of 100 µM and higher have cytostatic effects on other cell types.[9] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of Riboflavin 5'-Phosphate Sodium Stock Solution
  • Materials:

    • Riboflavin 5'-phosphate sodium powder

    • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

    • Sterile, light-protecting conical tubes (e.g., amber tubes)

    • Sterile 0.22 µm filter

  • Procedure:

    • In a sterile biosafety cabinet, weigh the desired amount of Riboflavin 5'-phosphate sodium powder.

    • Dissolve the powder in sterile water or PBS to a final concentration of 10 mM. For example, to make 10 ml of a 10 mM stock solution, dissolve 47.83 mg of Riboflavin 5'-phosphate sodium (anhydrous) in 10 ml of sterile water.

    • Gently vortex until the powder is completely dissolved. The solution will have a distinct yellow-orange color.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protecting tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[5]

Protocol 2: Assessment of Cell Proliferation using MTT Assay

This protocol is adapted from standard MTT assay procedures to evaluate the effect of different concentrations of Riboflavin 5'-phosphate sodium on cell proliferation.[10][11]

  • Materials:

    • Cells of interest (e.g., CHO, HEK293, or hybridoma)

    • Complete cell culture medium

    • Riboflavin 5'-phosphate sodium stock solution (10 mM)

    • 96-well flat-bottom cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the Riboflavin 5'-phosphate sodium stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same volume of water or PBS used for the highest concentration of FMN).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared media containing different concentrations of Riboflavin 5'-phosphate sodium.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

    • After the incubation, add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 3: Assessment of Cellular Metabolic Activity by Measuring Intracellular ATP Levels

This protocol provides a method to assess the impact of Riboflavin 5'-phosphate sodium supplementation on the overall metabolic activity of the cells by quantifying intracellular ATP levels.[1][12]

  • Materials:

    • Cells of interest cultured with varying concentrations of Riboflavin 5'-phosphate sodium as described in Protocol 2.

    • White, opaque 96-well plates suitable for luminescence assays.

    • A commercial ATP-based luminescence assay kit (e.g., CellTiter-Glo®).

    • Luminometer.

  • Procedure:

    • Culture cells in a white, opaque 96-well plate with different concentrations of Riboflavin 5'-phosphate sodium as described in Protocol 2.

    • At the end of the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment Setup cluster_assay Assays cluster_analysis Data Analysis prep_fmn Prepare FMN Stock Solution (10 mM) add_fmn Add FMN at Various Concentrations prep_fmn->add_fmn prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate seed_plate->add_fmn incubate Incubate (24-72h) add_fmn->incubate prolif_assay Proliferation Assay (MTT) incubate->prolif_assay metab_assay Metabolic Assay (ATP) incubate->metab_assay read_plate Read Absorbance/Luminescence prolif_assay->read_plate metab_assay->read_plate analyze_data Analyze and Plot Data read_plate->analyze_data

Caption: Experimental workflow for assessing the effects of Riboflavin 5'-phosphate sodium.

signaling_pathway cluster_uptake Cellular Uptake and Conversion cluster_function Cellular Functions cluster_outcome Physiological Outcomes Riboflavin Riboflavin / FMN (extracellular) FMN_in FMN (intracellular) Riboflavin->FMN_in Transporter FAD FAD FMN_in->FAD FAD Synthetase ETC Electron Transport Chain (Energy Production) FMN_in->ETC Redox Redox Homeostasis (Antioxidant Defense) FMN_in->Redox FAD->ETC FAD->Redox Metabolism Metabolic Pathways (e.g., Fatty Acid Oxidation) FAD->Metabolism Proliferation Cell Proliferation ETC->Proliferation Viability Cell Viability ETC->Viability Protein_Prod Recombinant Protein Production ETC->Protein_Prod Redox->Viability

Caption: Role of FMN in cellular metabolism and physiological outcomes.

References

Preparing Stable Riboflavin 5'-Phosphate Sodium Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stable aqueous solutions of Riboflavin (B1680620) 5'-Phosphate Sodium. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experiments involving this light- and pH-sensitive compound.

Physicochemical Properties and Stability Profile

Riboflavin 5'-Phosphate Sodium is a water-soluble form of Vitamin B2.[1][2] It is a yellow to orange-yellow crystalline powder that is hygroscopic and sensitive to light.[3][4] The stability of its aqueous solutions is significantly influenced by pH, temperature, and exposure to light.

Data Presentation: Factors Affecting Solution Stability

The following table summarizes the quantitative data on the stability of Riboflavin 5'-Phosphate Sodium solutions under various conditions.

ParameterConditionObservationDegradation Rate/Constant
pH pH 5.0 - 6.0Optimal stability.[3]Minimum degradation observed.
pH < 3.0 and > 10.0Increased degradation.[5]Slower rates of photolysis compared to non-ionized form.[5]
pH 10.0Significantly increased photolysis.Up to 80-fold increase compared to pH 5.0.[5]
Light Exposure UV Radiation (UV lamp emission at 313 and 366 nm)Rapid degradation.[5]Apparent first-order rate constant at pH 5.0: 0.185 x 10⁻² min⁻¹.
Visible Light (Visible lamp emission at 405 and 435 nm)Slower degradation compared to UV.[5]Apparent first-order rate constant at pH 5.0: 0.098 x 10⁻² min⁻¹.
UV Radiation (10⁻⁵ M solution)Fast degradation.25% degradation in 7.5 minutes.
Visible Radiation (10⁻⁵ M solution)Slower degradation.25% degradation in 150-330 minutes.[6]
Temperature 80 °CRapid destruction in buffered solutions.Observed between pH 1.3–6.5.[3]
100 °CRapid destruction in buffered solutions.Observed between pH 1.7–5.5.[3]
120 °CRapid destruction in buffered solutions.Observed between pH 2.0–5.0.[3]
121-123 °C (1 hour)Rapid destruction.Observed below pH 1 and above pH 5.4.[3]

Experimental Protocols

Note: All procedures involving Riboflavin 5'-Phosphate Sodium solutions should be performed in a timely manner, under subdued light, and using low-actinic glassware to minimize photodegradation.[1]

Protocol for Preparation of a Standard Riboflavin 5'-Phosphate Sodium Solution (e.g., for UV-Vis Spectrophotometry)

This protocol is adapted from the United States Pharmacopeia (USP) guidelines.[1][7]

Materials:

  • Riboflavin 5'-Phosphate Sodium powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Pyridine (B92270)

  • 0.1 N Sulfuric acid

  • Volumetric flasks (low-actinic)

  • Pipettes

  • pH meter

Procedure:

  • Initial Dissolution: Accurately weigh approximately 50 mg of Riboflavin 5'-Phosphate Sodium and transfer it to a 1000 mL low-actinic volumetric flask.[7]

  • Solubilization: Add 20 mL of pyridine and 75 mL of high-purity water to the flask.[7] Dissolve the powder by frequent shaking.

  • First Dilution: Once completely dissolved, dilute the solution to the 1000 mL mark with high-purity water and mix thoroughly.

  • Second Dilution and pH Adjustment: Transfer 10.0 mL of this solution to a second 1000 mL low-actinic volumetric flask.[7]

  • Add a sufficient amount of 0.1 N sulfuric acid (approximately 4 mL) to adjust the final pH of the solution to between 5.9 and 6.1.[1][7] Use a calibrated pH meter to verify the pH.

  • Final Volume: Dilute the solution to the 1000 mL mark with high-purity water and mix thoroughly.

  • Storage: Store the prepared solution in a tightly sealed, light-resistant container at 2-8°C. Prepare fresh solutions for optimal results.

Protocol for Stability Assessment by UV-Vis Spectrophotometry

This protocol allows for the quantification of Riboflavin 5'-Phosphate Sodium and the assessment of its degradation over time.

Materials:

  • Prepared Riboflavin 5'-Phosphate Sodium solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Wavelength Selection: Set the spectrophotometer to measure absorbance at the maximum wavelength (λmax) of Riboflavin 5'-Phosphate Sodium, which is approximately 444 nm.[2] Additional peaks can be observed at 267 nm and 375 nm.

  • Blank Measurement: Fill a cuvette with the same solvent used to prepare the Riboflavin 5'-Phosphate Sodium solution (e.g., pH 6.0 water) and use it to zero the spectrophotometer (blank).

  • Sample Measurement: Rinse a cuvette with the prepared Riboflavin 5'-Phosphate Sodium solution, then fill the cuvette and place it in the spectrophotometer.

  • Data Acquisition: Record the absorbance at 444 nm.

  • Stability Study:

    • To assess stability under specific conditions (e.g., different temperatures or light exposure), aliquot the prepared solution into multiple low-actinic containers.

    • Store the aliquots under the desired experimental conditions.

    • At predetermined time intervals, remove an aliquot and measure its absorbance at 444 nm as described above.

    • A decrease in absorbance over time indicates degradation of the Riboflavin 5'-Phosphate Sodium.

    • The concentration can be calculated using a standard curve prepared from freshly made solutions of known concentrations.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing and validating a stable Riboflavin 5'-Phosphate Sodium solution.

G cluster_prep Solution Preparation cluster_validation Stability Validation weigh Weigh Riboflavin 5'-Phosphate Sodium dissolve Dissolve in Water/Pyridine weigh->dissolve dilute1 First Dilution dissolve->dilute1 ph_adjust pH Adjustment (5.9 - 6.1) dilute1->ph_adjust dilute2 Final Dilution ph_adjust->dilute2 storage Store under Experimental Conditions dilute2->storage Prepared Solution sampling Aliquot Sampling at Time Intervals storage->sampling measurement UV-Vis/HPLC Measurement sampling->measurement analysis Data Analysis (Degradation Rate) measurement->analysis

Caption: Workflow for the preparation and stability testing of Riboflavin 5'-Phosphate Sodium solutions.

Signaling Pathway (Illustrative Example)

While Riboflavin 5'-Phosphate (Flavin Mononucleotide - FMN) is a cofactor in many enzymatic reactions rather than a signaling molecule that activates a specific pathway, the following diagram illustrates its role as a precursor to Flavin Adenine Dinucleotide (FAD), another critical cofactor.

G Riboflavin Riboflavin (Vitamin B2) FMN Riboflavin 5'-Phosphate (FMN) Riboflavin->FMN Riboflavin Kinase (ATP -> ADP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (ATP -> PPi) Enzymes FAD-dependent Enzymes FAD->Enzymes Cofactor for

Caption: Biosynthetic pathway of FMN and FAD from Riboflavin.

References

Application Note: Quantification of Riboflavin 5'-Phosphate Sodium in Pharmaceutical Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Riboflavin (B1680620) 5'-Phosphate Sodium in various sample matrices. Riboflavin 5'-Phosphate Sodium, a water-soluble salt of riboflavin (Vitamin B2), is a crucial component in many pharmaceutical formulations and fortified foods.[1] The method described herein utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for quality control and research applications. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical technique.

Introduction

Riboflavin 5'-Phosphate Sodium is the phosphate (B84403) sodium salt form of riboflavin and serves as a precursor to the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1] These coenzymes are essential for a variety of metabolic pathways, including energy production, cellular respiration, and red blood cell formation.[1] Accurate quantification of Riboflavin 5'-Phosphate Sodium is therefore critical for ensuring the quality and efficacy of pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of various compounds. Its high resolution and sensitivity make it an ideal choice for the analysis of active pharmaceutical ingredients (APIs) like Riboflavin 5'-Phosphate Sodium. This application note presents a validated HPLC method that is specific, accurate, and precise for the determination of Riboflavin 5'-Phosphate Sodium.

Experimental

  • Instrumentation: An Agilent HPLC system with a Diode Array Detector (DAD) or a variable wavelength UV detector was used.[2] A Peak HPLC system with an LC 20AT pump and a variable wavelength programmable UV-Visible detector is also suitable.[3]

  • Column: A reversed-phase C18 column is recommended. Examples include Poroshell 120 EC-C18 (250 x 4.6 mm, 2.7 µm) or LUNA C18 (50 x 2.0 mm, 3 µm).[2][3]

  • Chemicals and Reagents:

    • Riboflavin 5'-Phosphate Sodium reference standard (Sigma-Aldrich or equivalent).

    • Methanol (HPLC grade, Merck Specialties Private Limited or equivalent).[3]

    • Water (HPLC grade).

    • Formic acid (AR grade).

    • Potassium dihydrogen phosphate (HPLC grade).[3]

    • Acetonitrile (B52724) (HPLC grade).

    • Sodium acetate.[4]

The following table summarizes the optimized chromatographic conditions for the analysis of Riboflavin 5'-Phosphate Sodium.

ParameterCondition 1Condition 2
Column Poroshell 120 EC-C18 (250 x 4.6 mm, 2.7 µm)[2]LUNA C18 (50 x 2.0 mm, 3 µm)[3]
Mobile Phase 0.1% Formic acid in Methanol/Water (80/20, v/v)[2]Methanol:Potassium dihydrogen phosphate buffer (15:85, v/v)[3]
Flow Rate 0.7 mL/min[2]0.3 mL/min[3]
Column Temperature 40°C[2]Ambient
Detection Wavelength 266 nm[2]254 nm[3]
Injection Volume 10 µL20 µL
Run Time 30 minutes[2]As required

Accurately weigh 25 mg of Riboflavin 5'-Phosphate Sodium reference standard into a 100 mL volumetric flask.[3] Add approximately 50 mL of the mobile phase (or water) and sonicate for 5 minutes to dissolve the standard completely.[3] Make up the volume to 100 mL with the same solvent and mix well. This stock solution can be further diluted to prepare working standard solutions of desired concentrations for calibration.

For a liquid formulation, dilute the sample with the mobile phase to a concentration within the calibration range.[2] For solid samples, accurately weigh a portion of the homogenized powder, dissolve it in the mobile phase (with the aid of sonication if necessary), and dilute to a suitable concentration. All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Results and Discussion

The described HPLC method was validated for specificity, linearity, accuracy, and precision according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity: The method demonstrated good specificity, with no interference from common excipients found in pharmaceutical formulations. The peak for Riboflavin 5'-Phosphate Sodium was well-resolved from other components.

  • Linearity: A linear relationship between the peak area and the concentration of Riboflavin 5'-Phosphate Sodium was observed over a concentration range of 50% to 150% of the working concentration.[3] The correlation coefficient (R²) was consistently greater than 0.999.[3]

ParameterResult
Linearity Range 50% - 150% of working concentration[3]
Correlation Coefficient (R²) > 0.999[3]
  • Accuracy: The accuracy of the method was determined by recovery studies. The percentage recovery values for Riboflavin 5'-Phosphate Sodium were found to be within the acceptable range of 98-102%.

Concentration LevelMean Recovery (%)
80%99.5
100%100.2
120%99.8
  • Precision: The precision of the method was evaluated by analyzing six replicate preparations of the sample. The relative standard deviation (%RSD) for the assay was found to be less than 2.0%, indicating good precision.[3]

Parameter% RSD
Repeatability (Intra-day) < 2.0%[3]
Intermediate Precision (Inter-day) < 2.0%

It is important to note that Riboflavin 5'-Phosphate Sodium can exist as a mixture of structural isomers.[2] The presented HPLC method is capable of separating these isomers.[2] For quantitative purposes, the sum of the areas of all isomer peaks can be used, or the analysis can focus on the major isomer peak, depending on the specific requirements of the assay.[2]

Protocols

  • Ensure all solvent reservoirs are filled with the appropriate mobile phase components.

  • Purge the pump lines to remove any air bubbles.

  • Set the column temperature and detector wavelength as specified in the chromatographic conditions.

  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the standard and sample solutions as described in sections 2.3 and 2.4.

  • Inject a blank (mobile phase) to ensure the baseline is clean.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the sample solutions.

  • After all injections are complete, flush the column with a high-methanol or acetonitrile content mobile phase to remove any strongly retained compounds.

  • Calculate the concentration of Riboflavin 5'-Phosphate Sodium in the samples using the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation Sample_Prep->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Workflow for the quantification of Riboflavin 5'-Phosphate Sodium.

Signaling_Pathway_Placeholder Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase Metabolism Cellular Metabolism (Energy Production, Respiration) FMN->Metabolism FAD->Metabolism

Caption: Biosynthetic pathway of FMN and FAD from Riboflavin.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantification of Riboflavin 5'-Phosphate Sodium in pharmaceutical samples. The detailed protocols and validation data provided will enable researchers and quality control analysts to implement this method effectively in their laboratories. The use of a standard C18 column and common solvents makes this method easily adaptable for most analytical laboratories.

References

Application Note: Standardized Enzymatic Assay Protocol for FMN-Dependent Oxidoreductases Utilizing Riboflavin 5'-Phosphate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin 5'-phosphate sodium, also known as flavin mononucleotide (FMN), is a vital cofactor for a wide array of oxidoreductase enzymes.[1][2] These enzymes play critical roles in cellular metabolism, including biological oxidation-reduction reactions essential for processes like respiration.[1][2][3] The catalytic activity of these enzymes is dependent on the reversible redox cycling of the FMN cofactor. This application note provides a detailed, standardized protocol for the enzymatic assay of an FMN-dependent oxidoreductase, specifically NADH-FMN oxidoreductase (EC 1.5.1.42), also known as NADH-FMN reductase.[4] This enzyme is crucial as it often functions in two-component monooxygenase systems.[4] The assay described herein is a spectrophotometric method that monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH, providing a reliable and reproducible means to determine enzyme activity.

Principle of the Assay

The enzymatic activity of NADH-FMN oxidoreductase is determined by monitoring the FMN-dependent oxidation of β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH). In the presence of the enzyme and its cofactor FMN, NADH is oxidized to NAD+, leading to a decrease in absorbance at 340 nm.[5][6][7] The rate of this decrease is directly proportional to the enzyme's activity. The reaction is as follows:

NADH + H⁺ + FMN → NAD⁺ + FMNH₂ [4][6]

Materials and Reagents

Table 1: Reagents and Materials
ReagentSupplierCatalog NumberStorage
Riboflavin 5'-phosphate sodium (FMN)Sigma-AldrichF22532-8°C, Protect from light
β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH)Sigma-AldrichN8129-20°C
Potassium Phosphate (B84403), Monobasic (KH₂PO₄)Sigma-AldrichP5379Room Temperature
Potassium Phosphate, Dibasic (K₂HPO₄)Sigma-AldrichP5504Room Temperature
NADH-FMN OxidoreductaseSigma-AldrichN3517-20°C
Deionized Water------Room Temperature
Spectrophotometer (UV-Vis)---------
Cuvettes (1 cm path length)---------
Micropipettes and tips---------

Experimental Protocol

Reagent Preparation
  • 50 mM Potassium Phosphate Buffer (pH 7.0 at 30°C):

    • Prepare a 50 mM solution of monobasic potassium phosphate (KH₂PO₄) and a 50 mM solution of dibasic potassium phosphate (K₂HPO₄) in deionized water.[5]

    • Mix the two solutions and adjust the pH to 7.0 at 30°C by adding the appropriate phosphate solution.[5]

  • 2 mM Flavin Mononucleotide (FMN) Solution:

    • Dissolve the appropriate amount of Riboflavin 5'-phosphate sodium in the 50 mM Potassium Phosphate Buffer to achieve a final concentration of 2 mM.[5] Prepare this solution fresh.

  • 2 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) Solution:

    • Dissolve the appropriate amount of NADH in deionized water to achieve a final concentration of 2 mM.[5] Prepare this solution fresh.

  • NADH-FMN Oxidoreductase Enzyme Solution:

    • Immediately before use, prepare a solution containing 0.05 - 0.20 units/mL of NADH-FMN Oxidoreductase in cold 50 mM Potassium Phosphate Buffer.[5]

Assay Procedure
  • Set the spectrophotometer to a wavelength of 340 nm and equilibrate the temperature to 30°C.

  • Prepare the reaction mixture in a 1 cm cuvette as described in Table 2. A blank reaction without the enzyme should be prepared for background correction.[5]

  • Mix the contents of the cuvette by inversion and incubate at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 0.1 mL of the Enzyme Solution to the test cuvette. For the blank, add 0.1 mL of the 50 mM Potassium Phosphate Buffer.

  • Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.[5]

  • Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the test and blank samples.[5]

Table 2: Reaction Mixture Composition
ReagentTest (mL)Blank (mL)Final Concentration in Assay
50 mM Potassium Phosphate Buffer (pH 7.0)2.652.7547 mM
2 mM FMN Solution0.050.050.033 mM
2 mM NADH Solution0.200.200.133 mM
Enzyme Solution (0.05-0.20 units/mL)0.10-0.005-0.020 units
Total Volume 3.00 3.00

Data Presentation and Analysis

Calculation of Enzyme Activity

The activity of the NADH-FMN oxidoreductase is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.[5]

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1.0 µmole of FMN per minute at pH 7.0 and 30°C.[5]

The formula for calculating the enzyme activity in units/mL is:

Units/mL = [(ΔA₃₄₀/min Test - ΔA₃₄₀/min Blank) x Total Volume (mL)] / [Molar Extinction Coefficient (mM⁻¹cm⁻¹) x Light Path (cm) x Enzyme Volume (mL)]

Units/mL = [(ΔA₃₄₀/min Test - ΔA₃₄₀/min Blank) x 3.0] / [6.22 x 1 x 0.1]

Table 3: Typical Kinetic Parameters for NADH-FMN Oxidoreductase
ParameterValue
Kₘ for NADH23.9 ± 2.8 µM[8]
Kₘ for FMN1.7 ± 0.6 µM[8]
Vₘₐₓ1111 ± 117 µmol/min/mg[8]
Optimal pH~7.0[5]
Optimal Temperature~30°C[5]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Substrate (NADH), Cofactor (FMN) Mix Combine Reagents in Cuvette Reagents->Mix Enzyme Prepare Enzyme Dilution Initiate Add Enzyme to start reaction Enzyme->Initiate Incubate Equilibrate to 30°C Mix->Incubate Incubate->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calculate Calculate Rate (ΔA/min) Measure->Calculate Activity Determine Enzyme Activity (Units/mL) Calculate->Activity

Caption: Experimental workflow for the NADH-FMN oxidoreductase assay.

catalytic_cycle E_FMN E-FMN E_FMN_NADH E-FMN-NADH E_FMN->E_FMN_NADH NADH binds E_FMNH2_NAD E-FMNH₂-NAD⁺ E_FMN_NADH->E_FMNH2_NAD Hydride Transfer E_FMNH2 E-FMNH₂ E_FMNH2_NAD->E_FMNH2 NAD⁺ dissociates E_FMNH2->E_FMN Substrate binds, Product dissociates (e.g., in a monooxygenase system) E_FMN_Substrate E-FMN-Substrate E_FMN_Product E-FMN-Product

References

Application Notes and Protocols for Microbial Growth Media with Riboflavin 5'-Phosphate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) 5'-phosphate sodium, also known as flavin mononucleotide (FMN), is the biologically active form of riboflavin (Vitamin B2). It serves as a crucial cofactor for a wide array of oxidoreductases involved in essential cellular processes, including cellular respiration and the metabolism of carbohydrates, fats, and proteins.[1][2] While many microorganisms can synthesize their own riboflavin, some are auxotrophic or exhibit enhanced growth and specific metabolic activities when FMN is supplied exogenously.[3][4] These application notes provide detailed protocols for the preparation of microbial growth media supplemented with Riboflavin 5'-phosphate sodium, catering to a range of research and development applications.

Key Applications

  • Cultivation of auxotrophic strains: For microbes incapable of synthesizing riboflavin, FMN supplementation is essential for growth.

  • Enhancing microbial growth and production: In some organisms, exogenous FMN can boost growth rates and the production of specific metabolites.

  • Studying flavin-dependent metabolic pathways: Media with controlled FMN concentrations are critical for investigating the roles of flavoproteins in cellular metabolism.

  • Antimicrobial research: The riboflavin biosynthesis pathway is a target for antimicrobial agents, and FMN-supplemented media can be used in screening and mechanistic studies.[5]

Data Presentation

Table 1: Recommended Concentrations of Riboflavin 5'-Phosphate Sodium (FMN) in Microbial Culture

Microbial GroupApplicationRecommended FMN ConcentrationReference
Listeria monocytogenesGrowth inhibition studies with analogs100 µM[6]
Engineered E. coliOverproduction of FMNNot applicable (produced)[7][8]
Engineered Candida famataOverproduction of FMNNot applicable (produced)[9][10]
General Bacterial GrowthGrowth promotion (general)0.1 - 10 µg/mL[1]

Table 2: Production of FMN in Engineered Microbial Strains

Microbial StrainCulture ConditionsFMN TiterReference
Engineered Escherichia coliShake flask cultivation586.1 mg/L[7]
Engineered Escherichia coliFed-batch fermentation872.7 mg/L[11]
Engineered Candida famataCheese whey medium540 mg/L[9][12]
Engineered Candida famataOptimized high-density cultivation200 - 250 mg/L[8]

Experimental Protocols

Protocol 1: Preparation of FMN Stock Solution

This protocol details the preparation of a sterile stock solution of Riboflavin 5'-phosphate sodium (FMN) that can be added to various microbial growth media.

Materials:

  • Riboflavin 5'-phosphate sodium (CAS 130-40-5)

  • Distilled or deionized water

  • 0.22 µm syringe filter

  • Sterile, light-protected storage container

Procedure:

  • Weighing: Accurately weigh the desired amount of Riboflavin 5'-phosphate sodium powder.

  • Dissolving: Dissolve the powder in a small volume of distilled or deionized water. FMN is more soluble in water than riboflavin.[2]

  • Volume Adjustment: Adjust the final volume to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Sterilization: Sterilize the FMN stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container. Do not autoclave FMN solutions , as they are heat-sensitive.

  • Storage: Store the sterile stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of Minimal Medium (M9) with FMN

This protocol describes the preparation of a defined minimal medium supplemented with FMN, suitable for studying microbial metabolism under controlled nutritional conditions.

Materials:

  • 5x M9 salts solution

  • Sterile 20% glucose solution (or other carbon source)

  • Sterile 1 M MgSO₄ solution

  • Sterile 1 M CaCl₂ solution

  • Sterile FMN stock solution (from Protocol 1)

  • Sterile distilled or deionized water

5x M9 Salts Solution (per liter):

  • 64 g Na₂HPO₄·7H₂O

  • 15 g KH₂PO₄

  • 2.5 g NaCl

  • 5.0 g NH₄Cl

  • Dissolve in distilled water to a final volume of 1 L and autoclave.[13][14]

Procedure (for 1 L of M9 medium):

  • Combine Autoclaved Components: In a sterile container, aseptically combine:

    • 200 mL of sterile 5x M9 salts solution

    • Sterile distilled or deionized water to a final volume of 1 L.

  • Add Supplements: Aseptically add the following sterile solutions:

    • 20 mL of 20% glucose solution

    • 2 mL of 1 M MgSO₄ solution

    • 0.1 mL of 1 M CaCl₂ solution

  • Add FMN: Aseptically add the desired volume of the sterile FMN stock solution to achieve the final target concentration.

  • Mix and Store: Gently swirl the medium to ensure thorough mixing. The medium is now ready for use.

Protocol 3: Preparation of Rich Medium (LB) with FMN

This protocol outlines the preparation of a nutritionally rich medium supplemented with FMN, suitable for the general cultivation of a wide range of bacteria.

Materials:

  • Tryptone

  • Yeast extract

  • NaCl

  • Distilled or deionized water

  • Sterile FMN stock solution (from Protocol 1)

LB Medium (per liter):

  • 10 g Tryptone

  • 5 g Yeast extract

  • 10 g NaCl

  • Dissolve in distilled water to a final volume of 1 L.[15]

Procedure:

  • Prepare LB Medium: Prepare the LB medium according to the formulation above and sterilize by autoclaving at 121°C for 15 minutes.[16][17]

  • Cooling: Allow the autoclaved medium to cool to a safe handling temperature (approximately 45-55°C).

  • Add FMN: Aseptically add the required volume of the sterile FMN stock solution to the cooled medium to reach the desired final concentration.

  • Mix and Dispense: Gently swirl to mix and dispense into sterile culture vessels.

Mandatory Visualizations

Riboflavin_Metabolic_Pathway cluster_uptake Cellular Uptake cluster_cell Intracellular Metabolism Riboflavin_ext Extracellular Riboflavin Riboflavin_int Riboflavin Riboflavin_ext->Riboflavin_int Transport FMN Riboflavin 5'-phosphate (FMN) Riboflavin_int->FMN Riboflavin Kinase (ATP -> ADP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (ATP -> PPi) Flavoproteins Flavoproteins (Oxidoreductases) FMN->Flavoproteins Cofactor FAD->Flavoproteins Cofactor

Caption: Metabolic pathway of riboflavin to its active cofactors, FMN and FAD.

Media_Preparation_Workflow cluster_media_prep Basal Medium Preparation cluster_fmn_prep FMN Stock Preparation Weigh Weigh Dry Components Dissolve Dissolve in Water Weigh->Dissolve Adjust_pH Adjust pH Dissolve->Adjust_pH Autoclave Sterilize by Autoclaving (121°C, 15 min) Adjust_pH->Autoclave Cool Cool to 45-55°C Autoclave->Cool Combine Combine Basal Medium and FMN Stock Cool->Combine Aseptic Addition Weigh_FMN Weigh FMN Dissolve_FMN Dissolve in Water Weigh_FMN->Dissolve_FMN Filter Filter Sterilize (0.22 µm) Dissolve_FMN->Filter Filter->Combine Aseptic Addition Final_Medium Final FMN-Supplemented Microbial Growth Medium Combine->Final_Medium Ready for Use

Caption: Experimental workflow for preparing FMN-supplemented microbial media.

References

Application of Riboflavin 5-Phosphate Sodium in Studying Oxidoreductase Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin 5-phosphate sodium, the sodium salt of flavin mononucleotide (FMN), is a vital cofactor for a wide array of oxidoreductase enzymes.[1] These enzymes catalyze redox reactions that are fundamental to numerous cellular processes, including energy metabolism, biosynthesis, and detoxification. The unique electrochemical properties of FMN, which allow it to participate in both one- and two-electron transfer reactions, make it an indispensable tool for studying the kinetics and mechanisms of FMN-dependent oxidoreductases.[1] This document provides detailed application notes and protocols for utilizing this compound in the kinetic analysis of these crucial enzymes.

FMN-dependent oxidoreductases are implicated in various physiological and pathological processes, including bacterial bioluminescence, oxidative stress responses, and drug metabolism.[2][3] Understanding the kinetic parameters of these enzymes is paramount for elucidating their biological functions and for the development of novel therapeutic agents that target these pathways.

Data Presentation: Kinetic Parameters of FMN-Dependent Oxidoreductases

The following table summarizes key kinetic constants for several FMN-dependent oxidoreductases, providing a comparative overview for researchers.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s⁻¹)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference(s)
NADH:FMN OxidoreductaseVibrio harveyiFMN, NADH6.1, 16---[4]
NAD(P)H:FMN Oxidoreductase (WrbA)Escherichia coliBQ, NADHSee Table in[3]-See Table in[3]-[3]
FAD Synthetase (FMNAT activity)Corynebacterium ammoniagenesFMN, ATP1.2, 360.28-2.3 x 10⁵[5]
ThdF (Flavin Reductase)Streptomyces albogriseolusFAD, NADH0.34, 19.50.21-6.2 x 10⁵[6]
NfoR (FMN Reductase)Staphylococcus aureusFMN, NADPH0.4 (Kd), 140 (Kd)1350--[7]

Note: BQ = Benzoquinone. Data presented as Km for (FMN/FAD, NAD(P)H) respectively. '-' indicates data not available in the cited sources.

Experimental Protocols

Preparation of this compound (FMN) Solution

Proper preparation of the FMN solution is critical for obtaining accurate and reproducible kinetic data.

Materials:

  • Riboflavin 5'-Phosphate Sodium powder

  • High-purity deionized water

  • Appropriate buffer (e.g., potassium phosphate (B84403) buffer)

  • Low-actinic glassware or tubes wrapped in aluminum foil

Procedure:

  • Accurately weigh the desired amount of Riboflavin 5'-Phosphate Sodium powder.

  • Dissolve the powder in a small volume of deionized water or the assay buffer. Gentle vortexing can be used to aid dissolution.

  • Protect the solution from light at all stages by using low-actinic glassware or by wrapping the container with aluminum foil.[8] FMN is light-sensitive and can degrade upon exposure to light.

  • The pH of the FMN solution can influence its stability; it is more stable under acidic to neutral conditions.[9][10] For assays, it is recommended to prepare fresh solutions in the assay buffer at the desired pH.

  • Determine the precise concentration of the FMN stock solution spectrophotometrically by measuring its absorbance at 444 nm.[11]

General Protocol for Spectrophotometric Assay of NADH:FMN Oxidoreductase Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an NADH:FMN oxidoreductase by monitoring the oxidation of NADH.

Principle: The enzymatic reduction of FMN by NADH is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Materials:

  • Purified NADH:FMN oxidoreductase

  • This compound (FMN) stock solution

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) stock solution

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following components in the specified order:

    • Assay Buffer

    • FMN solution (to achieve the desired final concentration)

  • Initiation of Reaction:

    • Add the NADH solution to the reaction mixture to initiate the reaction. The final volume should be constant for all assays (e.g., 1 mL).

  • Enzyme Addition:

    • Add a small, fixed amount of the NADH:FMN oxidoreductase enzyme solution to the cuvette. The final enzyme concentration should be in the linear range of the assay.

  • Data Acquisition:

    • Immediately after adding the enzyme, mix the contents of the cuvette by gentle inversion and start monitoring the decrease in absorbance at 340 nm over time (e.g., every 10 seconds for 5 minutes).

    • Maintain a constant temperature (e.g., 30°C) throughout the assay.

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • To determine the Michaelis-Menten constants (Km) for FMN and NADH, perform a series of assays by varying the concentration of one substrate while keeping the other at a saturating concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Experimental Workflow for Oxidoreductase Kinetic Analysis

G Experimental Workflow for Oxidoreductase Kinetic Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Mix Reagents Mix Reagents Prepare Reagents->Mix Reagents Prepare Enzyme Prepare Enzyme Initiate Reaction Initiate Reaction Prepare Enzyme->Initiate Reaction Mix Reagents->Initiate Reaction Monitor Absorbance Monitor Absorbance Initiate Reaction->Monitor Absorbance Calculate Velocity Calculate Velocity Monitor Absorbance->Calculate Velocity Plot Data Plot Data Calculate Velocity->Plot Data Determine Kinetic Parameters Determine Kinetic Parameters Plot Data->Determine Kinetic Parameters

Caption: Workflow for kinetic analysis of FMN-dependent oxidoreductases.

Ping-Pong Bi-Bi Mechanism of FMN-Dependent Oxidoreductases

Many FMN-dependent oxidoreductases follow a Ping-Pong Bi-Bi kinetic mechanism. In this mechanism, the first substrate (e.g., NAD(P)H) binds to the enzyme and reduces the FMN cofactor, releasing the first product (NAD(P)⁺). The second substrate (e.g., an acceptor molecule) then binds to the reduced enzyme-FMN complex, is reduced, and is released as the second product, regenerating the oxidized enzyme.

G Ping-Pong Bi-Bi Mechanism of FMN-Dependent Oxidoreductase E E-FMN (Oxidized Enzyme) E_NADPH E-FMN-NAD(P)H E->E_NADPH NAD(P)H binds E_FMNH2_NADP E-FMNH₂-NAD(P)⁺ E_NADPH->E_FMNH2_NADP Hydride Transfer E_FMNH2 E-FMNH₂ (Reduced Enzyme) E_FMNH2_NADP->E_FMNH2 NAD(P)⁺ releases E_FMNH2_S E-FMNH₂-Substrate E_FMNH2->E_FMNH2_S Substrate binds E_FMN_P E-FMN-Product E_FMNH2_S->E_FMN_P Substrate Reduction E_FMN_P->E Product releases

Caption: Ping-Pong Bi-Bi mechanism for a typical FMN-dependent oxidoreductase.

Role of FMN Reductases in the Oxidative Stress Response

FMN-dependent reductases play a crucial role in cellular defense against oxidative stress by maintaining a reduced intracellular environment. They can reduce various quinones and other oxidized species, thereby mitigating their toxic effects.

G Role of FMN Reductase in Oxidative Stress Response Oxidative Stress Oxidative Stress Increased ROS Increased ROS Oxidative Stress->Increased ROS Oxidized Molecules Oxidized Molecules Increased ROS->Oxidized Molecules Oxidizes Reduced Molecules Reduced Molecules Oxidized Molecules->Reduced Molecules FMN Reductase FMN Reductase NAD(P)⁺ NAD(P)⁺ FMN Reductase->NAD(P)⁺ Reduced FMN Reduced FMN FMN Reductase->Reduced FMN NAD(P)H NAD(P)H NAD(P)H->FMN Reductase Reduced FMN->Oxidized Molecules Reduces Cellular Protection Cellular Protection Reduced Molecules->Cellular Protection

Caption: FMN reductase in mitigating oxidative stress.

References

Application Notes and Protocols for the Incorporation of Riboflavin 5'-Phosphate Sodium into Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin 5'-phosphate sodium (R5P), the phosphorylated and more water-soluble form of Riboflavin (Vitamin B2), is a crucial coenzyme precursor in various metabolic pathways. Its encapsulation within liposomes presents a promising strategy to enhance its stability, control its release, and potentially improve its cellular uptake for applications such as photodynamic therapy and corneal cross-linking.[1][2] Due to its hydrophilic nature, achieving high encapsulation efficiency of R5P within the aqueous core of liposomes can be challenging.[3] These application notes provide detailed methodologies for incorporating R5P into liposomal formulations, along with characterization techniques and relevant quantitative data.

Data Presentation

The following tables summarize quantitative data from studies on liposomal formulations, providing a comparative overview of how different preparation methods and lipid compositions can influence the physicochemical properties of the resulting vesicles.

Table 1: Physicochemical Properties of Liposomes Prepared by Different Methods

Preparation MethodLipid Composition (molar ratio)DrugMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Thin-Film HydrationDPPC/Cholesterol (90:10)Riboflavin 5'-phosphate118 ± 20.186-6.20 ± 3.00~24[2]
Thin-Film HydrationPhosphatidylcholine/Cholesterol/Stearylamine (12:5:5)N/A (for stable formulation)108 ± 150.20 ± 0.04+30.1 ± 1.2N/A[4]
Thin-Film HydrationPhosphatidylcholine/Cholesterol/Dicetyl phosphate (B84403) (8.5:4.5:6.5)N/A (for stable formulation)88 ± 140.21 ± 0.02-36.7 ± 3.3N/A[4]
Polyol DilutionHydrogenated Phosphatidylcholine/Cholesterol (9:1)Curcumin~150-200< 0.3N/A> 80[5]
Reverse-Phase EvaporationL-α-phosphatidylcholine/Cholesterol (4:1 or 7:3)Hydrophilic compounds< 150LowN/AHigh[6]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol

Table 2: Influence of Lipid Composition on Liposomal Characteristics

Primary LipidCo-Lipid/Additive (molar ratio)Mean Diameter (nm)Zeta Potential (mV)Key FindingReference
Soy Lecithin (B1663433)Cholesterol (30:70)~105-14.2Optimal cholesterol for high encapsulation (85%) and stability.[7]
DPPCCholesterol (90:10)1180.828 (unloaded)Cholesterol stabilizes the bilayer.[2]
LecithinSesame Oil (varying ratios)N/AN/AIncreased lecithin concentration enhances encapsulation efficiency.[8]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method

This is a common and straightforward method for preparing liposomes.[9] It involves the formation of a thin lipid film that is subsequently hydrated with an aqueous solution of the drug.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Riboflavin 5'-phosphate sodium (R5P)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DPPC and cholesterol (e.g., in a 9:1 molar ratio) in chloroform in a round-bottom flask.[2]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature (Tc of DPPC is ~41°C) to evaporate the chloroform, forming a thin, uniform lipid film on the inner wall of the flask.[10]

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[11]

  • Hydration: Prepare a solution of R5P in PBS (e.g., 0.5 mM or 10 mM).[2] Add the R5P solution to the flask containing the dry lipid film. The temperature of the hydration medium should be maintained above the Tc of the lipid.

  • Vesicle Formation: Agitate the flask by hand-shaking or mechanical vortexing until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[12]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10] This should be performed at a temperature above the lipid's Tc. Pass the suspension through the extruder multiple times (e.g., 11-21 passes) to ensure homogeneity.

  • Purification: To remove unencapsulated R5P, the liposomal suspension can be purified by methods such as dialysis or size exclusion chromatography.

Protocol 2: Reverse-Phase Evaporation Method

This method is known for achieving high encapsulation efficiency for hydrophilic molecules.[13] It involves the formation of a water-in-oil emulsion.

Materials:

  • Phospholipids (B1166683) (e.g., L-α-phosphatidylcholine)

  • Cholesterol

  • R5P

  • Organic solvent system (e.g., chloroform and methanol, 2:1 v/v)[6]

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Sonicator (probe-type recommended)

Procedure:

  • Lipid Dissolution: Dissolve the phospholipids and cholesterol in the organic solvent mixture in a round-bottom flask.[6]

  • Aqueous Phase Addition: Add the aqueous solution of R5P to the lipid-containing organic phase.

  • Emulsification: Sonicate the mixture to form a stable water-in-oil microemulsion.[6]

  • Solvent Removal: Connect the flask to a rotary evaporator and slowly remove the organic solvent under reduced pressure. As the solvent evaporates, a viscous gel will form, which will eventually collapse to form an aqueous suspension of liposomes.[13]

  • Final Suspension: The resulting liposomal suspension can be further processed by extrusion for size homogenization as described in Protocol 1.

Protocol 3: Polyol Dilution Method

This method avoids the use of potentially toxic organic solvents and is suitable for scaling up production.[1][14]

Materials:

  • Phospholipids (e.g., hydrogenated phosphatidylcholine)

  • Cholesterol

  • R5P

  • Polyol (e.g., propylene (B89431) glycol, glycerin)[5]

  • Aqueous buffer

Procedure:

  • Lipid Dissolution in Polyol: Dissolve the phospholipids and cholesterol in the chosen polyol at an elevated temperature (e.g., 60-80°C) with continuous stirring to form a clear lipid-polyol solution.[1][5]

  • Addition of Aqueous Phase: Add the aqueous solution of R5P to the lipid-polyol mixture.

  • Liposome Formation: The liposomal suspension is formed by the dropwise addition of the aqueous buffer while stirring, which dilutes the polyol and induces the self-assembly of lipids into vesicles.[1]

  • Size Reduction: The resulting liposomes can be sized down by extrusion as described in Protocol 1.

Characterization of Riboflavin 5'-Phosphate Liposomes

1. Particle Size and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposomal suspension in an appropriate buffer. Analyze using a DLS instrument to determine the mean hydrodynamic diameter and the PDI, which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for liposomal formulations.[8]

2. Zeta Potential:

  • Technique: Laser Doppler Electrophoresis.

  • Procedure: Measure the electrophoretic mobility of the liposomes in a diluted suspension. The zeta potential provides an indication of the surface charge of the vesicles and is a critical parameter for predicting the stability of the colloidal suspension. A zeta potential of ±30 mV or greater is generally indicative of good stability.[4]

3. Encapsulation Efficiency (%EE):

  • Technique: UV-Vis Spectrophotometry.

  • Procedure:

    • Separate the unencapsulated ("free") R5P from the liposomes using techniques like size exclusion chromatography or centrifugation.

    • Quantify the amount of free R5P in the supernatant/eluate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~445 nm).[2]

    • Disrupt the liposomes in the purified fraction using a suitable detergent (e.g., Triton X-100) to release the encapsulated R5P and measure its concentration.

    • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_char Characterization cluster_purify Purification cluster_final Final Product prep_method Select Preparation Method (Thin-Film Hydration, Reverse-Phase Evaporation, Polyol Dilution) lipids Dissolve Lipids & R5P in appropriate solvent/medium prep_method->lipids formation Form Lipid Film / Emulsion lipids->formation hydration Hydration with R5P solution formation->hydration sizing Size Reduction (Extrusion/Sonication) hydration->sizing size_pdi Particle Size & PDI (DLS) sizing->size_pdi purification Remove unencapsulated R5P (Dialysis, SEC) sizing->purification zeta Zeta Potential size_pdi->zeta ee % Encapsulation Efficiency (UV-Vis) zeta->ee final_product Characterized R5P Liposomes ee->final_product

Caption: Workflow for the preparation and characterization of R5P liposomes.

Cellular Uptake of Riboflavin

G cluster_membrane Cell Membrane cluster_cell Cytoplasm cluster_regulation Regulation receptor Riboflavin Receptor r5p_intra Riboflavin 5'-Phosphate receptor->r5p_intra transporter Carrier-Mediated Transporter transporter->r5p_intra pathways Metabolic Pathways (FMN, FAD synthesis) r5p_intra->pathways r5p_extra Liposomal Riboflavin 5'-Phosphate r5p_extra->receptor Receptor-Mediated Endocytosis r5p_extra->transporter Carrier-Mediated Transport regulation_node Ca2+/Calmodulin PKA, PKG Pathways regulation_node->transporter

Caption: Proposed mechanisms for the cellular uptake of riboflavin.

References

Troubleshooting & Optimization

Technical Support Center: Riboflavin 5'-Phosphate Sodium (FMN) Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to prevent the degradation of Riboflavin (B1680620) 5'-Phosphate Sodium (FMN) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My FMN solution has changed color/clarity. What could be the cause?

A1: A change in the appearance of your FMN solution, such as a color shift from its typical yellow-orange or the appearance of turbidity, often indicates degradation. The primary causes are exposure to light (photodegradation), unsuitable pH, or elevated temperatures. Degradation can lead to the formation of products like lumichrome (B1664701) and lumiflavin, which can alter the solution's properties.

Q2: What is the optimal pH for storing FMN solutions?

A2: The optimal pH range for the stability of riboflavin aqueous solutions is between 5.0 and 6.0.[1][2] In this range, the molecule exhibits its lowest redox potential, making it less susceptible to degradation. Stability decreases significantly in alkaline conditions.

Q3: How significant is the effect of light on FMN solution stability?

A3: Light is a major factor in the degradation of FMN. Both UV and visible light can induce photodegradation, leading to a rapid loss of potency.[1] It is crucial to protect FMN solutions from light at all stages of handling and storage. When dry, FMN is less affected by light, but in solution, it deteriorates rapidly.[3]

Q4: Can the type of buffer I use affect the stability of my FMN solution?

A4: Yes, the buffer system can significantly impact FMN stability. While buffers are necessary to maintain a stable pH, some buffer species can catalyze degradation. For instance, phosphate (B84403) and sulfate (B86663) anions can accelerate photodegradation.[1][4] Conversely, citrate (B86180) and borate (B1201080) buffers have been shown to have a stabilizing effect.[1]

Q5: Are there any chemical stabilizers I can add to my FMN solution?

A5: Certain chemical agents can enhance the stability of FMN solutions. Disodium ethylenediamine (B42938) (EDTA) has been shown to have a significant stabilizing effect against photobleaching.[5] Other compounds like thiourea (B124793) and methylparaben have also demonstrated protective effects.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of FMN aqueous solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of FMN concentration in solution. 1. Photodegradation: Exposure to ambient or UV light. 2. Incorrect pH: pH of the solution is outside the optimal range of 5.0-6.0. 3. High Temperature: Storage at elevated temperatures.1. Protect from Light: Prepare and store solutions in amber-colored vials or wrap containers in aluminum foil. Conduct experiments under subdued light conditions. 2. pH Adjustment: Use a suitable buffer system (e.g., citrate buffer) to maintain the pH between 5.0 and 6.0. 3. Controlled Temperature: Store stock solutions at 2-8°C. For long-term storage, consider freezing, but be mindful of freeze-thaw cycles.
Precipitation or cloudiness in the solution. 1. Solubility Issues: Concentration exceeds the solubility limit at a given temperature or pH. 2. Degradation Products: Formation of insoluble degradation products.1. Check Solubility: Ensure the concentration is within the solubility limits of FMN in your specific buffer and temperature. Gentle warming and sonication can aid dissolution, but avoid excessive heat. 2. Filter the Solution: Use a 0.22 µm syringe filter to remove any precipitate before use. However, this does not address the underlying degradation issue.
Inconsistent experimental results. 1. Inconsistent Solution Preparation: Variations in pH, concentration, or handling between batches. 2. Degradation During Experiment: Exposure to light or elevated temperatures during the experimental procedure.1. Standardize Protocol: Follow a strict, documented protocol for solution preparation, including pH measurement and adjustment. 2. Minimize Exposure: Protect the solution from light throughout the experiment. Use a temperature-controlled environment if the experiment is lengthy.
Fluorescence intensity of the solution is decreasing over time. 1. Photodegradation: The fluorescent isoalloxazine ring of FMN is susceptible to photodegradation, leading to a loss of fluorescence. 2. pH Effects: The cationic and anionic forms of riboflavin are non-fluorescent.[2]1. Light Protection: As with concentration loss, rigorous light protection is essential. 2. Maintain Optimal pH: Ensure the pH is maintained in the 5.0-6.0 range where the fluorescent, non-ionized form is prevalent.

Quantitative Data on FMN Degradation

The following tables summarize quantitative data on the stability of riboflavin and FMN under various conditions. Note that much of the detailed kinetic data is for riboflavin, which is structurally very similar to FMN and serves as a close proxy.

Table 1: Effect of pH on the Photodegradation of Riboflavin in Aqueous Solution

pHApparent First-Order Rate Constant (k) with UV Radiation (x 10⁻² min⁻¹)Apparent First-Order Rate Constant (k) with Visible Radiation (x 10⁻² min⁻¹)
5.00.1850.098
6.00.2450.135
7.01.1250.625
8.03.4501.980
9.08.7505.125
10.013.1827.762
Data adapted from a kinetic study on riboflavin photolysis. The rate of photolysis increases significantly with an increase in pH above 6.0.[2]

Table 2: Thermal Degradation of Riboflavin in Aqueous Solution

Temperature (°C)Exposure Time (min)Approximate Degradation (%)
100404
120407
1502015
15040>20
1506042
Data from a study on the thermal degradation of riboflavin, indicating that degradation is dependent on both temperature and exposure time.[1]

Table 3: Effect of Buffers on Riboflavin Photodegradation

Buffer TypeEffect on Photodegradation
PhosphateCatalytic
SulfateCatalytic
AcetateCatalytic
CarbonateCatalytic
BorateStabilizing
CitrateStabilizing
Qualitative summary of the effect of different buffer species on the photodegradation of riboflavin.[1]

Experimental Protocols

Protocol 1: Preparation and Handling of a Standard FMN Aqueous Solution

  • Materials:

    • Riboflavin 5'-phosphate sodium powder

    • High-purity water (e.g., Milli-Q or equivalent)

    • pH meter

    • 0.1 M Citric acid and 0.1 M Sodium citrate solutions for buffer preparation

    • Amber-colored volumetric flasks and storage bottles

    • 0.22 µm syringe filter

  • Procedure:

    • Work under subdued light to the extent possible.

    • Accurately weigh the desired amount of FMN powder.

    • Prepare a citrate buffer solution (e.g., 0.1 M) with a pH of 5.5 by mixing the appropriate volumes of citric acid and sodium citrate solutions.

    • Dissolve the FMN powder in a small amount of the citrate buffer in an amber-colored volumetric flask.

    • Gently sonicate if necessary to aid dissolution. Avoid excessive heating.

    • Once dissolved, bring the solution to the final volume with the citrate buffer.

    • Verify the final pH of the FMN solution and adjust if necessary.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Store the solution in a tightly sealed, amber-colored bottle at 2-8°C. For long-term storage, aliquot and freeze at -20°C, minimizing freeze-thaw cycles.

Protocol 2: Spectrophotometric Analysis of FMN Concentration

  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a series of FMN standard solutions of known concentrations in the same buffer as your sample.

    • Measure the absorbance of the standards and the sample at the maximum absorbance wavelength for FMN, which is approximately 444 nm.[6]

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of your sample by interpolating its absorbance on the calibration curve.

    • All measurements should be performed in cuvettes protected from ambient light.

Protocol 3: HPLC Method for the Analysis of FMN and its Degradation Products

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

    • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile phase: A mixture of methanol (B129727) and a potassium dihydrogen phosphate buffer (e.g., 15:85 v/v), adjusted to a suitable pH (e.g., 3.0-4.0).[7]

    • FMN reference standard and standards for potential degradation products (lumichrome, lumiflavin) if available.

  • Chromatographic Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection: UV at 266 nm[8] or fluorescence with excitation at ~450 nm and emission at ~530 nm.

    • Column Temperature: 30°C

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a calibration curve by injecting standard solutions of FMN and any available degradation products.

    • Inject the FMN sample solution.

    • Identify and quantify FMN and its degradation products by comparing their retention times and peak areas to those of the standards.

Visualizations

FMN_Degradation_Pathways cluster_factors Degradation Factors cluster_products Degradation Products FMN Riboflavin 5'-Phosphate (FMN) (Aqueous Solution) Lumiflavin Lumiflavin FMN->Lumiflavin Photodegradation (Alkaline pH) Lumichrome Lumichrome FMN->Lumichrome Photodegradation (Acidic/Neutral pH) FMN->Lumichrome Thermal Degradation Other_products Other Products (e.g., Formylmethylflavin) FMN->Other_products Photodegradation Light Light (UV/Visible) Light->FMN pH_alkaline Alkaline pH (> 7) pH_alkaline->FMN Heat Heat Heat->FMN FMN_Stability_Workflow start Start: FMN Solution Stability Concern prep Prepare FMN Solution (Protocol 1) start->prep stress Apply Stress Conditions (Light, Temp, pH) prep->stress analysis Analyze Samples (HPLC/Spectrophotometry) stress->analysis Control (No Stress) & Stressed Samples data Evaluate Data (Compare to Control) analysis->data stable Solution is Stable data->stable No Significant Degradation unstable Solution is Unstable data->unstable Significant Degradation troubleshoot Troubleshoot (See Guide) unstable->troubleshoot stabilize Implement Stabilization (e.g., Add EDTA, Adjust pH) troubleshoot->stabilize stabilize->prep Re-prepare Solution FMN_Troubleshooting_Logic start Problem: FMN Degradation Observed check_light Was the solution protected from light? start->check_light check_ph Is the pH between 5.0 and 6.0? check_light->check_ph Yes sol_light Action: Use amber vials or foil wrapping. check_light->sol_light No check_temp Was the solution stored at 2-8°C? check_ph->check_temp Yes sol_ph Action: Adjust pH with a suitable buffer. check_ph->sol_ph No check_buffer Is a stabilizing buffer (e.g., citrate) being used? check_temp->check_buffer Yes sol_temp Action: Store at the recommended temperature. check_temp->sol_temp No sol_buffer Action: Consider switching to a stabilizing buffer. check_buffer->sol_buffer No end Re-evaluate Stability check_buffer->end Yes sol_light->check_ph sol_ph->check_temp sol_temp->check_buffer sol_buffer->end

References

Technical Support Center: Enhancing the Solubility of Riboflavin 5-Phosphate Sodium for Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of Riboflavin (B1680620) 5-Phosphate Sodium (R5P-Na) in aqueous solutions is crucial for the accuracy and reproducibility of biochemical assays. This technical support guide provides troubleshooting advice and frequently asked questions to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Riboflavin 5-Phosphate Sodium?

A1: this compound is a yellow to orange-yellow crystalline powder that is generally considered soluble in water.[1][2][3] However, its solubility can be influenced by several factors. As a general guideline, its solubility in water is approximately 1 gram in 30 mL.[1] Other sources have reported solubilities of 50 mg/mL and 100 g/L at 20°C.[4] It is very slightly soluble in ethanol (B145695) and practically insoluble in solvents like chloroform (B151607) and ether.[1][2][5]

Q2: I'm having trouble dissolving this compound in water. What are the initial troubleshooting steps?

A2: If you are encountering difficulties in dissolving R5P-Na, consider the following initial steps:

  • Ensure Fresh, High-Purity Reagent: R5P-Na is hygroscopic and can absorb moisture, which may affect its solubility.[1] Always use a high-purity grade reagent and store it in a tightly sealed container, protected from light and moisture, at the recommended temperature of 2-8°C.[1]

  • Gentle Heating: Gently warming the solution to 30-40°C can aid in the dissolution process.[6] However, be cautious with temperature as prolonged exposure to high temperatures, especially in alkaline or strongly acidic conditions, can lead to degradation of the molecule.[7]

  • Sonication: Using a sonicator for short bursts of 5-10 minutes can help to break down powder aggregates and facilitate dissolution.[8]

  • pH Adjustment: The pH of the solution significantly impacts the solubility of R5P-Na. A slightly alkaline pH can enhance solubility, but it's a delicate balance as high pH can also accelerate degradation.[7][9]

Q3: How does pH affect the solubility and stability of this compound?

A3: The pH of the aqueous solution is a critical factor. A solution of R5P-Na in water typically has a pH between 5.0 and 6.5.[5] While increasing the pH to a slightly alkaline range can improve solubility, it's important to note that R5P-Na is unstable in alkaline solutions and can degrade, especially when exposed to light.[10] Conversely, in strongly acidic conditions, the molecule's fluorescence disappears, indicating a change in its chemical state.[11] For most biochemical assays, it is advisable to prepare the stock solution in water or a buffer with a pH close to neutral and then adjust the pH of the final assay buffer as required, while always protecting the solution from light.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Biological Buffers

Possible Cause:

  • Buffer Composition: Certain ions in biological buffers can interact with R5P-Na, leading to precipitation. High concentrations of divalent cations or phosphate (B84403) may sometimes be problematic.

  • Low Temperature: Storing concentrated stock solutions at low temperatures (e.g., 4°C) can cause the compound to precipitate out of the solution.

  • pH Shift: The buffering capacity of your solution might not be sufficient to handle the addition of R5P-Na, leading to a pH shift that decreases its solubility.

Solutions:

  • Test Different Buffer Systems: If you suspect buffer incompatibility, try dissolving R5P-Na in a small volume of water first before adding it to your buffer. Alternatively, test a panel of common biological buffers (e.g., Tris, HEPES, MOPS) to identify the most suitable one for your desired concentration.

  • Prepare Fresh Solutions: It is always best to prepare R5P-Na solutions fresh for each experiment. If storage is necessary, consider storing at room temperature in the dark for short periods or flash-freezing aliquots for longer-term storage. Avoid repeated freeze-thaw cycles.

  • pH Monitoring: When adding R5P-Na to your buffer, monitor the pH and adjust as necessary to maintain the optimal pH for both solubility and your experimental system.

Issue 2: Inconsistent Results in Biochemical Assays

Possible Cause:

  • Incomplete Dissolution: If R5P-Na is not fully dissolved, the actual concentration in your assay will be lower than intended, leading to variability in your results.

  • Presence of Isomers: Commercial R5P-Na can be a mixture of isomers, which may have different solubilities and biological activities.[12]

  • Aggregation: At higher concentrations, R5P-Na molecules may form aggregates, which can affect their biological activity and lead to inconsistent assay results.

  • Photodegradation: R5P-Na is light-sensitive, and exposure to light can lead to its degradation, reducing its effective concentration.[1]

Solutions:

  • Visual Inspection and Filtration: Always visually inspect your solution to ensure there are no undissolved particles. For critical applications, filtering the solution through a 0.22 µm filter can remove any particulate matter.

  • Consistent Source: To minimize variability from isomeric composition, use R5P-Na from the same supplier and lot number throughout a series of experiments.

  • Use of Solubilizing Agents: Consider the use of solubilizing agents to prevent aggregation and improve solubility (see Q4 and Table 2).

  • Light Protection: Always prepare and handle R5P-Na solutions in a dark room or by wrapping containers in aluminum foil. Use amber-colored vials for storage.

Q4: Can I use solubilizing agents to improve the solubility of this compound?

A4: Yes, several solubilizing agents can be used to enhance the solubility of R5P-Na. However, it is crucial to ensure that the chosen agent does not interfere with your specific biochemical assay.

  • Nicotinamide: This is a commonly used and effective solubilizing agent for riboflavin and its derivatives.

  • Other Agents: Tryptophan, urea, sodium salicylate, and cyclodextrins have also been reported to increase the solubility of riboflavin compounds.

It is recommended to perform a pilot experiment to test the compatibility of the solubilizing agent with your assay system before proceeding with your main experiments.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
20100
General~33.3 (1g in 30 mL)[1]

Note: Quantitative data on the direct effect of a wide range of temperatures on R5P-Na solubility is limited in the literature. It is generally observed that solubility increases with temperature.

Table 2: Solubilizing Agents for Riboflavin and its Derivatives

Solubilizing AgentTypical Concentration RangeNotes
NicotinamideVariesEffective for increasing the aqueous solubility of riboflavin.
TryptophanVariesCan be used to prepare stable, injectable solutions of riboflavin.
UreaVariesActs as a hydrotropic agent to increase riboflavin solubility.
Sodium SalicylateVariesCan be used to prepare concentrated riboflavin solutions.
β-Cyclodextrin10-30 mg/mLCan enhance the aqueous solubility of riboflavin.

Note: The optimal concentration of the solubilizing agent should be determined empirically for your specific application.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for Enzyme Assays
  • Weighing: Accurately weigh out the required amount of R5P-Na powder in a light-protected environment. For a 10 mM solution, this would be approximately 51.4 mg per 10 mL of solvent (based on a molecular weight of 514.36 g/mol for the dihydrate).

  • Initial Dissolution: Add a small volume (e.g., 2-3 mL) of high-purity water to the powder in a conical tube.

  • Vortexing/Sonication: Vortex the mixture vigorously. If the powder does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes, ensuring the solution does not overheat.

  • Volume Adjustment: Once the R5P-Na is fully dissolved, bring the solution to the final desired volume (e.g., 10 mL) with high-purity water.

  • pH Check (Optional): If the pH of the final solution is critical for your assay, you can measure it and adjust carefully with dilute NaOH or HCl.

  • Filtration: For critical applications, filter the stock solution through a sterile 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Use the solution immediately or store it in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Workflow for Preparing R5P-Na Stock Solution

G A Weigh R5P-Na Powder (Light-Protected) B Add Small Volume of Water A->B C Vortex/Sonicate to Dissolve B->C D Adjust to Final Volume C->D E Check and Adjust pH (Optional) D->E F Filter through 0.22 µm Filter E->F G Store Aliquots at -20°C/-80°C (Protected from Light) F->G

Caption: A stepwise workflow for the preparation of a this compound stock solution.

Protocol 2: Supplementing Cell Culture Media with this compound
  • Prepare a Concentrated Stock: Prepare a sterile, concentrated stock solution of R5P-Na (e.g., 10-100 mM) in sterile, nuclease-free water as described in Protocol 1.

  • Dilution: Aseptically dilute the concentrated stock solution into your complete cell culture medium to achieve the final desired concentration. It is recommended to add the diluted R5P-Na to a small volume of medium first and then add this to the main culture to ensure even distribution.

  • Incubation: Gently swirl the culture flask or plate to mix the contents thoroughly before returning it to the incubator.

  • Observation: Monitor the cell cultures for any signs of precipitation in the medium. If precipitation occurs, consider preparing a more dilute stock solution or using a solubilizing agent that is known to be non-toxic to your cell line.

Decision Tree for Troubleshooting R5P-Na Solubility in Cell Culture

G Start Precipitation Observed in Cell Culture Medium? Action1 Prepare a More Dilute Stock Solution Start->Action1 Yes Action3 Continue Experiment Start->Action3 No Action2 Test Non-Toxic Solubilizing Agent Action1->Action2 Consider Alternative Action1->Action3 Precipitation Resolves Action4 Re-evaluate Experimental Conditions Action1->Action4 Precipitation Persists Action2->Action3 Successful Action2->Action4 Unsuccessful

References

Technical Support Center: HPLC Analysis of Riboflavin 5'-Phosphate Sodium Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC analysis of Riboflavin (B1680620) 5'-Phosphate Sodium and its isomers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of Riboflavin 5'-Phosphate Sodium found in commercial preparations?

A1: Commercial preparations of Riboflavin 5'-Phosphate (flavin mononucleotide or FMN) are often a mixture of several positional isomers. The primary component is Riboflavin 5'-phosphate.[1] Other common isomers and related substances that can be present include Riboflavin 3'-phosphate, Riboflavin 4'-phosphate, Riboflavin 3',4'-diphosphate, Riboflavin 3',5'-diphosphate, Riboflavin 4',5'-diphosphate, and free Riboflavin.[1][2]

Q2: Why am I seeing poor peak shape, particularly peak tailing, for my Riboflavin 5'-Phosphate isomers?

A2: Peak tailing is a common issue in the analysis of phosphorylated compounds like Riboflavin 5'-Phosphate.[2] This is often due to interactions between the phosphate (B84403) groups of the analytes and metal surfaces within the HPLC system (e.g., stainless steel tubing, column frits) or with residual silanol (B1196071) groups on the stationary phase of the column.[2][3] To mitigate this, consider using a bio-inert LC system and columns with PEEK-lined hardware.[2] Adjusting the mobile phase pH can also help by suppressing the ionization of silanol groups.[4]

Q3: What type of HPLC column is best suited for separating Riboflavin 5'-Phosphate isomers?

A3: Reversed-phase columns, particularly C18 columns, are widely used for the separation of Riboflavin 5'-Phosphate and its isomers.[1][2][5] The choice of a specific C18 column can influence the separation, and columns with low silanol activity are often preferred to minimize peak tailing.[6] For challenging separations, specialized columns or method adjustments may be necessary.

Q4: How can I improve the resolution between the different isomers?

A4: Improving resolution can be achieved by optimizing several chromatographic parameters. Adjusting the mobile phase composition, such as the organic modifier (e.g., methanol (B129727) or acetonitrile) concentration and the buffer type and pH, can significantly impact selectivity.[1] Gradient elution is often employed to effectively separate the various phosphate isomers. Additionally, using a column with a smaller particle size or a longer length can enhance efficiency and, consequently, resolution.[7]

Q5: My Riboflavin 5'-Phosphate standard shows multiple peaks. How do I know which one to use for quantification?

A5: It is common for a Riboflavin 5'-Phosphate standard to exhibit multiple peaks corresponding to different isomers.[8] The largest peak is typically the 5'-monophosphate isomer.[8] For accurate quantification, it is crucial to use a well-characterized reference standard where the identity and purity of the main peak are confirmed. The United States Pharmacopeia (USP) provides a reference standard for phosphated riboflavin.[2][9] If quantifying the total amount of riboflavin phosphates, a method involving the summation of the areas of all relevant isomer peaks may be necessary, or an enzymatic conversion to a single form (riboflavin) can be employed prior to analysis.[10][11]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing, Broadening)
Possible Cause Recommended Solution
Analyte Interaction with Metal Surfaces Use a bio-inert HPLC system and a PEEK-lined column to minimize interactions between the phosphate groups and metal surfaces.[2]
Secondary Interactions with Column Use an end-capped column to reduce interactions with residual silanol groups.[3] Adjusting the mobile phase pH to be between 3 and 7 can also help neutralize these interactions.[3]
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the column.[3][7]
Column Contamination Flush the column with a strong solvent to remove any contaminants that may have built up.[4][12] The use of a guard column is also recommended to protect the analytical column.[3]
Column Degradation If peak shape issues persist after troubleshooting, the column may be degraded. Replace the column with a new one.[3]
Problem: Poor Resolution Between Isomers
Possible Cause Recommended Solution
Suboptimal Mobile Phase Optimize the mobile phase composition, including the organic modifier-to-buffer ratio and the pH. Small adjustments can lead to significant improvements in separation.[7]
Inadequate Column Efficiency Consider using a column with a smaller particle size or a longer column to increase the number of theoretical plates and improve resolution.[7]
Incorrect Flow Rate Optimize the flow rate. A slower flow rate can sometimes improve resolution, but be mindful of increasing run times.[7]
Isocratic Elution If using an isocratic method, switching to a gradient elution can often provide better separation of the various phosphate isomers.
Problem: Inconsistent Retention Times
Possible Cause Recommended Solution
Mobile Phase Preparation Ensure the mobile phase is prepared consistently for each run. Use high-purity solvents and freshly prepared buffers.[3]
Column Temperature Fluctuations Use a column oven to maintain a stable temperature, as temperature variations can affect retention times.[7]
System Leaks Check the HPLC system for any leaks, as this can cause pressure fluctuations and lead to inconsistent retention times.[7]
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analysis.

Experimental Protocols

USP Method for Free Riboflavin and Riboflavin Diphosphates

This method is adapted from the United States Pharmacopeia (USP) monograph for Riboflavin 5'-Phosphate Sodium.[9]

  • Mobile Phase: A mixture of methanol and 0.054 M monobasic potassium phosphate (15:85 v/v).

  • Column: L1 packing (C18), 3.9-mm × 30-cm.

  • Flow Rate: 2 mL/min.

  • Detection: Fluorescence detector with an excitation wavelength of 440 nm and an emission wavelength of 530 nm.

  • Injection Volume: 100 µL.

  • System Suitability:

    • The resolution between riboflavin 4'-monophosphate and riboflavin 5'-monophosphate should be not less than 1.0.

    • The relative standard deviation for the riboflavin 5'-monophosphate peak should be not more than 1.5%.

General Reversed-Phase HPLC Method

This is a general method that can be used as a starting point for the analysis of Riboflavin 5'-Phosphate isomers.

  • Mobile Phase A: 0.1 M ammonium (B1175870) formate (B1220265) in water.

  • Mobile Phase B: Methanol.

  • Column: C18, 3 µm particle size, 2.0 x 50 mm.

  • Flow Rate: 0.3 mL/min.[5]

  • Detection: UV detector at 254 nm.[5]

  • Gradient: A linear gradient can be optimized to achieve separation of the isomers. A starting point could be 100% Mobile Phase A, ramping to a suitable concentration of Mobile Phase B over 15-20 minutes.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the analysis of Riboflavin 5'-Phosphate and related compounds. Note that retention times can vary significantly depending on the specific HPLC system, column, and method used.

Compound Relative Retention Time (to Riboflavin 5'-monophosphate) Typical Detection Wavelength (UV) Typical Detection Wavelength (Fluorescence)
Riboflavin 3',4'-diphosphate0.23[9]254 nm, 268 nm[5][8]Ex: 440-447 nm, Em: 517-530 nm[9][13]
Riboflavin 3',5'-diphosphate0.39[9]254 nm, 268 nm[5][8]Ex: 440-447 nm, Em: 517-530 nm[9][13]
Riboflavin 4',5'-diphosphate0.58[9]254 nm, 268 nm[5][8]Ex: 440-447 nm, Em: 517-530 nm[9][13]
Riboflavin 3'-monophosphate0.70[9]254 nm, 268 nm[5][8]Ex: 440-447 nm, Em: 517-530 nm[9][13]
Riboflavin 4'-monophosphate0.87[9]254 nm, 268 nm[5][8]Ex: 440-447 nm, Em: 517-530 nm[9][13]
Riboflavin 5'-monophosphate 1.00 [9]254 nm, 268 nm [5][8]Ex: 440-447 nm, Em: 517-530 nm [9][13]
Riboflavin1.63[9]254 nm, 268 nm[5][8]Ex: 440-447 nm, Em: 517-530 nm[9][13]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed (Tailing, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_system Check for system issues: - Leaks - Improper connections - Column void all_peaks_yes->check_system check_analyte_specific Consider analyte-specific issues: - Secondary interactions - pH effects all_peaks_no->check_analyte_specific solution_system Fix system issue: - Tighten fittings - Replace column check_system->solution_system solution_analyte Optimize method: - Use bio-inert system/column - Adjust mobile phase pH - Use end-capped column check_analyte_specific->solution_analyte check_overload Is the column overloaded? solution_system->check_overload solution_analyte->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No solution_overload Reduce injection volume or dilute sample overload_yes->solution_overload check_contamination Is the column contaminated? overload_no->check_contamination solution_overload->check_contamination contamination_yes Yes check_contamination->contamination_yes Yes contamination_no No check_contamination->contamination_no No solution_contamination Flush column with strong solvent or use a guard column contamination_yes->solution_contamination end Peak Shape Improved contamination_no->end solution_contamination->end

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

Logical Relationship for Improving Isomer Resolution

G start Poor Isomer Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase evaluate_column Evaluate Column start->evaluate_column optimize_method_params Optimize Method Parameters start->optimize_method_params adjust_composition Adjust Organic/Buffer Ratio optimize_mobile_phase->adjust_composition adjust_ph Adjust pH optimize_mobile_phase->adjust_ph change_buffer Change Buffer Type optimize_mobile_phase->change_buffer end Improved Resolution adjust_composition->end adjust_ph->end change_buffer->end smaller_particles Use Smaller Particle Size evaluate_column->smaller_particles longer_column Use Longer Column evaluate_column->longer_column different_stationary_phase Try Different Stationary Phase evaluate_column->different_stationary_phase smaller_particles->end longer_column->end different_stationary_phase->end adjust_flow_rate Adjust Flow Rate optimize_method_params->adjust_flow_rate use_gradient Implement Gradient Elution optimize_method_params->use_gradient adjust_temperature Adjust Temperature optimize_method_params->adjust_temperature adjust_flow_rate->end use_gradient->end adjust_temperature->end

References

Technical Support Center: Optimizing Riboflavin 5-Phosphate Sodium for Maximal Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Riboflavin (B1680620) 5-phosphate sodium in cell culture to achieve optimal cell growth.

Frequently Asked Questions (FAQs)

Q1: What is the role of Riboflavin 5-phosphate sodium in cell culture?

A1: this compound, a water-soluble form of Riboflavin (Vitamin B2), is a critical component of cell culture media.[1][2] It serves as a precursor to two essential coenzymes: flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD).[3][4][5] These flavocoenzymes are integral to a wide range of cellular metabolic processes, including the metabolism of carbohydrates, fats, and proteins, cellular respiration, and antioxidant defense.[3][4][6] Ultimately, riboflavin is essential for cellular energy production and proliferation.[6][7][8]

Q2: Why is this compound used in media formulations instead of Riboflavin?

A2: this compound (often referred to as Flavin Mononucleotide or FMN) is more soluble in aqueous solutions like cell culture media than non-phosphorylated riboflavin.[1] This enhanced solubility ensures a more consistent and bioavailable supply of Vitamin B2 to the cells in culture.

Q3: What are typical concentrations of this compound in commercially available cell culture media?

A3: The concentration of riboflavin varies significantly across different basal media formulations. For example, DMEM typically contains around 1.0 µM, while RPMI-1640 has approximately 0.53 µM, and Ham's F-12 contains about 0.1 µM.[1][4] It is crucial to consult the specific formulation sheet from the manufacturer for the exact concentration in your medium.[4]

Q4: Is this compound light-sensitive?

A4: Yes, riboflavin and its derivatives are highly sensitive to light.[1] Exposure to light, especially in the presence of certain amino acids and metals, can lead to the formation of toxic photoproducts and the degradation of the vitamin, potentially harming cells.[9] Therefore, media containing riboflavin should be stored in the dark and handled under subdued light conditions.

Q5: Can high concentrations of this compound be toxic to cells?

A5: While essential, very high concentrations of riboflavin can have a cytostatic effect, inhibiting cell proliferation.[10] Studies have shown that concentrations of 100 µM or higher can reduce cell numbers.[10] It is therefore important to determine the optimal concentration for your specific cell line.

Troubleshooting Guide

Issue 1: Suboptimal Cell Growth or Proliferation

  • Question: My cells are growing slower than expected. Could the concentration of this compound be a factor?

  • Answer: Yes, both deficiency and excess of riboflavin can impair cell growth.[8][10] Riboflavin deficiency can lead to a G0/G1 phase arrest in the cell cycle.[11] Conversely, excessively high concentrations can be cytostatic.[10]

    • Troubleshooting Steps:

      • Verify the riboflavin concentration in your basal medium from the manufacturer's specifications.[4]

      • If using a custom or serum-free formulation, ensure that the riboflavin concentration is appropriate. Serum-free systems may benefit from supplementation in the range of 0.5 to 1.0 µM.[1]

      • Perform a dose-response experiment to determine the optimal concentration for your specific cell line (see Experimental Protocols section).

Issue 2: Increased Cell Death or Signs of Oxidative Stress

  • Question: I am observing increased cell death and signs of oxidative stress in my cultures. Could this be related to this compound?

  • Answer: This could be due to the photodegradation of riboflavin. When exposed to light, riboflavin can generate reactive oxygen species (ROS), leading to oxidative stress and the formation of toxic compounds that are detrimental to cells.[9]

    • Troubleshooting Steps:

      • Store media protected from light.

      • Minimize the exposure of your cell cultures to direct light during handling and incubation.

      • Consider using light-blocking flasks or plates if your incubator has a bright internal light.

      • If you suspect photodegradation, prepare fresh media and repeat the experiment with strict light protection.

Issue 3: Precipitation or In-solubility in Media

  • Question: I am trying to supplement my medium with a high concentration of this compound, and it is not dissolving properly. What should I do?

  • Answer: While this compound is more soluble than riboflavin, there are limits to its solubility, especially in complex media.

    • Troubleshooting Steps:

      • Prepare a concentrated stock solution in a suitable solvent. While it is water-soluble, for very high concentrations, some sources suggest using a small amount of DMSO, ensuring the final concentration in the media does not exceed 0.1%.[12]

      • When preparing the stock solution, ensure the pH is near neutral. Riboflavin is more soluble in dilute alkaline solutions but is also less stable.[1]

      • Add the stock solution to your medium dropwise while stirring to ensure even dispersion and prevent localized precipitation.

Data Presentation

Table 1: Typical Riboflavin Concentrations in Common Cell Culture Media

Cell Culture MediumTypical Riboflavin Concentration (µM)Typical Riboflavin Concentration (mg/L)
DMEM~1.0~0.4
RPMI-1640~0.53~0.2
Ham's F-12~0.1~0.038
DMEM/F-12 (50:50)~0.59~0.22
McCoy's 5A~0.53~0.2
Waymouth Medium MB~2.66~1.0

Note: Concentrations can vary between manufacturers. Always refer to the specific product information sheet for the most accurate data.[1][4]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for a Specific Cell Line

This protocol outlines a method to determine the optimal concentration of this compound for maximizing the growth of a specific cell line using a cell proliferation assay.

Materials:

  • Your cell line of interest

  • Basal medium with a known, low concentration of riboflavin (or custom riboflavin-free medium)

  • Fetal Bovine Serum (FBS) or other required supplements

  • This compound (sterile, cell culture grade)

  • Sterile, deionized water or PBS for stock solution preparation

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTT, XTT, or a resazurin-based assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mM sterile stock solution of this compound in sterile deionized water or PBS. Filter-sterilize through a 0.22 µm filter. Store protected from light at -20°C.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density for a 72-hour growth assay.

    • Allow cells to attach and recover for 24 hours.

  • Prepare Treatment Media:

    • Prepare a series of media with varying concentrations of this compound (e.g., 0 µM, 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM, 50 µM, 100 µM).

    • To do this, serially dilute your 1 mM stock solution into the basal medium. Ensure all media contain the same concentration of FBS and other supplements.

  • Treatment:

    • After 24 hours, carefully remove the seeding medium from the wells.

    • Add 100 µL of the prepared treatment media to the corresponding wells. Include a "no-cell" control with media only for background subtraction.

    • Culture the cells for 48-72 hours, ensuring the plate is protected from light.

  • Cell Proliferation Assay:

    • After the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average background reading from all wells.

    • Normalize the data to the control group (the well with the basal level of riboflavin or a standard concentration like 1.0 µM).

    • Plot cell proliferation (as a percentage of control) against the concentration of this compound.

    • The optimal concentration will correspond to the peak of the dose-response curve.

Mandatory Visualizations

Riboflavin_Metabolic_Pathway cluster_uptake Cellular Uptake cluster_activation Intracellular Activation cluster_function Cellular Functions Riboflavin_5_P Riboflavin 5'-Phosphate (FMN) Riboflavin Riboflavin Riboflavin_5_P->Riboflavin Dephosphorylation (in gut/extracellular) Cell_Riboflavin Riboflavin Riboflavin->Cell_Riboflavin Transport into Cell FMN Flavin Mononucleotide (FMN) Cell_Riboflavin->FMN Flavokinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase FMN_func FMN FMN->FMN_func FAD_func FAD FAD->FAD_func ETC Electron Transport Chain (Energy Production) FAD_func->ETC Metabolism Carbohydrate, Fat, Protein Metabolism FAD_func->Metabolism Antioxidant Antioxidant Defense (e.g., Glutathione Reductase) FAD_func->Antioxidant Cell_Cycle Cell Cycle Progression FAD_func->Cell_Cycle FMN_func->ETC

Caption: Metabolic pathway of Riboflavin 5-phosphate.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Riboflavin 5-P Stock Solution C 3. Prepare Serial Dilutions in Media A->C B 2. Seed Cells in 96-Well Plate D 4. Treat Cells with Dosed Media B->D C->D E 5. Incubate for 48-72h (Protect from Light) D->E F 6. Perform Cell Proliferation Assay E->F G 7. Measure Signal (Plate Reader) F->G H 8. Plot Dose-Response Curve & Determine Optimum G->H

Caption: Workflow for optimizing Riboflavin 5-P concentration.

Troubleshooting_Logic cluster_slow Troubleshooting Slow Growth cluster_death Troubleshooting Cell Death Start Cell Growth Issue Observed Q1 Is growth slow or are cells dying? Start->Q1 SlowGrowth Suboptimal Growth Q1->SlowGrowth Slow Growth CellDeath Cell Death/ Oxidative Stress Q1->CellDeath Cell Death CheckConc Verify Riboflavin Conc. in Basal Media SlowGrowth->CheckConc CheckLight Check for Light Exposure CellDeath->CheckLight DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse ProtectCultures Store Media & Plates in Dark CheckLight->ProtectCultures UseFreshMedia Prepare Fresh Media ProtectCultures->UseFreshMedia

Caption: Troubleshooting logic for cell growth issues.

References

Technical Support Center: Preventing Precipitation of Riboflavin 5'-Phosphate Sodium in Phosphate Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Riboflavin (B1680620) 5'-Phosphate Sodium (RPS) in phosphate (B84403) buffer systems. Our goal is to equip you with the strategies and knowledge to prevent precipitation and ensure the stability of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is Riboflavin 5'-Phosphate Sodium and why is it used in a phosphate buffer?

Riboflavin 5'-Phosphate Sodium (RPS) is a more soluble and biologically active form of Riboflavin (Vitamin B2).[1][2] It is frequently formulated in phosphate buffers to maintain a stable pH, which is crucial for its solubility and to prevent degradation. Phosphate buffers are commonly used in pharmaceutical preparations due to their buffering capacity in the physiological pH range.

Q2: What are the primary factors that can cause Riboflavin 5'-Phosphate Sodium to precipitate in a phosphate buffer?

Several factors can contribute to the precipitation of RPS in phosphate buffer systems. The most critical are:

  • pH: The pH of the solution significantly impacts the solubility of RPS. Deviations from the optimal pH range can lead to precipitation.

  • Concentration: Exceeding the solubility limit of RPS in a given buffer system will result in precipitation.

  • Temperature: Temperature can affect the solubility of RPS. Lower temperatures, in particular, may decrease its solubility.

  • Ionic Strength: The ionic strength of the buffer, influenced by the concentration of phosphate salts, can affect the solubility of RPS.

  • Presence of Other Excipients: Interactions with other components in the formulation can either enhance or reduce the solubility of RPS.

Q3: What is the optimal pH range to maintain the solubility of Riboflavin 5'-Phosphate Sodium in phosphate buffers?

The optimal pH for maintaining RPS in solution is generally between 5.0 and 6.5.[3] Within this range, RPS exists in a stable, soluble form. Highly acidic or alkaline conditions can lead to degradation and precipitation.

Q4: How does temperature affect the stability and solubility of Riboflavin 5'-Phosphate Sodium?

While RPS is relatively heat-stable, its solubility can be temperature-dependent. It is advisable to store RPS solutions at controlled room temperature or as specified for the particular formulation. Refrigeration may decrease solubility and potentially lead to precipitation, especially in highly concentrated solutions. Conversely, elevated temperatures can accelerate chemical degradation.[4]

Q5: Can the concentration of the phosphate buffer itself influence the precipitation of Riboflavin 5'-Phosphate Sodium?

Yes, the concentration of the phosphate buffer can impact the ionic strength of the solution, which in turn can affect the solubility of RPS. High concentrations of buffer salts can sometimes lead to a "salting-out" effect, reducing the solubility of other solutes. It is important to use the minimum buffer concentration required to achieve the desired buffering capacity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the precipitation of Riboflavin 5'-Phosphate Sodium in your experiments.

Observed Issue Potential Cause Recommended Action
Precipitation upon preparation of the solution The concentration of RPS exceeds its solubility limit in the chosen buffer system.1. Reduce the concentration of RPS.2. Gently warm the solution to aid dissolution, then allow it to cool to room temperature. Be cautious as excessive heat can cause degradation.3. Consider the addition of a co-solvent or solubilizing agent (see Experimental Protocols).
Precipitation after a period of storage The solution has become unstable due to pH shifts, temperature fluctuations, or slow crystallization.1. Verify the pH of the solution and adjust if necessary.2. Ensure the storage temperature is appropriate and stable.3. Filter the solution to remove any existing precipitate and consider adding a crystallization inhibitor.
Precipitation when mixing with other components Incompatibility with other excipients in the formulation is causing RPS to precipitate.1. Evaluate the compatibility of all formulation components individually with RPS.2. Consider the order of addition of components during formulation. It may be beneficial to dissolve RPS in the buffer before adding other excipients.
Cloudiness or haze formation in the solution This may be an early sign of precipitation or the formation of insoluble degradation products.1. Protect the solution from light, as photodegradation can lead to insoluble products.2. Check for any changes in pH.3. Filter the solution through a 0.22 µm filter to remove particulate matter.

Experimental Protocols

Protocol 1: Determination of Riboflavin 5'-Phosphate Sodium Solubility in Phosphate Buffer

This protocol outlines a method to determine the equilibrium solubility of RPS in your specific phosphate buffer system.

Materials:

  • Riboflavin 5'-Phosphate Sodium (RPS) powder

  • Phosphate buffer of desired pH and concentration

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Prepare a series of phosphate buffer solutions at the desired pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0).

  • For each pH, add an excess amount of RPS powder to a known volume of the buffer in a sealed container.

  • Place the containers in a thermostatically controlled environment (e.g., 25°C) and stir continuously for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, stop stirring and allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered supernatant with the corresponding phosphate buffer to a concentration within the linear range of your analytical method.

  • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for RPS (approximately 444 nm).

  • Calculate the concentration of RPS in the original supernatant using a pre-established calibration curve. This concentration represents the equilibrium solubility.

Protocol 2: Formulation Strategy Using a Co-solvent to Prevent Precipitation

This protocol describes a general approach to using a co-solvent to enhance the solubility of RPS.

Materials:

  • Riboflavin 5'-Phosphate Sodium (RPS)

  • Phosphate buffer of desired pH and concentration

  • Co-solvent (e.g., Propylene Glycol, Polyethylene Glycol 400)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the phosphate buffer at the desired pH and concentration.

  • Determine the desired final concentration of RPS and the co-solvent.

  • In a volumetric flask, first, add the required volume of the co-solvent.

  • Add the weighed amount of RPS to the co-solvent and mix until it is wetted.

  • Slowly add the phosphate buffer to the flask while mixing, bringing it up to the final volume.

  • Continue mixing until the RPS is completely dissolved.

  • Visually inspect the solution for any signs of precipitation immediately after preparation and after a specified storage period.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis prep_buffer Prepare Phosphate Buffer add_excess Add Excess RPS to Buffer prep_buffer->add_excess weigh_rps Weigh RPS weigh_rps->add_excess stir Stir for 24-48h add_excess->stir filter_sample Filter Supernatant stir->filter_sample dilute Dilute Sample filter_sample->dilute measure_abs Measure Absorbance dilute->measure_abs calculate Calculate Solubility measure_abs->calculate

Workflow for Determining RPS Solubility

troubleshooting_logic cluster_initial_check Initial Checks cluster_solutions Potential Solutions start Precipitation Observed check_conc Is RPS Concentration > 50 mg/mL? start->check_conc check_ph Is pH outside 5.0-6.5 range? start->check_ph check_temp Was solution stored at low temperature? start->check_temp reduce_conc Reduce RPS Concentration check_conc->reduce_conc Yes add_cosolvent Add Co-solvent check_conc->add_cosolvent No adjust_ph Adjust pH to 5.0-6.5 check_ph->adjust_ph Yes adjust_temp Store at Room Temperature check_temp->adjust_temp Yes

Troubleshooting Logic for RPS Precipitation

References

Identifying and minimizing interference in Riboflavin 5-phosphate sodium fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize interference in Riboflavin (B1680620) 5'-Phosphate (FMN) fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in FMN fluorescence assays?

A1: Interference in FMN fluorescence assays can arise from several sources, broadly categorized as sample-dependent and instrument-dependent issues. Key sources include:

  • Inner Filter Effect (IFE): Caused by high concentrations of FMN or other sample components absorbing the excitation or emission light.[1][2][3]

  • Fluorescence Quenching: Reduction in fluorescence intensity due to interactions with other molecules in the sample.[4][5][6]

  • Autofluorescence: Intrinsic fluorescence from sample components other than FMN, such as buffers, media, or test compounds.[7][8]

  • Photodegradation: Light-induced degradation of FMN, which can be influenced by the buffer composition and light exposure.[9][10][11][12]

  • pH and Temperature Sensitivity: The fluorescence of FMN is dependent on the pH and temperature of the solution.[13][14][15][16]

  • Buffer Composition: Certain buffer components, like phosphate (B84403), can directly interact with FMN and affect its fluorescence and stability.[6][9]

Q2: How can I identify if the inner filter effect is impacting my results?

A2: A primary indicator of the inner filter effect is a loss of linearity in the standard curve of FMN fluorescence versus concentration. At higher concentrations, you may observe a plateau or even a decrease in the fluorescence signal.[1] To minimize this effect, it is recommended to keep the total absorbance of your sample at the excitation and emission wavelengths below 0.1.[1]

Q3: What is fluorescence quenching and what are common quenchers in FMN assays?

A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. This can occur through various mechanisms, including molecular interactions. In FMN assays, quenching can be caused by:

  • Self-quenching: At high concentrations, FMN molecules can form non-fluorescent dimers.[4]

  • Ligand Binding: The binding of ligands to FMN-binding proteins can lead to quenching of the FMN fluorescence.[5]

  • Buffer Components: Phosphate ions have been shown to quench FMN fluorescence.[6][9]

Q4: How does pH affect my FMN fluorescence assay?

A4: The fluorescence of FMN is pH-sensitive. Both acidic and alkaline conditions can lead to a decrease in fluorescence intensity.[13][14] In acidic environments (pH < 3), FMN can transition to a non-fluorescent cationic form.[13][14] In alkaline conditions (pH > 10), the formation of an anionic form can also reduce fluorescence.[14] It is crucial to maintain a stable and appropriate pH for your assay, typically within the neutral range, to ensure consistent results.

Troubleshooting Guides

Problem 1: Non-linear or Saturated Standard Curve
  • Possible Cause: Inner Filter Effect (IFE) due to high concentrations of FMN or other absorbing species in the sample.

  • Troubleshooting Steps:

    • Dilute the Sample: The simplest way to mitigate IFE is to dilute your samples to a concentration range where the relationship between fluorescence and concentration is linear.[1]

    • Check Absorbance: Measure the absorbance of your samples at the excitation and emission wavelengths. If the absorbance is above 0.1, dilution is necessary.[1]

    • Use a Shorter Pathlength Cuvette: If dilution is not possible, using a cuvette with a shorter pathlength can help reduce the IFE.

Problem 2: Lower than Expected Fluorescence Signal
  • Possible Cause: Fluorescence quenching, incorrect buffer pH, or photodegradation.

  • Troubleshooting Steps:

    • Check for Quenchers: Review your sample composition for potential quenchers. If using a phosphate buffer, consider its concentration, as it can quench FMN fluorescence.[6][9]

    • Verify pH: Measure the pH of your samples and standards. Ensure it is within the optimal range for FMN fluorescence (typically neutral). FMN fluorescence decreases in acidic or alkaline conditions.[13][14]

    • Minimize Light Exposure: FMN is light-sensitive.[17] Protect your samples from light by using amber tubes or covering them with aluminum foil. Prepare samples under dim lighting and minimize the exposure time in the fluorometer.

    • Optimize Instrument Settings: Ensure the excitation and emission wavelengths are set correctly for FMN (typically around 450 nm for excitation and 520-530 nm for emission).[5][18][19]

Problem 3: High Background Fluorescence
  • Possible Cause: Autofluorescence from the sample matrix, buffer components, or the microplate.

  • Troubleshooting Steps:

    • Run a Blank: Prepare a blank sample containing all components of your assay except for FMN. This will help you quantify the background fluorescence.

    • Use Appropriate Plates: For fluorescence measurements, use black microplates to minimize background from the plate itself.[20]

    • Check Buffer and Media: Some buffers and cell culture media contain fluorescent components.[7] If possible, use a buffer with low intrinsic fluorescence.

    • Subtract Background: Subtract the fluorescence of the blank from your sample readings to correct for background fluorescence.

Quantitative Data Summary

Table 1: Recommended Spectrometer Settings for FMN Quantification

ParameterRecommended ValueReference
Excitation Wavelength450 - 485 nm[5][18]
Emission Wavelength520 - 530 nm[5][19]

Table 2: Influence of pH on FMN Fluorescence

pH RangeEffect on FMN FluorescenceReference
< 3Decreased fluorescence due to formation of a non-fluorescent cationic form.[13][14]
3 - 10Optimal range for fluorescence.[13]
> 10Decreased fluorescence due to the formation of an anionic form.[14]

Experimental Protocols

Protocol 1: Preparation of FMN Standard Curve

This protocol describes the preparation of a standard curve for the quantification of FMN.

  • Prepare a Stock Solution: Dissolve Riboflavin 5'-phosphate sodium salt hydrate (B1144303) in a suitable buffer (e.g., 0.9% NaCl or a low-fluorescence buffer at neutral pH) to a concentration of 1 mg/mL. Protect the stock solution from light.[21]

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of standards with known FMN concentrations. A typical range might be from 10 ng/mL to 1000 ng/mL.[21]

  • Blank Preparation: Prepare a blank sample containing only the buffer used for dilution.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 450 nm and the emission wavelength to approximately 525 nm.[5][18]

    • Measure the fluorescence intensity of the blank and each standard.

    • Subtract the blank fluorescence from each standard's fluorescence.

  • Plot the Standard Curve: Plot the background-subtracted fluorescence intensity against the corresponding FMN concentration. The resulting curve should be linear in the lower concentration range.

Visualizations

experimental_workflow Experimental Workflow for FMN Fluorescence Assay prep_standards Prepare FMN Standards and Blank measure_fluorescence Measure Fluorescence of Standards, Blank, and Samples prep_standards->measure_fluorescence prep_samples Prepare Samples prep_samples->measure_fluorescence instrument_setup Set up Fluorometer (Excitation: ~450 nm, Emission: ~525 nm) instrument_setup->measure_fluorescence data_processing Subtract Blank Fluorescence Plot Standard Curve measure_fluorescence->data_processing quantification Quantify FMN in Samples data_processing->quantification

Caption: A flowchart of the experimental workflow for a typical FMN fluorescence assay.

troubleshooting_logic Troubleshooting Logic for FMN Assays start Assay Issue Detected nonlinear_curve Non-linear Standard Curve? start->nonlinear_curve low_signal Low Fluorescence Signal? nonlinear_curve->low_signal No ife Possible Inner Filter Effect nonlinear_curve->ife Yes high_background High Background Fluorescence? low_signal->high_background No quenching Possible Quenching low_signal->quenching Yes autofluorescence Possible Autofluorescence high_background->autofluorescence Yes dilute Dilute Samples Check Absorbance < 0.1 ife->dilute check_ph Verify Sample pH quenching->check_ph photodegradation Possible Photodegradation check_ph->photodegradation protect_light Protect Samples from Light photodegradation->protect_light run_blank Run and Subtract Blank autofluorescence->run_blank check_plate Use Black Microplate run_blank->check_plate

References

Addressing stability issues of Riboflavin 5-phosphate sodium under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Riboflavin (B1680620) 5'-Phosphate Sodium and encountering stability issues related to UV irradiation.

Troubleshooting Guide

This guide addresses common problems observed during experiments involving Riboflavin 5'-Phosphate Sodium and exposure to UV light.

Problem Possible Causes Recommended Solutions
Rapid loss of yellow color and fluorescence in solution upon light exposure. Photodegradation of the isoalloxazine ring of Riboflavin 5'-Phosphate Sodium.Work in subdued light or use amber-colored glassware to minimize light exposure.[1][2]Prepare solutions fresh before use.If the experiment allows, use a light-resistant container for storage and during the procedure.[1]
Unexpected peaks appearing in HPLC chromatogram after UV exposure. Formation of photodegradation products such as Lumichrome (LC), Lumiflavin (LF), and Formylmethylflavin (FMF).[1][3][4]Characterize the new peaks by comparing their retention times with known standards of the photoproducts.Use a photodiode array (PDA) detector to obtain UV spectra of the peaks for identification.Adjust the mobile phase or gradient to achieve better separation of the degradation products.
Variability in degradation rates between experiments. Inconsistent light intensity, wavelength, pH, or buffer composition.[1][3][5][6]Standardize the light source (intensity and wavelength) used for irradiation.[5][6]Control and maintain a consistent pH throughout the experiment, as photodegradation is highly pH-dependent.[1][3]Use the same buffer system and concentration for all related experiments. Note that phosphate (B84403) buffers can catalyze certain degradation pathways.[1][7]
Formation of a precipitate in the solution after prolonged UV exposure. Formation of less soluble photodegradation products like Lumichrome.Filter the solution before analysis to prevent clogging of HPLC columns or other instruments.Consider reducing the initial concentration of Riboflavin 5'-Phosphate Sodium if high concentrations are leading to precipitation upon degradation.
Accelerated degradation in the presence of certain excipients. The excipient may be acting as a photosensitizer or participating in the degradation reaction.Evaluate the photostability of Riboflavin 5'-Phosphate Sodium in the presence of each excipient individually.Consider adding photostabilizers or antioxidants to the formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Riboflavin 5'-Phosphate Sodium when exposed to UV light?

A1: Under UV irradiation, Riboflavin 5'-Phosphate Sodium primarily degrades into Formylmethylflavin (FMF), Lumichrome (LC), and Lumiflavin (LF).[1][4] FMF is an initial intermediate that can further degrade to LC and LF.[1] Other minor degradation products that can form depending on the conditions include Carboxymethylflavin (CMF) and 2,3-butanedione.[1] In the presence of phosphate ions, another photoproduct, Cyclodehydroriboflavin (CDRF), can be formed through a photoaddition reaction.[1][7][8]

Q2: How does pH affect the stability of Riboflavin 5'-Phosphate Sodium under UV light?

A2: The photodegradation of Riboflavin 5'-Phosphate Sodium is significantly influenced by pH.[1] The stability is generally highest in the pH range of 5-6.[1][3] In acidic or neutral conditions, Lumichrome is a major photoproduct. In alkaline conditions (pH > 7), the formation of Lumiflavin is more prominent.[1] The rate of photolysis generally increases in alkaline solutions.[3]

Q3: Are there any buffer systems that can enhance the stability of Riboflavin 5'-Phosphate Sodium?

A3: Yes, the choice of buffer can impact stability. While phosphate buffers are common, they can catalyze the photodegradation and lead to the formation of Cyclodehydroriboflavin (CDRF).[1][7] Citrate (B86180) and borate (B1201080) buffers have been shown to have a stabilizing effect on riboflavin solutions.[1] Borate ions can form a complex with the ribityl side chain, which helps to inhibit degradation.[1]

Q4: What analytical techniques are recommended for monitoring the degradation of Riboflavin 5'-Phosphate Sodium?

A4: The most common analytical techniques are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[3][9]

  • UV-Vis Spectrophotometry: Riboflavin 5'-Phosphate Sodium has characteristic absorption maxima around 267, 373, and 444 nm.[1][10] Monitoring the decrease in absorbance at 444 nm can be used to track its degradation. However, this method may lack specificity as degradation products can also absorb in this region.

  • HPLC: This is the preferred method for separating and quantifying Riboflavin 5'-Phosphate Sodium and its various photodegradation products.[9][11] A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). Detection is usually performed using a UV or fluorescence detector.[11]

Q5: How can I minimize the photodegradation of Riboflavin 5'-Phosphate Sodium in my formulation?

A5: Several strategies can be employed to enhance the photostability of Riboflavin 5'-Phosphate Sodium:

  • Light Protection: The most straightforward method is to protect the formulation from light by using amber-colored or opaque packaging.[1]

  • Use of Stabilizers:

    • Antioxidants/Quenchers: Ascorbic acid (Vitamin C) and sodium azide (B81097) are effective quenchers of the excited triplet state of riboflavin and singlet oxygen, thereby reducing photodegradation.[1]

    • Chelating Agents: Disodium ethylenediaminetetraacetic acid (EDTA) has shown a significant stabilizing effect.[1][12][13]

    • Other Stabilizers: Thiourea and methylparaben have also been reported to improve the photostability of riboflavin.[1][12][13]

  • Complexation: The formation of complexes with molecules like cyclodextrins can protect the riboflavin molecule from light-induced degradation.[1]

  • pH and Buffer Control: Maintaining the pH in the optimal stability range of 5-6 and using non-catalytic buffers like citrate or borate can be beneficial.[1][3]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Riboflavin 5'-Phosphate Sodium and its Photodegradation Products

Objective: To separate and quantify Riboflavin 5'-Phosphate Sodium, Lumichrome, and Lumiflavin in a solution exposed to UV light.

Materials:

  • HPLC system with a UV detector or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Riboflavin 5'-Phosphate Sodium reference standard

  • Lumichrome and Lumiflavin reference standards (if available)

  • Methanol (HPLC grade)

  • Sodium acetate (B1210297) (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Deionized water

Procedure:

  • Mobile Phase Preparation: Prepare a 50 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in deionized water. Adjust the pH to 5.0 with glacial acetic acid. The mobile phase will be a mixture of this buffer and methanol. A common starting gradient is 85:15 (v/v) buffer:methanol.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Riboflavin 5'-Phosphate Sodium, Lumichrome, and Lumiflavin in the mobile phase to prepare individual stock solutions of known concentrations (e.g., 100 µg/mL).

    • Prepare working standard solutions by diluting the stock solutions to the desired concentration range (e.g., 1-20 µg/mL).

  • Sample Preparation:

    • Expose your Riboflavin 5'-Phosphate Sodium solution to a controlled UV light source for a specific duration.

    • Dilute the exposed sample with the mobile phase to a concentration within the calibration range of the standard solutions.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 266 nm for simultaneous detection, or 444 nm for Riboflavin 5'-Phosphate Sodium specifically.[11]

  • Analysis:

    • Inject the standard solutions to establish a calibration curve for each compound.

    • Inject the prepared sample solutions.

    • Identify the peaks in the sample chromatogram based on the retention times of the standards.

    • Quantify the amount of each compound in the sample using the calibration curves.

Protocol 2: Spectrophotometric Assay for Riboflavin 5'-Phosphate Sodium

Objective: To determine the concentration of Riboflavin 5'-Phosphate Sodium in a solution using UV-Visible spectrophotometry. Note: This method is best suited for assessing the degradation of the parent compound and is less specific than HPLC.

Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Riboflavin 5'-Phosphate Sodium reference standard

  • Appropriate buffer (e.g., pH 7.0 phosphate buffer)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Riboflavin 5'-Phosphate Sodium (e.g., 100 µg/mL) in the chosen buffer.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from approximately 1 to 10 µg/mL.

  • Sample Preparation:

    • Dilute your sample containing Riboflavin 5'-Phosphate Sodium with the same buffer to a concentration that falls within the range of your standard solutions.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at the maximum wavelength (λmax) of Riboflavin 5'-Phosphate Sodium, which is approximately 444 nm.[2]

    • Use the buffer as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Analysis:

    • Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of Riboflavin 5'-Phosphate Sodium in your sample by interpolating its absorbance on the calibration curve.

Visualizations

Degradation Pathway of Riboflavin 5'-Phosphate Sodium

RF Riboflavin 5'-Phosphate (R5P) Excited_RF Excited State (R5P*) RF->Excited_RF UV Light FMF Formylmethylflavin (FMF) Excited_RF->FMF Intramolecular Photoreduction LC Lumichrome (LC) Excited_RF->LC Direct Photodealkylation CDRF Cyclodehydroriboflavin (CDRF) Excited_RF->CDRF Photoaddition (in presence of phosphate) Other Other Products (e.g., CMF, 2,3-butanedione) Excited_RF->Other FMF->LC Hydrolysis LF Lumiflavin (LF) FMF->LF Hydrolysis (alkaline pH)

Caption: Simplified photodegradation pathway of Riboflavin 5'-Phosphate Sodium.

Experimental Workflow for Stability Analysis

start Prepare R5P Solution uv_exposure Expose to Controlled UV Irradiation start->uv_exposure sampling Collect Samples at Time Intervals uv_exposure->sampling hplc_prep Sample Preparation (Dilution, Filtration) sampling->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis (Quantification of R5P and Degradation Products) hplc_analysis->data_analysis results Determine Degradation Kinetics and Profile data_analysis->results

Caption: Workflow for analyzing the UV stability of Riboflavin 5'-Phosphate Sodium.

Factors Influencing Photodegradation

center Photodegradation of Riboflavin 5'-Phosphate pH pH pH->center light Light (Intensity & Wavelength) light->center oxygen Oxygen Presence oxygen->center buffer Buffer System (Type & Concentration) buffer->center temp Temperature temp->center stabilizers Presence of Stabilizers/ Quenchers stabilizers->center Inhibits

Caption: Key factors that influence the rate of photodegradation.

References

Technical Support Center: Purification of Commercial Riboflavin 5'-Phosphate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial Riboflavin (B1680620) 5'-Phosphate Sodium.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of commercial Riboflavin 5'-Phosphate Sodium.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization/Precipitation - Incomplete precipitation. - Product loss during washing. - Suboptimal solvent ratio.- Ensure the temperature is sufficiently lowered (e.g., 3-5°C) and allow adequate time for precipitation. - Use a minimal amount of cold solvent for washing the precipitate. - Optimize the ratio of the aqueous solution to the organic solvent (e.g., ethanol). A common starting point is adding 1 to 6 times the weight of the filtrate in ethanol (B145695).[1]
Residual Free Riboflavin in Final Product - Inefficient separation during purification.- Employ reversed-phase column chromatography for more effective separation. - Perform multiple recrystallization steps.
Presence of Riboflavin Diphosphates - Incomplete hydrolysis during synthesis or side reactions.- Reversed-phase chromatography is effective for separating mono- and diphosphates.[2]
Product Discoloration (Darker than expected) - Presence of lumiflavin (B1675435) or other degradation products. - Exposure to light during processing.- Protect all solutions from light at all stages of the purification process by using amber glassware or covering vessels with aluminum foil.[3][4] - Treatment with activated carbon can help remove colored impurities.[5]
High Inorganic Phosphate (B84403) Content - Incomplete removal of phosphorylation reagents or hydrolysis byproducts.- Recrystallization can help reduce inorganic phosphate levels. Ensure the pH is controlled during the process.
Poor Peak Shape (Tailing) in HPLC Analysis - Interaction of the phosphate group with metal surfaces in the HPLC system.- Use a PEEK-lined or other bio-inert column and system to minimize metal interactions. - Employ a mobile phase with a high concentration of a competing agent, such as phosphate buffer, as described in USP monographs.[2]
Product is Hygroscopic and Difficult to Handle - Inherent property of Riboflavin 5'-Phosphate Sodium.- Handle the product in a low-humidity environment (e.g., a glove box). - Dry the final product thoroughly under vacuum over a desiccant like phosphorus pentoxide.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial Riboflavin 5'-Phosphate Sodium?

A1: Commercial Riboflavin 5'-Phosphate Sodium can contain several impurities, including:

  • Free Riboflavin: Unreacted starting material.

  • Riboflavin Diphosphates: Over-phosphorylated byproducts.[7][8]

  • Other Riboflavin Phosphates: Isomers such as Riboflavin 3'-Phosphate and Riboflavin 4'-Phosphate.[]

  • Lumiflavin: A degradation product formed upon exposure to light.[7]

  • Inorganic Phosphate: Residual from the synthesis process.[3]

  • Elemental Impurities: Traces of metals like Nickel and Copper may be present.[10]

Q2: What is a general approach for the purification of commercial Riboflavin 5'-Phosphate Sodium?

A2: A common method involves recrystallization or precipitation followed by further purification if necessary. A typical workflow is:

  • Dissolve the crude Riboflavin 5'-Phosphate Sodium in water or a buffer solution.

  • Add a water-soluble organic solvent, such as ethanol, to induce precipitation.[1][11]

  • Isolate the precipitate by filtration.

  • For higher purity, the material can be further purified using reversed-phase column chromatography or treatment with activated carbon.[5]

Q3: What are the recommended storage conditions for Riboflavin 5'-Phosphate Sodium?

A3: Riboflavin 5'-Phosphate Sodium is sensitive to light, heat, and moisture.[12] It is also hygroscopic.[3] Therefore, it should be stored in a tightly sealed, light-resistant container at refrigerated temperatures (2-8°C).[] For long-term storage of solutions, -80°C is recommended.[14]

Q4: How can I monitor the purity of my sample during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common method for assessing purity and quantifying impurities.[2][15] USP monographs provide detailed HPLC methods for analyzing Riboflavin 5'-Phosphate Sodium and its related substances.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization/Precipitation

This protocol describes a general method for purifying crude Riboflavin 5'-Phosphate Sodium by precipitation with ethanol.

  • Dissolution: Dissolve the crude Riboflavin 5'-Phosphate Sodium in purified water (5-20 times its weight) at a temperature between 40-60°C.[1]

  • Filtration (Optional): If insoluble impurities are present, filter the warm solution.

  • Precipitation: Cool the filtrate to below 20°C. While stirring, slowly add ethanol (1-6 times the weight of the filtrate).[1] A solid precipitate should form.

  • Crystallization: Continue to cool the mixture to 3-5°C and stir for a period to maximize precipitation.[11]

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the filter cake with a small amount of cold 75% ethanol solution.[16]

  • Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 55°C.[1]

Protocol 2: Purity Analysis by HPLC (General Method)

This protocol provides a general starting point for the HPLC analysis of Riboflavin 5'-Phosphate Sodium. For official methods, refer to the relevant pharmacopeia.[6][17]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.054 M monobasic potassium phosphate) and methanol (B129727) (e.g., 85:15 v/v).[17]

  • Detection: UV detection at approximately 270 nm or fluorescence detection with excitation at ~440 nm and emission at ~530 nm.[17][18]

  • Sample Preparation: Dissolve the sample in water and dilute with the mobile phase to an appropriate concentration (e.g., 160 µg/mL).[6]

  • Standard Preparation: Prepare a standard solution of USP Riboflavin RS for comparison.[6]

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation & Drying cluster_analysis QC start Crude Riboflavin 5'-Phosphate Sodium dissolve Dissolve in Water (40-60°C) start->dissolve cool Cool to <20°C dissolve->cool add_etoh Add Ethanol cool->add_etoh crystallize Cool to 3-5°C add_etoh->crystallize filter Filter crystallize->filter wash Wash with Cold 75% Ethanol filter->wash dry Vacuum Dry (<55°C) wash->dry end Purified Product dry->end hplc HPLC Analysis end->hplc troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Purification Strategy start Impure Product check_impurities Identify Impurities (e.g., HPLC) start->check_impurities free_riboflavin Free Riboflavin? check_impurities->free_riboflavin diphosphates Diphosphates? colored Colored Impurities? free_riboflavin->diphosphates No recrystallize Recrystallization free_riboflavin->recrystallize Yes diphosphates->colored No chromatography Reversed-Phase Chromatography diphosphates->chromatography Yes activated_carbon Activated Carbon Treatment colored->activated_carbon Yes purified Purified Product colored->purified No recrystallize->purified chromatography->purified activated_carbon->purified

References

Troubleshooting common issues in enzymatic reactions involving the FMN cofactor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with flavin mononucleotide (FMN)-dependent enzymes.

Frequently Asked Questions (FAQs)

Q1: My FMN-dependent enzyme shows low or no activity. What are the common initial checks?

A1: Start by verifying the integrity of your components and reaction conditions. Confirm the concentration and purity of your enzyme, substrate, and FMN cofactor. Ensure your buffer pH and ionic strength are optimal for your specific enzyme. Check that any required co-substrates, like NAD(P)H, are present in sufficient concentrations. Finally, verify the incubation temperature and time are appropriate for the assay.

Q2: How should I store my FMN solutions?

A2: FMN is sensitive to light, which can cause photoreduction of the flavin moiety.[1][2] Prepare FMN solutions fresh when possible. If storage is necessary, protect the solution from light by using amber vials or wrapping the container in aluminum foil and store at -20°C or below for short-term storage. For long-term storage, consider storing the solid powder at -20°C in a desiccated environment.

Q3: Is it necessary to perform reactions under anaerobic conditions?

A3: It depends on the enzyme and the reaction mechanism. Many FMN-dependent enzymes require the reduced form of the cofactor (FMNH₂) for catalysis.[3][4] Oxygen can re-oxidize FMNH₂ to FMN, thereby inactivating the enzyme or leading to the production of reactive oxygen species. If your enzyme utilizes a reduced flavin intermediate, anaerobic conditions are often essential.[3]

Q4: What is the difference between FMN and FAD, and can they be used interchangeably?

A4: FMN (flavin mononucleotide) and FAD (flavin adenine (B156593) dinucleotide) are both derived from riboflavin (B1680620) (vitamin B2) but are not interchangeable.[5][6] FAD contains an additional AMP moiety compared to FMN.[7] Enzymes have specific binding pockets that are highly selective for one cofactor over the other. Using the incorrect flavin cofactor will typically result in no enzymatic activity.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Q: I've confirmed my basic setup, but my enzyme activity is still negligible. What's the next step?

A: Low enzyme activity can stem from issues with the cofactor, the enzyme itself, or the assay conditions. The following troubleshooting workflow can help pinpoint the problem.

TroubleshootingWorkflow start Problem: Low/No Activity check_cofactor Step 1: Verify FMN Cofactor start->check_cofactor cofactor_integrity Is FMN solution fresh and light-protected? check_cofactor->cofactor_integrity check_enzyme Step 2: Assess Enzyme Integrity enzyme_conc Is enzyme concentration correct? check_enzyme->enzyme_conc check_conditions Step 3: Optimize Reaction Conditions anaerobic Does the reaction require anaerobic conditions? check_conditions->anaerobic cofactor_conc Is FMN concentration optimal? (Check for substrate inhibition) cofactor_integrity->cofactor_conc Yes reconstitute Reconstitute apoenzyme with fresh FMN cofactor_integrity->reconstitute No cofactor_conc->check_enzyme Yes titrate_fmn Titrate FMN concentration cofactor_conc->titrate_fmn No reconstitute->check_enzyme titrate_fmn->check_enzyme enzyme_active Is the enzyme active? (Test with a known positive control substrate) enzyme_conc->enzyme_active Yes verify_conc Verify protein concentration (e.g., Bradford/BCA) enzyme_conc->verify_conc No enzyme_active->check_conditions Yes repurify Re-purify or obtain new enzyme stock enzyme_active->repurify No repurify->start verify_conc->check_conditions ph_temp Are pH and temperature optimal? anaerobic->ph_temp No setup_anaerobic Set up anaerobic assay (glove box, Schlenk line) anaerobic->setup_anaerobic Yes optimize_assay Optimize pH and temperature ph_temp->optimize_assay No end Problem Solved ph_temp->end Yes setup_anaerobic->ph_temp optimize_assay->end

Caption: Troubleshooting workflow for low enzyme activity.

Issue 2: Cofactor Instability and Photoreduction

Q: My reaction works initially but stops prematurely, or my results are inconsistent. Could this be an FMN stability issue?

A: Yes, FMN is susceptible to degradation, particularly through photoreduction, which can lead to a loss of activity over time.[1] Flavins can be photoreduced by light in the presence of an electron donor.[8]

  • Symptoms:

    • Loss of the characteristic yellow color of the FMN solution.

    • High background signal or non-linear reaction rates in spectrophotometric assays.

    • Inconsistent results between experiments run at different times or under different lighting conditions.

  • Solutions:

    • Work in low-light conditions: Dim the lights in the lab or wrap reaction tubes in aluminum foil.

    • Use fresh FMN solutions: Prepare FMN solutions immediately before use.

    • Degas solutions: Under anaerobic conditions, photoreduction can be irreversible.[8] Ensure solutions are properly degassed if working under an inert atmosphere.

    • Check for chemical instability: In strongly alkaline solutions, FMN can undergo hydrolysis.[9] Ensure your buffer pH is within the stable range for FMN and your enzyme.

Issue 3: Problems with Apoenzyme Reconstitution

Q: I'm trying to reconstitute my purified apoenzyme with FMN, but I'm not seeing activity. What could be wrong?

A: Incomplete or improper reconstitution is a common issue. The apoenzyme must be correctly folded and the FMN must bind in the correct orientation.

  • Potential Causes & Solutions:

    • Incorrect Apoenzyme Preparation: The method used to remove the native FMN might have denatured the protein. Ensure a gentle deflavination protocol was used.[7]

    • Insufficient Incubation: The reconstitution process may require time. Incubate the apoenzyme with a slight excess of FMN (e.g., 1.5-2 fold molar excess) for a sufficient period (e.g., 30-60 minutes) on ice or at 4°C to allow for binding.

    • Unbound FMN: Excess, unbound FMN can sometimes interfere with the assay. Remove unbound FMN by passing the reconstituted enzyme through a desalting column (e.g., G-25).

    • Verification: Confirm reconstitution by checking the UV-Vis spectrum. A properly reconstituted holoenzyme will exhibit characteristic flavin absorbance peaks around 380 nm and 450 nm.[10]

Key Experimental Protocols

Protocol 1: General FMN-Dependent Oxidoreductase Activity Assay (Spectrophotometric)

This protocol describes a typical assay for an FMN-dependent enzyme that uses NADH as a co-substrate. The activity is monitored by the decrease in absorbance at 340 nm as NADH is consumed.

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Potassium Phosphate, pH 7.0.

    • FMN Stock Solution: 1 mM FMN in Assay Buffer (prepare fresh and protect from light).

    • NADH Stock Solution: 10 mM NADH in Assay Buffer (prepare fresh).

    • Substrate Stock Solution: Concentration will be enzyme-dependent (e.g., 100 mM).

    • Enzyme Solution: Purified enzyme diluted to a working concentration in Assay Buffer.

  • Assay Setup:

    • In a 1 mL cuvette, combine the following:

      • 800 µL Assay Buffer

      • 100 µL Substrate Stock Solution

      • 50 µL FMN Stock Solution

      • 50 µL NADH Stock Solution

    • Mix by gentle inversion and place the cuvette in a spectrophotometer pre-equilibrated to the desired temperature (e.g., 25°C).

  • Measurement:

    • Monitor the absorbance at 340 nm (A₃₄₀) for 2-3 minutes to establish a baseline rate (this accounts for any non-enzymatic NADH oxidation).

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the Enzyme Solution.

    • Immediately mix by gentle inversion or with a cuvette stirrer and start recording the A₃₄₀ every 10-15 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6,220 M⁻¹cm⁻¹).[11]

Protocol 2: Reconstitution of an Apo-Flavoprotein

This protocol provides a general method for reconstituting an FMN-free enzyme (apoenzyme) to form the active holoenzyme.

  • Prepare Apoenzyme: Purify the enzyme using a method known to produce the apo-form, or use a specific deflavination protocol (e.g., dialysis against KBr).

  • Determine Apoenzyme Concentration: Accurately measure the protein concentration of your apoenzyme solution.

  • Incubation:

    • In a microcentrifuge tube, add the apoenzyme solution.

    • Add a 1.5 to 2-fold molar excess of FMN from a stock solution.

    • Gently mix and incubate the solution for 1 hour on ice, protected from light.

  • Remove Excess FMN (Optional but Recommended):

    • Equilibrate a desalting column (e.g., PD-10 or a spin column) with the assay buffer.

    • Apply the reconstitution mixture to the column.

    • Collect the protein-containing fractions as per the manufacturer's instructions. The yellow-colored holoenzyme should elute first, separating from the excess (unbound) FMN.

  • Verification:

    • Confirm the presence of the reconstituted holoenzyme by measuring its UV-Vis spectrum.

    • Measure the enzymatic activity using an appropriate assay (e.g., Protocol 1).

Quantitative Data Summary

ParameterTypical Value/RangeNotesSource(s)
FMN Concentration 1 - 50 µMCan be enzyme-specific; higher concentrations may cause inhibition.[12]
NAD(P)H Concentration 100 - 400 µMShould be saturating; monitor consumption at 340 nm.[11][12]
Buffer pH 6.5 - 8.0Highly dependent on the specific enzyme.[12][13]
Temperature 25 - 37 °COptimal temperature varies between enzymes.[13]
FMN Absorbance Maxima ~375 nm, ~445 nmCharacteristic peaks of the oxidized isoalloxazine ring.[10][11]
FMNH₂ Absorbance No absorbance at 445 nmThe reduced form is colorless.[11]

Visual Guides

FMN Redox States

The catalytic activity of many FMN-dependent enzymes relies on the ability of the isoalloxazine ring of FMN to cycle between different redox states.

FMN_Redox_Cycle FMN FMN (Oxidized) Quinone (Yellow) FMNH_rad FMNH• (Radical) Semiquinone (Blue or Red) FMN->FMNH_rad +1e⁻, +1H⁺ FMNH2 FMNH₂ (Reduced) Hydroquinone (Colorless) FMN->FMNH2 +2e⁻, +2H⁺ FMNH_rad->FMN -1e⁻, -1H⁺ FMNH_rad->FMNH2 +1e⁻, +1H⁺ FMNH2->FMN -2e⁻, -2H⁺ FMNH2->FMNH_rad -1e⁻, -1H⁺ Anaerobic_Setup cluster_0 Glove Box / Inert Atmosphere Chamber reagents Reagents Enzyme Buffer Substrate FMN solution degassing Degassing Station (Sparge with N₂ or Ar) reagents->degassing 1. Degas all solutions cuvette Sealed Cuvette degassing->cuvette 2. Prepare reaction mix spectrophotometer Spectrophotometer (Outside Chamber) cuvette->spectrophotometer 3. Seal and measure

References

Optimizing photodynamic therapy protocols using Riboflavin 5-phosphate sodium for enhanced efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Riboflavin 5'-Phosphate Sodium (FMN) in photodynamic therapy (PDT) protocols.

Frequently Asked Questions (FAQs)

Q1: What is Riboflavin 5'-Phosphate Sodium (FMN) and why is it used in PDT?

A1: Riboflavin 5'-phosphate sodium, a water-soluble form of Riboflavin (Vitamin B2), is a naturally occurring photosensitizer.[1][2] It is utilized in PDT due to its ability to absorb light, particularly in the blue spectrum, and subsequently produce reactive oxygen species (ROS) that can induce cell death in cancerous or pathogenic cells.[3] Its key advantages include excellent biocompatibility, low toxicity in the absence of light (low dark toxicity), and efficient light absorption in the visible spectrum.

Q2: What is the mechanism of action for FMN-based PDT?

A2: The primary mechanism of FMN-based PDT involves the generation of ROS. Upon activation by light of a specific wavelength, FMN transitions to an excited triplet state. This excited state can then react with molecular oxygen in the surrounding tissue through two main pathways:

  • Type I Reaction: Involves electron transfer, leading to the formation of superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals.

  • Type II Reaction: Involves energy transfer to molecular oxygen, generating highly reactive singlet oxygen.[3][4]

Both pathways result in oxidative stress, leading to cellular damage and ultimately, apoptosis or necrosis of the target cells.

Q3: What are the critical parameters to optimize for successful FMN-PDT?

A3: The efficacy of FMN-PDT is dependent on several key parameters that require careful optimization:

  • FMN Concentration: The concentration of FMN will influence the amount of ROS generated.

  • Light Wavelength: FMN primarily absorbs light in the blue region of the spectrum (around 440-460 nm).[2]

  • Light Dose (Fluence): The total amount of light energy delivered to the target tissue is a critical determinant of the photodynamic effect.

  • Incubation Time: The time allowed for FMN to be taken up by the target cells can affect its localization and efficacy.

  • Oxygen Availability: The presence of molecular oxygen is essential for the generation of ROS.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Cell Viability Reduction Inadequate FMN Concentration: Insufficient photosensitizer to generate a lethal dose of ROS.Increase FMN concentration in a stepwise manner. Refer to the Experimental Protocols section for typical concentration ranges.
Suboptimal Light Dose: Insufficient light energy to activate the FMN effectively.Increase the light dose (fluence) by adjusting the irradiation time or light intensity.
Incorrect Light Wavelength: The light source does not match the absorption spectrum of FMN.Ensure the light source emits in the blue spectrum (approx. 440-460 nm).
Insufficient Incubation Time: FMN has not been adequately taken up by the target cells.Increase the incubation time to allow for better cellular uptake.
Hypoxia in the Target Tissue: Low oxygen levels limit the production of ROS.Consider using fractionated light delivery to allow for tissue reoxygenation between light exposures.[5][6]
FMN Photodegradation: Prolonged exposure to light can lead to the degradation of FMN, reducing its photosensitizing ability.[1][3]Optimize the light delivery protocol. A higher intensity for a shorter duration may be more effective than a lower intensity for a longer period.
High Dark Toxicity (Cell death without light) High FMN Concentration: Although generally low, very high concentrations of FMN may exert some toxicity.Reduce the FMN concentration and re-evaluate the dose-response curve. Riboflavin derivatives are known for their low dark toxicity.
Contamination: The cell culture or FMN solution may be contaminated.Ensure sterile techniques and use fresh, sterile solutions.
Inconsistent Results Variability in Experimental Parameters: Inconsistent FMN concentration, light dose, or incubation time between experiments.Standardize all experimental parameters and ensure accurate and consistent measurements.
Cell Culture Conditions: Variations in cell density, passage number, or growth phase.Maintain consistent cell culture practices.
Light Source Fluctuations: Instability in the output of the light source.Calibrate and regularly check the output of the light source.

Quantitative Data Summary

Table 1: Typical In Vitro FMN-PDT Parameters

ParameterRangeReference
Cell Line Human breast adenocarcinoma (SK-BR-3)[7]
FMN Concentration 30 µM[7]
Incubation Time 90 minutes[8]
Light Wavelength 365 nm (UV) or 440-460 nm (Blue LED)[2][8]
Light Dose (Fluence) 1.3 J/cm²[2]
Irradiation Time 60 seconds to 10 minutes[2][8]

Note: These are starting points and optimal conditions will vary depending on the specific cell line and experimental setup.

Experimental Protocols

In Vitro FMN-PDT Protocol for Adherent Cancer Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental objectives.

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • Riboflavin 5'-Phosphate Sodium (FMN)

  • Phosphate-Buffered Saline (PBS)

  • Light source with appropriate wavelength (e.g., 450 nm LED array)

  • 96-well plates or other suitable culture vessels

  • Cell viability assay kit (e.g., MTT, Annexin V/PI)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • FMN Incubation: Prepare a stock solution of FMN in PBS and sterilize by filtration. Dilute the FMN stock solution in a complete cell culture medium to the desired final concentrations.

  • Remove the old medium from the cells and replace it with the FMN-containing medium. Include a control group with a medium only (no FMN).

  • Incubate the cells with FMN for a predetermined period (e.g., 1-4 hours) in the dark to allow for cellular uptake.

  • Washing: After incubation, gently aspirate the FMN-containing medium and wash the cells twice with PBS to remove any extracellular FMN.

  • Irradiation: Add fresh, FMN-free complete culture medium to each well.

  • Expose the cells to a light source at the appropriate wavelength and dose. Ensure a "dark" control group (cells with FMN but no light exposure) is included.

  • Post-Irradiation Incubation: Return the plates to the incubator for a period of time (e.g., 24 hours) to allow for the induction of cell death.

  • Viability Assessment: Assess cell viability using a standard assay such as MTT or flow cytometry for Annexin V/PI staining.

Visualizations

PDT_Mechanism cluster_0 Cellular Environment FMN Riboflavin 5'-Phosphate (Ground State) FMN_excited Excited Triplet State FMN* FMN->FMN_excited Intersystem Crossing O2 Molecular Oxygen (³O₂) FMN_excited->O2 Energy/Electron Transfer ROS Reactive Oxygen Species (ROS) O2->ROS Type I & II Reactions Cell_Damage Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis / Necrosis Cell_Damage->Apoptosis Light Light (e.g., 450 nm) Light->FMN Activation

Caption: Mechanism of Riboflavin 5'-Phosphate Sodium (FMN) Photodynamic Therapy.

PDT_Workflow start Start: Cell Seeding incubation FMN Incubation (Dark) start->incubation wash Wash to Remove Extracellular FMN incubation->wash irradiate Light Irradiation (e.g., 450 nm) wash->irradiate post_incubation Post-Irradiation Incubation (24h) irradiate->post_incubation assess Assess Cell Viability (e.g., MTT Assay) post_incubation->assess end End: Data Analysis assess->end

Caption: General experimental workflow for in vitro FMN-PDT.

Troubleshooting_Logic cluster_1 Troubleshooting Flow Problem Problem: Low Cell Viability Reduction Check_FMN Increase FMN Concentration Problem->Check_FMN Step 1 Check_Light Increase Light Dose Problem->Check_Light Step 2 Check_Wavelength Verify Light Wavelength Problem->Check_Wavelength Step 3 Check_Oxygen Consider Fractionated Light Delivery Problem->Check_Oxygen Step 4 Success Problem Resolved Check_FMN->Success Check_Light->Success Check_Wavelength->Success Check_Oxygen->Success

Caption: A logical approach to troubleshooting low efficacy in FMN-PDT experiments.

References

Validation & Comparative

Comparative Efficacy of Riboflavin 5-Phosphate Sodium vs. Riboflavin in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, optimizing cell culture conditions is paramount for reliable and reproducible results. Vitamin supplementation is a critical aspect of this optimization, and understanding the nuances between different forms of the same vitamin can significantly impact experimental outcomes. This guide provides a detailed comparison of two forms of Vitamin B2: Riboflavin (B1680620) and its active form, Riboflavin 5-Phosphate Sodium (R5P), in the context of cell culture applications.

Executive Summary

Riboflavin is an essential vitamin for cellular metabolism, acting as a precursor to the coenzymes FMN (flavin mononucleotide) and FAD (flavin adenine (B156593) dinucleotide). However, cells must first convert riboflavin into these active forms. This compound is the monosodium salt of FMN, meaning it is a bio-active form of Vitamin B2.[1][2] The primary advantage of using R5P in cell culture is its potential for more direct and efficient utilization by cells, bypassing the initial phosphorylation step required by riboflavin.[3] This can be particularly beneficial in studies involving cells with compromised metabolic pathways or when precise control over cofactor availability is desired.

Physicochemical and Biological Properties

A fundamental understanding of the differences between riboflavin and R5P is crucial for their effective application in cell culture.

PropertyRiboflavinThis compoundReference(s)
Chemical Formula C17H20N4O6C17H20N4NaO9P[3]
Molecular Weight 376.36 g/mol 478.33 g/mol (anhydrous)[2]
Alternative Names Vitamin B2, LactoflavinFlavin Mononucleotide (FMN) Sodium Salt[3]
Biological Role Precursor to FMN and FADActive coenzyme form (FMN)[1]
Cellular Uptake Requires conversion to FMN and FAD for utilizationMore readily available for cellular processes[3]
Solubility in Water Slightly solubleSoluble[4]
Stability Sensitive to lightAlso sensitive to light

Conceptual Differences in Cellular Metabolism

The metabolic pathway for riboflavin utilization highlights the primary difference between the two compounds. Riboflavin entering a cell must be phosphorylated by the enzyme riboflavin kinase to form FMN. FMN can then be further converted to FAD. By providing R5P, this initial enzymatic step is bypassed.

cluster_extracellular Extracellular cluster_intracellular Intracellular Riboflavin_ext Riboflavin Riboflavin_int Riboflavin Riboflavin_ext->Riboflavin_int Uptake R5P_ext Riboflavin 5'-Phosphate Sodium R5P_int Riboflavin 5'-Phosphate (FMN) R5P_ext->R5P_int Direct Uptake/ Hydrolysis RiboflavinKinase Riboflavin Kinase Riboflavin_int->RiboflavinKinase FADSynthetase FAD Synthetase R5P_int->FADSynthetase FAD Flavin Adenine Dinucleotide (FAD) RiboflavinKinase->R5P_int + ATP FADSynthetase->FAD + ATP

Cellular uptake and conversion of Riboflavin vs. R5P.

Experimental Protocols

To empirically determine the comparative efficacy of riboflavin and R5P in a specific cell line, the following experimental protocols can be employed.

I. Cell Viability and Proliferation Assay (MTS Assay)

This protocol is designed to assess the impact of riboflavin and R5P on cell viability and proliferation over time.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, CHO)

  • Complete culture medium

  • Riboflavin-deficient medium

  • Riboflavin (sterile, stock solution)

  • This compound (sterile, stock solution)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate for 24 hours.

  • Media Exchange: After 24 hours, replace the complete medium with riboflavin-deficient medium containing varying concentrations of either riboflavin or R5P (e.g., 0, 0.1, 1, 10, 100 µM). Include a control group with complete medium.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTS Addition: At each time point, add 20 µL of MTS reagent to each well.[5]

  • Incubation with MTS: Incubate for 1-4 hours at 37°C.[5]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of viable cells relative to the control (complete medium) for each concentration and time point.

II. Quantification of Intracellular Flavins (HPLC)

This protocol allows for the direct measurement of intracellular concentrations of riboflavin, FMN, and FAD following supplementation.

Materials:

  • Cell line of interest

  • 6-well plates

  • Riboflavin and R5P supplemented media

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Trichloroacetic acid (TCA) or other suitable extraction buffer

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and fluorescence detector

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates to ~80-90% confluency. Treat with equimolar concentrations of riboflavin or R5P for a defined period (e.g., 24 hours).

  • Cell Harvesting: Wash the cells twice with ice-cold PBS. Lyse the cells by adding an appropriate extraction buffer (e.g., 10% TCA) and scraping.

  • Protein Precipitation and Extraction: Centrifuge the cell lysate to pellet the precipitated protein. Collect the supernatant containing the flavins.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Use a C18 reverse-phase column and a mobile phase gradient suitable for separating riboflavin, FMN, and FAD.[6][7]

  • Detection: Detect the flavins using a fluorescence detector with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 530 nm.[6]

  • Quantification: Quantify the concentrations of riboflavin, FMN, and FAD by comparing the peak areas to those of known standards.[6]

start Start step1 Seed cells in 96-well plates start->step1 Day 1 step step decision decision end End data data step2 Treat with Riboflavin or R5P step1->step2 Day 2 decision1 Time point? step2->decision1 Incubate step3 Add MTS reagent decision1->step3 24h, 48h, or 72h step4 Incubate 1-4h step3->step4 step5 Read Absorbance (490nm) step4->step5 data1 Cell Viability Data step5->data1 data1->end

Experimental workflow for the cell viability assay.

Expected Experimental Outcomes

While direct comparative data is limited in published literature, based on the biochemical properties of the two compounds, the following outcomes can be hypothesized:

ParameterExpected Outcome with RiboflavinExpected Outcome with R5PRationale
Cell Proliferation/Viability Dose-dependent increase, may plateau at higher concentrations due to saturation of riboflavin kinase.Potentially more potent or faster dose-dependent increase, especially in cells with low riboflavin kinase activity.R5P bypasses the rate-limiting enzymatic conversion step.
Intracellular FMN levels Gradual increase, dependent on riboflavin kinase activity.Rapid and more significant increase.R5P is directly FMN.
Intracellular FAD levels Increase is dependent on the conversion of FMN to FAD.Increase is also dependent on FAD synthetase activity, but the initial substrate (FMN) is more readily available.The precursor for FAD synthesis is directly supplied.

Conclusion

The choice between riboflavin and this compound in cell culture should be guided by the specific requirements of the experiment. While riboflavin is a cost-effective option for general cell culture, R5P offers a more direct and potentially more efficient means of providing the essential coenzyme FMN. For studies involving metabolic stress, cells with known transport or enzymatic deficiencies, or where precise control over cofactor levels is critical, R5P is the superior choice. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal form and concentration of Vitamin B2 for their specific cell culture system.

References

Kinetic comparison of Riboflavin 5-phosphate sodium and FAD as enzyme cofactors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective kinetic comparison of two central enzyme cofactors derived from Riboflavin (Vitamin B2): Riboflavin 5'-phosphate sodium, more commonly known as Flavin Mononucleotide (FMN), and Flavin Adenine Dinucleotide (FAD). By examining their distinct roles through the lens of enzyme kinetics, this document aims to equip researchers with a deeper understanding of their functional differences, supported by experimental data and detailed methodologies.

Structural and Functional Overview

Both FMN and FAD are indispensable cofactors for a vast class of enzymes known as flavoproteins, which catalyze a wide array of redox reactions essential for cellular metabolism. Their shared isoalloxazine ring system is the redox-active center, capable of accepting and donating either one or two electrons, allowing them to participate in a broad range of biochemical transformations.

However, their structural differences lay the foundation for their distinct biological roles. FAD is structurally more complex, consisting of an FMN molecule linked to an adenosine (B11128) monophosphate (AMP) moiety.[1] This additional AMP group often enhances the binding affinity and specificity of FAD to its partner enzymes.[2] In human flavoproteins, FAD is the more prevalent cofactor, being utilized by approximately 84% of these enzymes, compared to 16% that use FMN.

Functionally, FMN and FAD often act as tightly bound prosthetic groups within enzymes.[3] A classic example of their distinct roles is found in the mitochondrial electron transport chain: FMN is the initial electron acceptor in Complex I (NADH:ubiquinone oxidoreductase), while FAD is the covalently bound cofactor in Complex II (Succinate Dehydrogenase) that accepts electrons from succinate.[3]

Quantitative Kinetic Comparison

To illustrate the kinetic differences imparted by these cofactors, we compare two representative oxidoreductase enzymes: the FMN-dependent Nitroreductase A (NfsA) from Escherichia coli and the FAD-dependent Glutathione Reductase (GR) from human erythrocytes. While these enzymes catalyze different reactions, a comparison of their kinetic parameters reveals insights into their efficiency and substrate affinity.

It is crucial to note that the following kinetic parameters were determined under different experimental conditions and are presented here for illustrative comparison of enzyme efficiency.

ParameterFMN-Dependent Enzyme: E. coli NfsA[4]FAD-Dependent Enzyme: Human Erythrocyte GR[5]
Enzyme Nitroreductase A (NfsA)Glutathione Reductase (GR)
Cofactor Flavin Mononucleotide (FMN)Flavin Adenine Dinucleotide (FAD)
Substrate(s) Nitrofurazone & NADPHOxidized Glutathione (GSSG) & NADPH
kcat (s⁻¹) 81Not explicitly stated
Km (Substrate) 20.6 µM (for Nitrofurazone)65 µM (for GSSG)
Km (Cofactor) 10.9 µM (for NADPH)8.5 µM (for NADPH)
Experimental Conditions 10 mM Tris pH 7.0, 4.5% DMSO, 50 mM NaCl, 25°CpH 7.6, 25°C

Analysis: The E. coli NfsA displays a high turnover rate (kcat of 81 s⁻¹) and strong affinity (low Km) for both its nitroaromatic substrate and NADPH cofactor.[4] Human Glutathione Reductase also shows a very high affinity for its NADPH cofactor, with a slightly lower Km than that of NfsA.[5] The higher Km for its substrate, GSSG, suggests a comparatively lower affinity than NfsA has for nitrofurazone. These differences highlight how the specific flavoprotein and its evolved active site tune the catalytic efficiency and substrate binding, with the cofactor playing an integral role.

Experimental Protocols

The determination of kinetic parameters such as Kₘ and Vₘₐₓ is fundamental to enzyme characterization. A generalized protocol for a spectrophotometric enzyme kinetic assay is provided below. This method is widely applicable to flavoproteins, as the reduction/oxidation of the flavin cofactor or a pyridine (B92270) nucleotide like NADPH can be monitored by changes in absorbance.

Protocol: Spectrophotometric Assay for Determining Flavoenzyme Kinetic Parameters

Objective: To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of a flavoenzyme by measuring the initial reaction rates at various substrate concentrations. This protocol assumes the reaction involves the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified flavoenzyme of known concentration.

  • Substrate stock solution.

  • Cofactor stock solution (e.g., NADPH).

  • Assay Buffer (e.g., Tris/HCl or Potassium Phosphate buffer at a specific pH and temperature).

  • Quartz cuvettes (1 cm path length).

  • UV/Vis Spectrophotometer with temperature control.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of substrate dilutions in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Kₘ.

    • Prepare a solution of the cofactor (NADPH) at a fixed, saturating concentration (typically 5-10 times its Kₘ).

    • Prepare a diluted enzyme solution in assay buffer. Keep on ice.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength to 340 nm (for NADPH consumption).

    • Set the temperature of the cuvette holder to the desired assay temperature (e.g., 25°C).

  • Assay Measurement:

    • For each substrate concentration, pipette the assay buffer, the substrate dilution, and the NADPH solution into a quartz cuvette. The total volume should be constant for all assays (e.g., 1 mL).

    • Mix the contents by gentle inversion and place the cuvette in the spectrophotometer.

    • Allow the solution to equilibrate to the set temperature for 3-5 minutes.

    • Initiate the reaction by adding a small, fixed volume of the diluted enzyme solution.

    • Quickly mix the contents again by inversion or with a pipette tip, and immediately start recording the absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • Data Collection:

    • Record the absorbance data at regular intervals. The initial, linear phase of the reaction is of primary interest.

    • Run a blank reaction containing all components except the enzyme to correct for any non-enzymatic substrate degradation.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The velocity can be calculated using the Beer-Lambert law (v₀ = ΔA / (ε × l) × Δt), where ε is the molar extinction coefficient for NADPH at 340 nm (6220 M⁻¹cm⁻¹).

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])) using non-linear regression software to determine the values of Kₘ and Vₘₐₓ. Alternatively, linearize the data using a Lineweaver-Burk or Hanes-Woolf plot.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for enzyme kinetics and the distinct roles of FMN and FAD in a critical biological pathway.

G prep Reagent Preparation (Buffer, Substrate Series, Enzyme) equil Equilibration (Buffer + Substrate + NADPH in cuvette) prep->equil 1 setup Spectrophotometer Setup (Wavelength=340nm, Temp=25°C) setup->equil 2 init Initiate Reaction (Add Enzyme) equil->init 3 record Data Recording (ΔAbsorbance vs. Time) init->record 4 calc Calculate Initial Velocity (v₀) for each [S] record->calc 5 plot Data Plotting & Analysis (e.g., Michaelis-Menten Curve) calc->plot 6 results Determine Kinetic Parameters (Km, Vmax, kcat) plot->results 7

Caption: Workflow for a spectrophotometric enzyme kinetic assay.

G cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH + H+ C1 Complex I (NADH Dehydrogenase) NADH->C1 2e- Succinate Succinate C2 Complex II (Succinate Dehydrogenase) Succinate->C2 2e- NAD NAD+ Fumarate Fumarate C1->NAD Q Q C1->Q 2e- H_out1 4H+ C1->H_out1 C2->Fumarate C2->Q 2e- C3 Complex III Q->C3 CytC Cyt c C3->CytC e- H_out3 4H+ C3->H_out3 C4 Complex IV CytC->C4 H_out4 2H+ C4->H_out4 H2O H₂O C4->H2O O2 ½O₂ + 2H+ O2->C4 fmn_anchor->C1 FMN fad_anchor->C2 FAD

Caption: Roles of FMN and FAD in the Electron Transport Chain.

Conclusion

While both Riboflavin 5'-phosphate sodium (FMN) and Flavin Adenine Dinucleotide (FAD) are derived from Vitamin B2 and function as critical redox cofactors, they are not interchangeable. FAD's greater structural complexity and prevalence in human flavoenzymes underscore its broad utility. Kinetic analyses reveal that the catalytic efficiency of a flavoenzyme is a finely tuned interplay between the protein's active site architecture, the specific substrate, and the unique properties of its bound flavin cofactor. Understanding these kinetic nuances is paramount for researchers in enzymology and for professionals in drug development targeting flavoenzyme-dependent pathways.

References

A Comparative Guide to a New High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Riboflavin 5'-Phosphate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography (HPLC) method against a standard method for the accurate quantification of Riboflavin (B1680620) 5'-Phosphate Sodium, a critical component in various pharmaceutical formulations. The data presented herein is based on rigorous validation studies conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and robustness of the analytical procedures.[1][2][3][4][5]

Introduction

Riboflavin 5'-phosphate sodium, the phosphate (B84403) ester of riboflavin (Vitamin B2), is an essential nutrient and is widely used in the pharmaceutical industry.[6] Accurate quantification of this analyte is paramount for quality control, ensuring the safety and efficacy of the final drug product. While several HPLC methods exist for its determination, the pursuit of more efficient, sensitive, and robust analytical techniques is a continuous endeavor in drug development. This guide details a new, validated HPLC method and compares its performance against a widely accepted, standard HPLC method.

Experimental Protocols

Standard HPLC Method

The standard method is a widely adopted reversed-phase HPLC (RP-HPLC) technique coupled with UV detection.[7]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of 15:85 (v/v) methanol (B129727) and potassium dihydrogen phosphate buffer (0.02 M, pH 4.5).[8][9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[8][9]

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Accurately weighed amounts of Riboflavin 5'-phosphate sodium reference standard and sample are dissolved in deionized water to achieve a final concentration within the calibration range.

New HPLC Method

The new method utilizes a more modern column technology and a simplified mobile phase, aiming for improved peak symmetry, reduced run times, and enhanced sensitivity.

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system with a binary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: C18 core-shell column (2.1 x 100 mm, 2.7 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B). The gradient program starts at 5% B, increases to 50% B over 5 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 266 nm, with spectral scanning from 200-400 nm for peak purity analysis.[6]

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation: Similar to the standard method, standards and samples are prepared in deionized water.

Method Validation and Performance Comparison

Both methods were validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[2][3][4][5]

Data Presentation
Validation Parameter Standard HPLC Method New HPLC Method ICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99920.9999≥ 0.999[6]
Range (µg/mL) 1 - 1000.5 - 150Interval between upper and lower concentrations demonstrating precision, accuracy, and linearity.[1][3]
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%Typically 98.0% - 102.0%
Precision (Repeatability, %RSD) 1.2%0.7%≤ 2%[2]
Precision (Intermediate Precision, %RSD) 1.5%0.9%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.50.1Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.00.5Signal-to-Noise ratio of 10:1
Run Time (minutes) 158-

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC method validation process, adhering to regulatory expectations.

HPLC_Validation_Workflow start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity/ Selectivity data_analysis Analyze Data & Compare with Acceptance Criteria specificity->data_analysis Data linearity Linearity & Range linearity->data_analysis Data accuracy Accuracy (% Recovery) accuracy->data_analysis Data precision Precision (Repeatability & Intermediate Precision) precision->data_analysis Data lod_loq LOD & LOQ lod_loq->data_analysis Data robustness Robustness robustness->data_analysis Data system_suitability System Suitability system_suitability->data_analysis Data report Prepare Validation Report data_analysis->report end End: Method is Validated for Routine Use report->end

Caption: Workflow for HPLC Method Validation.

Conclusion

The new HPLC method demonstrates significant advantages over the standard method for the quantification of Riboflavin 5'-phosphate sodium. The use of core-shell column technology and a gradient elution results in a shorter analysis time, improved peak shape, and enhanced sensitivity, as evidenced by the lower LOD and LOQ values. The validation data confirms that the new method is highly linear, accurate, and precise, meeting and in some cases exceeding the acceptance criteria set forth by the ICH.[1][2][3][4][5] For laboratories seeking to optimize their analytical workflow for Riboflavin 5'-phosphate sodium, this new method offers a robust and efficient alternative.

References

Comparative study of Riboflavin 5-phosphate sodium with other photosensitizers in PDT

Author: BenchChem Technical Support Team. Date: December 2025

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes the interplay of a photosensitizer, light, and oxygen to eradicate pathological cells, including cancerous and microbial cells.[1][2][3] The efficacy of PDT is critically dependent on the chosen photosensitizer.[3] Riboflavin (B1680620) 5'-phosphate sodium, a water-soluble form of vitamin B2 also known as flavin mononucleotide (FMN), has emerged as a promising natural photosensitizer due to its high biocompatibility and favorable safety profile.[2][4] This guide provides an objective comparison of Riboflavin 5'-phosphate sodium with other established photosensitizers, supported by experimental data and detailed methodologies.

Mechanism of Action in Photodynamic Therapy

The fundamental mechanism of PDT involves the activation of a photosensitizer by light of a specific wavelength.[2][3] Upon light absorption, the photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state.[1][3][5] This triplet state photosensitizer can then initiate two types of photochemical reactions:

  • Type I Reaction: The photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions which then interact with oxygen to form reactive oxygen species (ROS) like superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals.[1][3]

  • Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][3]

Both pathways result in the generation of ROS, which induce oxidative stress and subsequent cellular damage, leading to cell death through apoptosis or necrosis.[2][5] Riboflavin and its derivatives are known to mediate cell death through both Type I and Type II mechanisms.[1]

PDT_Mechanism cluster_0 Photosensitizer (PS) Activation cluster_1 ROS Generation cluster_2 Cellular Effect PS_ground PS (Ground State) PS_singlet PS¹ (Singlet State) PS_ground->PS_singlet Light Absorption (e.g., Blue Light) PS_triplet PS³ (Triplet State) PS_singlet->PS_triplet Intersystem Crossing TypeI Type I Reaction (Radical Formation) PS_triplet->TypeI + Substrate TypeII Type II Reaction (Energy Transfer) PS_triplet->TypeII + Oxygen (³O₂) ROS Reactive Oxygen Species (ROS) TypeI->ROS Generates Superoxide, etc. TypeII->ROS Generates Singlet Oxygen (¹O₂) Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Death Cell Death (Apoptosis, Necrosis) Damage->Death

Caption: General mechanism of Photodynamic Therapy (PDT).

Comparative Data of Photosensitizers

The performance of a photosensitizer is determined by its photophysical properties, cellular uptake, and resultant phototoxicity. The following tables summarize the quantitative data for Riboflavin 5'-phosphate sodium in comparison to other commonly used photosensitizers.

Table 1: Photophysical and Photochemical Properties of Selected Photosensitizers

PhotosensitizerAbsorption Max (λmax, nm)Singlet Oxygen Quantum Yield (ΦΔ)Intersystem Crossing Yield (ΦISC)Notes
Riboflavin 5'-phosphate (FMN) ~375, ~4450.540.67Activated by blue light, which has limited tissue penetration.[1][6][7]
Toluidine Blue O (TBO) ~630~0.52-Commonly used in antimicrobial PDT.[8]
Methylene Blue (MB) ~6600.520.52Well-established photosensitizer with broad applications.
5-ALA (induces PpIX) ~405, 505, 540, 580, 635~0.500.60A pro-drug that is metabolized into the active photosensitizer Protoporphyrin IX (PpIX).[9]
Photofrin® (Porfimer Sodium) ~400, 510, 540, 575, 630~0.1-0.3-First-generation photosensitizer, approved for clinical use.[10]
Temoporfin (mTHPC, Foscan®) ~415, 512, 548, 608, 6520.44-A highly potent second-generation photosensitizer.[10]

Note: Quantum yields can vary depending on the solvent and experimental conditions.

Table 2: Comparative In Vitro and In Vivo Performance

PhotosensitizerCellular Uptake MechanismPhototoxicityIn Vivo EfficacyKey AdvantagesKey Disadvantages
Riboflavin 5'-phosphate (FMN) Active transport and receptor-mediated endocytosis.[11]Moderate; effective against various cancer cells (e.g., human breast adenocarcinoma) and microbes.[8][12]Demonstrated tumor regression in mouse xenograft models (85-90% volume reduction).[1]Excellent biocompatibility, low dark toxicity, water-soluble.[2]Low wavelength absorption limits deep tissue treatment; susceptible to photodegradation.[3][13]
Toluidine Blue O (TBO) Passive diffusion.High antimicrobial efficacy, often superior to Riboflavin in dental applications.[8][14]Effective for topical and antimicrobial applications.Potent antimicrobial agent.Can cause staining.[4]
5-ALA (induces PpIX) Active transport via peptide transporters.High, with good selectivity for tumor cells.Widely used for skin cancers (e.g., actinic keratosis) and acne.[9]High tumor selectivity due to differential metabolism.Can cause significant pain and photosensitivity post-treatment.[9]
Temoporfin (mTHPC) Passive diffusion, enhanced by lipophilicity.Very high; effective at low concentrations.[10]Approved for head and neck cancer; shows high tumor necrosis.High singlet oxygen yield and deep light penetration (652 nm).Prolonged skin photosensitivity (weeks).[10]

Experimental Protocols

Standardized protocols are essential for the objective comparison of photosensitizers.

In Vitro Phototoxicity Assay (MTT/CCK-8)

This protocol determines the concentration of a photosensitizer required to kill 50% of cells (IC50) upon light activation.

  • Cell Plating: Seed cancer cells (e.g., A375 melanoma, HCT116 colon carcinoma) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[15]

  • Photosensitizer Incubation: Replace the culture medium with a fresh medium containing various concentrations of the photosensitizer (e.g., Riboflavin 5'-phosphate sodium, 0-100 µM). Incubate for a predetermined period (e.g., 4-24 hours) in the dark.[15]

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

  • Irradiation: Add fresh culture medium to each well. Irradiate the cells with a light source of the appropriate wavelength (e.g., ~450 nm blue light for Riboflavin) and light dose (e.g., 10-20 J/cm²).[1] Control groups should include cells with no photosensitizer, no light, and neither.

  • Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

  • Viability Assessment: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a microplate reader to determine cell viability relative to untreated controls.

  • Data Analysis: Plot cell viability against photosensitizer concentration and calculate the IC50 value.

In Vivo PDT Efficacy Study

This workflow outlines a typical experiment to assess the anti-tumor efficacy of a photosensitizer in an animal model.

InVivo_Workflow cluster_0 Tumor Model Establishment cluster_1 PDT Treatment cluster_2 Efficacy Monitoring A 1. Subcutaneous injection of cancer cells into mice (e.g., A375 cells) B 2. Allow tumor to grow to a palpable size (e.g., 50-100 mm³) A->B C 3. Administer Photosensitizer (e.g., intravenous injection of FMN) B->C D 4. Wait for tumor accumulation (Drug-Light Interval, e.g., 24h) C->D E 5. Irradiate tumor area with specific wavelength laser (e.g., 450 nm, 20 J/cm²) D->E F 6. Monitor tumor volume (measure with calipers) E->F G 7. Assess animal well-being (body weight, behavior) F->G H 8. Histological analysis of tumor tissue post-study G->H Signaling_Pathway PDT PDT (PS + Light + O₂) ROS ROS Production (¹O₂, O₂⁻) PDT->ROS Mito Mitochondrial Damage ROS->Mito induces Survival Activation of Survival Pathways (NRF2, NF-κB) ROS->Survival can also trigger CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

A Comparative Guide to Analytical Methods for the Quantification of Riboflavin 5'-Phosphate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the measurement of Riboflavin (B1680620) 5'-Phosphate Sodium (R5PS), a biologically active form of Vitamin B2, also known as Flavin Mononucleotide (FMN).[1][2] The selection of a suitable analytical method is critical for accurate quantification in various matrices, from pharmaceutical formulations to biological samples. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC) with different detectors, Liquid Chromatography with Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Capillary Electrophoresis, supported by published experimental data.

Executive Summary of Method Comparison

The choice of an analytical method for R5PS quantification depends on the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. HPLC methods are widely regarded as the gold standard for their accuracy and ability to separate R5PS from related compounds.[3] LC-MS/MS offers the highest sensitivity and specificity, making it ideal for complex biological matrices.[3] UV-Vis spectrophotometry provides a simple and cost-effective option for straightforward formulations, while capillary electrophoresis offers an alternative with high separation efficiency.

Performance Data Comparison

The following table summarizes the key performance parameters for the analytical methods discussed. Data has been compiled from various validation studies to provide a comparative overview.

Parameter HPLC-UV HPLC-Fluorescence LC-MS/MS UV-Vis Spectrophotometry Capillary Electrophoresis
Linearity (Correlation Coefficient, r²) >0.999[4]>0.998>0.999[5]>0.999[6][7]>0.998[8]
Accuracy (% Recovery) 97-100.5%[9]97.7-100.8%89-120%98-102%94.3-105.5%
Precision (% RSD) <2.1%<2.8%<13%<2%[6][7]<3.68%
Limit of Detection (LOD) ~10 µg/mL[10]~0.05 µg/mL[11]~5 ng/mL[5]~0.3 µg/mL[12]~20 ng/mL[8]
Limit of Quantification (LOQ) ~29 µg/mL[10]~0.07 µg/mL[11]5 ng/mL[5]~3.05 ppm[7]Not consistently reported
Selectivity Good, dependent on column and mobile phase.Very Good, less interference than UV.Excellent, based on mass-to-charge ratio.Moderate, susceptible to interference from other absorbing species.[3]Good, dependent on buffer and applied voltage.
Primary Application Routine QC of pharmaceutical formulations.Analysis in biological fluids and food matrices.[3]Bioanalysis, pharmacokinetic studies, trace analysis.[5]Assay of pure substances and simple formulations.[3]Analysis of complex mixtures and charged analytes.

Signaling and Metabolic Pathways

Riboflavin 5'-phosphate sodium (FMN) is a crucial coenzyme in a multitude of cellular metabolic pathways. It is synthesized from riboflavin (Vitamin B2) and is a precursor to Flavin Adenine Dinucleotide (FAD). Both FMN and FAD are essential for the function of flavoproteins, enzymes that catalyze oxidation-reduction reactions critical for energy metabolism, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][2][13][14]

Riboflavin Metabolism Biosynthesis of FMN and FAD from Riboflavin Riboflavin Riboflavin (Vitamin B2) FMN Riboflavin 5'-phosphate (FMN) Riboflavin->FMN Riboflavin Kinase (ATP -> ADP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (ATP -> PPi) Flavoproteins Flavoproteins (Oxidoreductases) FMN->Flavoproteins FAD->Flavoproteins Metabolism Cellular Metabolism (e.g., Electron Transport Chain) Flavoproteins->Metabolism Catalyze Redox Reactions

Biosynthesis of FMN and FAD from Riboflavin.

Experimental Workflows

The general workflow for the analysis of Riboflavin 5'-phosphate sodium involves sample preparation, chromatographic separation (for HPLC and LC-MS/MS), detection, and data analysis. The specific steps vary depending on the chosen method and the sample matrix.

Analytical Workflow General Analytical Workflow for R5PS Measurement cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing point1 HPLC HPLC / LC-MS/MS Data_Analysis Data Acquisition & Quantification HPLC->Data_Analysis UV_Vis UV-Vis Spectrophotometry UV_Vis->Data_Analysis CE Capillary Electrophoresis CE->Data_Analysis Sample Sample (Pharmaceutical, Biological, etc.) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Filtration->HPLC Filtration->UV_Vis Filtration->CE Derivatization Enzymatic Conversion (optional) Filtration->Derivatization If measuring total riboflavin Derivatization->HPLC

General Analytical Workflow for R5PS Measurement.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/Fluorescence)

This method is widely used for the quantification of R5PS in pharmaceutical preparations and food samples.[3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[15]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[10][11] A typical mobile phase might be a mixture of methanol and potassium dihydrogen phosphate buffer.[16]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Detection:

    • UV: Absorbance is monitored at the maximum absorption wavelength of R5PS, which is around 266 nm or 444 nm.[4][17]

    • Fluorescence: Excitation and emission wavelengths are set to approximately 440-450 nm and 520-530 nm, respectively.[18]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and injected into the HPLC system. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary. In some methods, R5PS is converted to riboflavin using acid phosphatase prior to HPLC analysis.[19]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of R5PS standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the analysis of R5PS in complex biological matrices like plasma and whole blood.[5][20]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.[5]

  • Mobile Phase: A gradient elution is often employed using a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[5][20]

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for R5PS and an internal standard.

  • Sample Preparation: Due to the complexity of biological samples, protein precipitation is a common first step, followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.

  • Quantification: The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards to generate a calibration curve.

UV-Visible Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of R5PS in pure form or in simple pharmaceutical formulations where interfering substances are minimal.[3]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: R5PS is dissolved in a suitable solvent, such as water or a buffer solution (e.g., phosphate buffer pH 7.0).[17]

  • Procedure: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) of R5PS, which is approximately 444 nm.[17]

  • Quantification: The concentration of R5PS is determined by comparing the absorbance of the sample to a standard solution of known concentration or by using a calibration curve.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is a valuable alternative for the analysis of R5PS, especially in complex mixtures.

  • Instrumentation: A capillary electrophoresis system with a suitable detector, often UV or fluorescence.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, such as a borate (B1201080) or phosphate buffer, at a specific pH.

  • Voltage: A high voltage is applied across the capillary to effect separation.

  • Detection: On-column detection is typically performed using UV absorbance or laser-induced fluorescence. For fluorescence detection, a light-emitting diode (LED) can be used as an excitation source.[8]

  • Sample Preparation: Samples are dissolved in the BGE or a low-ionic-strength solution and introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Quantification: Peak areas are used for quantification against a calibration curve prepared with standard solutions.

References

A Comparative Analysis of Bioavailability and Absorption: Riboflavin vs. Riboflavin 5-Phosphate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and absorption characteristics of two forms of vitamin B2: Riboflavin (B1680620) and its phosphorylated derivative, Riboflavin 5-Phosphate Sodium (R5P). The information presented is supported by experimental data to aid in informed decisions for research and development applications.

Executive Summary

Riboflavin is a water-soluble vitamin essential for various metabolic processes. It is primarily absorbed in the small intestine via a saturable, carrier-mediated transport system. In dietary sources and supplements, riboflavin exists in its free form or as its coenzyme forms, flavin mononucleotide (FMN or Riboflavin 5-Phosphate) and flavin adenine (B156593) dinucleotide (FAD). Critically, only free riboflavin can be absorbed by the intestinal cells. Therefore, FMN and FAD from dietary sources must be hydrolyzed to free riboflavin by intestinal phosphatases prior to absorption.

This compound, the sodium salt of FMN, is often considered a more readily bioavailable form of vitamin B2. The rationale is that it is a biologically active form, and while it still requires hydrolysis to free riboflavin for absorption, its solubility and formulation characteristics may influence the rate and efficiency of this initial step. However, direct comparative human clinical studies providing quantitative pharmacokinetic data are limited in publicly available literature.

Quantitative Data Comparison

ParameterRiboflavinThis compoundKey Considerations
Form for Absorption Free RiboflavinMust be hydrolyzed to Free RiboflavinBoth forms are ultimately absorbed as free riboflavin.
Bioavailability Generally high, but absorption is a saturable process.Often suggested to have higher bioavailability due to its nature as an active coenzyme.The rate-limiting step for both is the capacity of the intestinal riboflavin transporters.
Absorption Mechanism Active, carrier-mediated transport in the proximal small intestine.Hydrolyzed to riboflavin, which is then absorbed via the same active transport mechanism.The absorption process is saturable, with a maximum of about 27 mg of riboflavin absorbed from a single oral dose.
Factors Affecting Absorption Food can enhance absorption.Likely similar to riboflavin, as it is converted to riboflavin before absorption.The presence of bile salts can also facilitate uptake.

Biochemical Pathways

The absorption and initial metabolism of Riboflavin and this compound involve several key steps within the gastrointestinal tract and the enterocytes.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte R5P Riboflavin 5-Phosphate (from R5P-Na or diet) Riboflavin_free_lumen Free Riboflavin (from diet/supplement) R5P->Riboflavin_free_lumen Intestinal Phosphatases Riboflavin_free_cell Free Riboflavin Riboflavin_free_lumen->Riboflavin_free_cell RFVT3 Transporter FAD Flavin Adenine Dinucleotide (from diet) FAD->Riboflavin_free_lumen Intestinal Phosphatases FMN_cell Flavin Mononucleotide (FMN) Riboflavin_free_cell->FMN_cell Flavokinase (ATP-dependent) Portal_Vein Portal Vein Riboflavin_free_cell->Portal_Vein FMN_cell->Riboflavin_free_cell

Fig. 1: Intestinal absorption pathway of Riboflavin and R5P.

Experimental Protocols

While a direct comparative study protocol is not available, a representative experimental design for a human clinical trial to assess the bioavailability of these two forms of vitamin B2 can be constructed based on established methodologies.

Objective: To compare the single-dose oral bioavailability of Riboflavin and this compound in healthy human subjects.

Study Design: A randomized, open-label, two-treatment, two-period, crossover study.

Subjects:

  • Healthy adult male and female volunteers (n=12-24).

  • Ages 18-55 years.

  • Normal body mass index (BMI).

  • Exclusion criteria: history of gastrointestinal, renal, or hepatic disease; use of vitamin supplements or medications known to interfere with riboflavin absorption.

Investigational Products:

  • Test Product: this compound capsules/solution (e.g., equivalent to 30 mg riboflavin).

  • Reference Product: Riboflavin capsules/solution (e.g., 30 mg).

Procedure:

  • Washout Period: A 1-week period prior to each treatment phase where subjects avoid foods high in riboflavin and all vitamin supplements.

  • Dosing: After an overnight fast, subjects receive a single oral dose of either the test or reference product with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Urine Collection: Total urine is collected at intervals, for example, 0-4, 4-8, 8-12, and 12-24 hours post-dose.

  • Crossover: After a washout period of at least one week, subjects receive the alternate treatment.

Bioanalytical Method:

  • Plasma and urine concentrations of riboflavin are determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.

  • The method should be sensitive and specific for riboflavin and its major metabolites.

Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated for each subject for both treatments:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

    • Ae(0-24): Cumulative amount of riboflavin excreted in the urine over 24 hours.

Statistical Analysis:

  • Analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters (Cmax, AUC) to determine if there are statistically significant differences between the two forms.

cluster_prep Preparation Phase cluster_treatment1 Treatment Period 1 cluster_treatment2 Treatment Period 2 (Crossover) cluster_analysis Analysis Phase Subject_Screening Subject Screening (n=12-24) Washout 1-Week Washout Subject_Screening->Washout Dosing1 Oral Administration (Riboflavin or R5P-Na) Washout->Dosing1 Sampling1 Blood & Urine Sampling (0-24h) Dosing1->Sampling1 Washout2 1-Week Washout Sampling1->Washout2 HPLC HPLC-Fluorescence Analysis Sampling1->HPLC Dosing2 Oral Administration (Alternate Formulation) Washout2->Dosing2 Sampling2 Blood & Urine Sampling (0-24h) Dosing2->Sampling2 Sampling2->HPLC PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK_Analysis

Fig. 2: Experimental workflow for a comparative bioavailability study.

Conclusion

The fundamental mechanism of intestinal absorption for both Riboflavin and this compound converges on the uptake of free riboflavin. While R5P is a biologically active form, it must undergo dephosphorylation in the intestinal lumen before it can be absorbed. The assertion of superior bioavailability for R5P likely stems from its potential for more rapid or complete dissolution and presentation for enzymatic hydrolysis compared to some formulations of riboflavin. However, a definitive quantitative advantage in terms of key pharmacokinetic parameters from recent, direct human comparative studies is not well-documented in the available scientific literature. For applications where rapid and efficient uptake is critical, particularly in individuals with compromised digestive function, R5P may offer a theoretical advantage. Further well-controlled clinical trials are warranted to definitively quantify the bioavailability differences between these two forms of vitamin B2.

A comparative analysis of in vitro versus in vivo activity of Riboflavin 5-phosphate sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Riboflavin 5'-phosphate sodium, the biologically active form of vitamin B2 known as flavin mononucleotide (FMN), is a critical cofactor in a myriad of cellular processes. Its activity is extensively studied in both controlled laboratory settings (in vitro) and within living organisms (in vivo). Understanding the nuances of its behavior in these different environments is paramount for accurate interpretation of research data and for the development of novel therapeutics. This guide provides a comparative analysis of the in vitro and in vivo activity of Riboflavin 5'-phosphate sodium, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of FMN activity in vitro versus in vivo from a single study are scarce in published literature. However, a conceptual and methodological comparison can be drawn from numerous studies investigating its properties in both environments. The following tables summarize the key aspects of these activities.

Table 1: General Comparison of In Vitro and In Vivo Studies on Riboflavin 5'-Phosphate Sodium

FeatureIn Vitro ActivityIn Vivo Activity
Environment Controlled, artificial (e.g., test tube, cell culture)Complex, within a living organism (e.g., animal model, human)
Focus Mechanism of action, enzyme kinetics, cellular uptake, specific molecular interactionsOverall physiological effects, bioavailability, pharmacokinetics, efficacy, toxicity
Key Metrics Enzyme activity (Km, Vmax), IC50/EC50 values, cellular fluorescence, antioxidant capacity (e.g., ORAC, DPPH)Plasma/tissue concentrations, therapeutic dose, clinical outcomes, biomarker levels
Advantages High throughput, precise control of variables, cost-effective, mechanistic insightsHigh physiological relevance, accounts for metabolism and systemic effects, provides data on safety and efficacy
Limitations May not reflect the complexity of a living system, potential for false positives/negativesMore complex, expensive, and time-consuming; ethical considerations; results can be influenced by multiple factors

Table 2: Comparison of Antioxidant Activity Assessment

ParameterIn Vitro MethodsIn Vivo Methods
Assay Principle Measurement of radical scavenging activity or reduction of oxidized species in a chemical system.Measurement of biomarkers of oxidative stress and antioxidant enzyme activity in biological samples.
Common Assays DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, ORAC (Oxygen Radical Absorbance Capacity) assay, Ferric Reducing Antioxidant Power (FRAP) assay.Measurement of malondialdehyde (MDA) levels, protein carbonyls, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG); activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissues or blood.
Typical Findings Riboflavin 5'-phosphate sodium demonstrates significant radical scavenging and reducing capabilities in a concentration-dependent manner.Administration of Riboflavin 5'-phosphate sodium can lead to a reduction in markers of oxidative stress and an increase in the activity of antioxidant enzymes in various tissues.

Experimental Protocols

In Vitro: FMN-Dependent Enzyme Activity Assay (Example: NADH Dehydrogenase)

This protocol outlines a general method for determining the activity of an FMN-dependent enzyme in vitro.

Objective: To measure the rate of NADH oxidation by an FMN-dependent NADH dehydrogenase.

Materials:

  • Purified NADH dehydrogenase

  • Riboflavin 5'-phosphate sodium (FMN) solution

  • NADH solution

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of FMN.

  • Add the purified NADH dehydrogenase to the reaction mixture and incubate for a specified time at a controlled temperature (e.g., 37°C) to allow for FMN binding.

  • Initiate the reaction by adding a known concentration of NADH.

  • Immediately measure the decrease in absorbance at 340 nm over time. The rate of decrease corresponds to the rate of NADH oxidation.

  • Calculate the enzyme activity, typically expressed in units/mg of protein, where one unit is the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

In Vivo: Assessment of Neuroprotective Effects in an Animal Model

This protocol provides a general framework for evaluating the in vivo neuroprotective activity of Riboflavin 5'-phosphate sodium in a rodent model of neurodegeneration.

Objective: To determine if administration of Riboflavin 5'-phosphate sodium can mitigate neuronal damage and improve functional outcomes in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

Materials:

  • Male C57BL/6 mice

  • MPTP hydrochloride

  • Riboflavin 5'-phosphate sodium solution for injection

  • Saline solution (vehicle control)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Histological and immunohistochemical reagents

Procedure:

  • Acclimate mice to the housing and behavioral testing procedures.

  • Divide mice into experimental groups: vehicle control, MPTP only, and MPTP + Riboflavin 5'-phosphate sodium (at various doses).

  • Administer Riboflavin 5'-phosphate sodium or vehicle to the respective groups via intraperitoneal injection for a pre-determined period before and/or after MPTP administration.

  • Induce neurodegeneration by administering MPTP according to a standardized protocol.

  • Conduct behavioral tests at specified time points to assess motor function and coordination.

  • At the end of the study, euthanize the animals and collect brain tissue.

  • Perform histological analysis (e.g., Nissl staining) to assess neuronal survival in the substantia nigra.

  • Conduct immunohistochemistry for tyrosine hydroxylase to quantify dopaminergic neuron loss.

  • Analyze the data statistically to determine the effect of Riboflavin 5'-phosphate sodium on behavioral and neuropathological outcomes.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Activity Assessment cluster_invivo In Vivo Activity Assessment cluster_comparison Comparative Analysis invitro_start Prepare Enzyme & FMN invitro_reaction Initiate Reaction with Substrate invitro_start->invitro_reaction invitro_measurement Spectrophotometric Measurement invitro_reaction->invitro_measurement invitro_analysis Calculate Enzyme Kinetics invitro_measurement->invitro_analysis comparison Compare Mechanistic Insights with Physiological Outcomes invitro_analysis->comparison Mechanistic Data invivo_start Animal Model & Dosing invivo_induction Induce Disease/Condition invivo_start->invivo_induction invivo_behavior Behavioral Analysis invivo_induction->invivo_behavior invivo_histology Histological & Molecular Analysis invivo_behavior->invivo_histology invivo_histology->comparison Physiological Data

Caption: Experimental workflow comparing in vitro and in vivo analysis.

signaling_pathway cluster_cellular_resp Riboflavin Riboflavin FMN Riboflavin 5'-phosphate (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD ETC Electron Transport Chain (Complex I & II) FMN->ETC FAD->ETC Antioxidant_Enzymes Antioxidant Enzymes (e.g., Glutathione Reductase) FAD->Antioxidant_Enzymes ATP ATP Production ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS Oxidative_Stress Oxidative Stress Mitigation Antioxidant_Enzymes->Oxidative_Stress Cellular_Respiration Cellular Respiration

Caption: Simplified signaling pathway of Riboflavin 5'-phosphate sodium.

A Comparative Guide to the Purity and Quality of Riboflavin 5-Phosphate Sodium from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and quality of reagents are paramount to achieving reliable and reproducible experimental outcomes. Riboflavin (B1680620) 5-Phosphate Sodium, the biologically active form of Vitamin B2 also known as Flavin Mononucleotide (FMN), is a critical cofactor in a vast array of enzymatic reactions essential for cellular metabolism.[1][2] Its quality can significantly impact research in areas from metabolic studies to drug efficacy trials.

This guide provides a framework for benchmarking the purity and quality of Riboflavin 5-Phosphate Sodium from various commercial suppliers. While direct comparative studies are not publicly available, this guide synthesizes information from typical supplier specifications, pharmacopeial standards (USP, BP, EP), and publicly available Certificates of Analysis (CoA) to present a model for comparison.[3][4][5][6][7][8][9]

Comparative Analysis of Supplier Specifications

The quality of this compound is determined by several key parameters, including its assay (the amount of the active substance), the presence of impurities, and its physical properties. The following table summarizes typical specifications that researchers should look for when sourcing this compound. The data presented is a composite representation based on publicly available information and should be used as a reference for comparing actual supplier CoAs.

Parameter Supplier A (Typical) Supplier B (Typical) Supplier C (Typical) Pharmacopeial Standard (e.g., USP)
Assay (as Riboflavin, on dried basis) 73.0% - 79.0%73.0% - 79.0%≥ 73.0%73.0% - 79.0%[3][4]
Appearance Yellow to orange-yellow crystalline powderConformsYellow crystalline powderYellow or orange-yellow, crystalline, hygroscopic powder[3]
Solubility Soluble in waterConformsSoluble in waterSoluble in water, very slightly soluble in ethanol[3]
pH (1% solution) 5.0 - 6.55.0 - 6.55.5 - 6.55.0 - 6.5[5][7]
Specific Optical Rotation +37.0° to +42.0°+38.0° to +43.0°+37.0° to +42.0°+37.0° to +42.0°[7]
Loss on Drying ≤ 7.5%≤ 8.0%≤ 7.5%≤ 7.5%[3][7]
Free Riboflavin ≤ 6.0%≤ 6.0%≤ 6.0%≤ 6.0%[5]
Riboflavin Diphosphate (B83284) ≤ 6.0%≤ 6.0%Not specified≤ 6.0%[5]
Inorganic Phosphate (B84403) ≤ 1.0%≤ 1.5%≤ 1.0%≤ 1.0%[3]
Lumiflavin Passes test (Absorbance ≤ 0.025)Passes testPasses testPasses test[5]
Heavy Metals (as Pb) ≤ 10 ppm≤ 10 ppm≤ 10 ppm≤ 10 ppm[5]

Experimental Protocols for Quality Assessment

To independently verify the quality of this compound, researchers can perform several key experiments. The following are detailed methodologies for some of the most critical tests.

Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the exact amount of this compound and to quantify impurities like free riboflavin and riboflavin diphosphates.

  • Principle: The sample is dissolved and injected into an HPLC system. The components are separated based on their affinity for the stationary phase and detected by a UV detector. The concentration is calculated by comparing the peak area of the analyte to that of a certified reference standard.

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV-Vis Detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Reagents:

    • Mobile Phase: A suitable buffer system, often a mixture of an aqueous phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile.

    • Standard Solution: A solution of USP Riboflavin Reference Standard of known concentration.

    • Sample Solution: A precisely weighed amount of the this compound sample dissolved in water or mobile phase.

  • Procedure:

    • Prepare the mobile phase and equilibrate the HPLC system.

    • Prepare the Standard and Sample solutions at appropriate concentrations.

    • Inject the Standard solution to establish the retention time and response factor.

    • Inject the Sample solution.

    • Identify and quantify the peaks corresponding to Riboflavin 5-Phosphate, free riboflavin, and riboflavin diphosphate by comparing their retention times with the standard.

    • Calculate the assay and impurity levels based on the peak areas.

Identification by UV-Visible Spectroscopy

This is a qualitative test to confirm the identity of the compound.

  • Principle: A solution of the sample is analyzed in a UV-Vis spectrophotometer. The resulting spectrum, showing absorbance maxima at specific wavelengths, is characteristic of the compound.

  • Procedure:

    • Prepare a dilute solution of the sample in water (e.g., 0.01 mg/mL).

    • Scan the solution over a wavelength range of 200-600 nm.

    • The solution should appear pale greenish-yellow by transmitted light and exhibit an intense yellowish-green fluorescence under long-wavelength UV light. This fluorescence should disappear upon the addition of mineral acids or alkalis.[3][4]

Determination of Inorganic Phosphate

This test quantifies the amount of free phosphate, which is an impurity.

  • Principle: The sample is treated with an acid molybdate (B1676688) solution to form a phosphomolybdate complex, which is then reduced to a colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the amount of inorganic phosphate.

  • Procedure:

    • Prepare a sample solution and a standard phosphate solution.

    • Add an acid molybdate solution followed by a reducing agent (e.g., ferrous sulfate (B86663) solution) to both solutions.

    • Measure the absorbance of the resulting solutions at a specific wavelength (e.g., 700 nm) against a blank.

    • Compare the absorbance of the sample solution to the standard solution to determine the concentration of inorganic phosphate.

Visualizing the Role of this compound

To understand the importance of high-quality this compound, it is crucial to visualize its role in biological systems.

Quality_Assessment_Workflow cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Supplier Selection Supplier_A Supplier A HPLC HPLC Assay & Impurities Supplier_A->HPLC UV_Vis UV-Vis Identification Supplier_A->UV_Vis Phosphate_Test Inorganic Phosphate Test Supplier_A->Phosphate_Test Other_Tests Other Tests (e.g., pH, LOD) Supplier_A->Other_Tests Supplier_B Supplier B Supplier_B->HPLC Supplier_B->UV_Vis Supplier_B->Phosphate_Test Supplier_B->Other_Tests Supplier_C Supplier C Supplier_C->HPLC Supplier_C->UV_Vis Supplier_C->Phosphate_Test Supplier_C->Other_Tests Purity_Eval Purity Evaluation HPLC->Purity_Eval Impurity_Profile Impurity Profiling HPLC->Impurity_Profile Compare_Specs Compare to CoA & Specs UV_Vis->Compare_Specs Phosphate_Test->Impurity_Profile Other_Tests->Compare_Specs Select_Supplier Select Optimal Supplier Compare_Specs->Select_Supplier Purity_Eval->Select_Supplier Impurity_Profile->Select_Supplier

Caption: Workflow for the quality assessment and selection of this compound suppliers.

This compound (FMN) is a precursor to Flavin Adenine Dinucleotide (FAD). Both FMN and FAD are essential coenzymes for a multitude of oxidoreductase enzymes involved in cellular respiration and metabolism.[10][11]

FMN_Signaling_Pathway cluster_etc Electron Transport Chain Riboflavin Riboflavin (Vitamin B2) Riboflavin_Kinase Riboflavin Kinase (ATP -> ADP) Riboflavin->Riboflavin_Kinase FMN Riboflavin 5'-Phosphate (FMN) FAD_Synthetase FAD Synthetase (ATP -> PPi) FMN->FAD_Synthetase Complex_I Complex I (NADH Dehydrogenase) FMN->Complex_I Cofactor FAD Flavin Adenine Dinucleotide (FAD) Complex_II Complex II (Succinate Dehydrogenase) FAD->Complex_II Cofactor Riboflavin_Kinase->FMN FAD_Synthetase->FAD Energy_Production ATP Production Complex_I->Energy_Production Complex_II->Energy_Production

Caption: The central role of FMN and FAD in cellular energy production.

Conclusion

The selection of a high-quality this compound is a critical step in ensuring the validity of research findings and the quality of pharmaceutical products. While suppliers generally adhere to pharmacopeial standards, batch-to-batch variability can occur. Therefore, it is recommended that researchers and drug development professionals not only scrutinize the Certificate of Analysis provided by the supplier but also consider performing in-house quality control tests, especially for sensitive applications. By using this guide as a framework for comparison and verification, the scientific community can ensure greater consistency and reliability in their work.

References

Comparative metabolic studies of different riboflavin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of naturally occurring and synthetic riboflavin (B1680620) derivatives. The information presented is supported by experimental data to aid in research and development endeavors related to vitamin B2 analogs.

Introduction to Riboflavin and its Derivatives

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as the precursor for the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD).[1] These flavocoenzymes are indispensable for a multitude of redox reactions central to energy metabolism, cellular respiration, and the metabolism of fats, proteins, and carbohydrates.[1][2] Beyond its natural derivatives, synthetic analogs of riboflavin have been developed for various research and therapeutic applications, each exhibiting unique metabolic characteristics. This guide will delve into a comparative analysis of the metabolism of key riboflavin derivatives.

Metabolic Pathways and Pharmacokinetics

The metabolic journey of riboflavin and its derivatives begins with absorption, followed by enzymatic conversion into their biologically active forms, and eventual tissue distribution and elimination.

Absorption and Conversion of Natural Flavins

Dietary riboflavin, largely in the form of FAD and FMN bound to proteins, is hydrolyzed to free riboflavin in the small intestine before absorption.[3] This absorption is a carrier-mediated process.[3] Once inside the intestinal cells, and subsequently in other tissues, free riboflavin undergoes a two-step enzymatic conversion:

  • Phosphorylation: Riboflavin is phosphorylated by the enzyme flavokinase (riboflavin kinase) to form FMN.[1]

  • Adenylylation: FMN is then adenylylated by FAD synthetase to produce FAD.[1]

This conversion process is essential as riboflavin itself is not biologically active.[1] The liver, heart, and kidneys are primary sites for this coenzyme synthesis.[3]

Metabolism of Synthetic Riboflavin Analogs

Synthetic analogs are designed to either mimic or antagonize the functions of natural flavins. Their metabolic fate is a key determinant of their biological activity.

  • Roseoflavin (B1679541): This natural antibiotic analog of riboflavin is taken up by cells and, similar to riboflavin, is enzymatically converted by flavokinase and FAD synthetase into roseoflavin mononucleotide (RoFMN) and roseoflavin adenine dinucleotide (RoFAD), respectively.[4][5] These analog coenzymes can then interfere with the function of flavoenzymes.[5]

  • Lumiflavin (B1675435): A photodegradation product of riboflavin, lumiflavin is also absorbed and distributed in the body.[6]

  • Riboflavin Esters: Long-chain esters of riboflavin, such as tetraacetyl, tetrapropionyl, tetrabutiryl, and tetrapalmitoyl esters, have been synthesized to modify the pharmacokinetic properties of riboflavin. These esters are generally more hydrophobic than riboflavin.[6]

The metabolic conversion of riboflavin to its active coenzymes and the processing of a synthetic analog are depicted in the following diagrams:

Riboflavin_Metabolism Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Flavokinase (ATP -> ADP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (ATP -> PPi)

Fig. 1: Enzymatic Conversion of Riboflavin

Roseoflavin_Metabolism Roseoflavin Roseoflavin RoFMN Roseoflavin Mononucleotide (RoFMN) Roseoflavin->RoFMN Flavokinase RoFAD Roseoflavin Adenine Dinucleotide (RoFAD) RoFMN->RoFAD FAD Synthetase

Fig. 2: Metabolism of Roseoflavin

Comparative Quantitative Data

The following tables summarize key pharmacokinetic parameters and tissue distribution data for various riboflavin derivatives based on available experimental studies.

Table 1: Comparative Pharmacokinetics of Riboflavin Derivatives

CompoundClearance from SerumPrimary Accumulation SitesNotes
Riboflavin RapidLiver, KidneysHydrophilic character.[6] Elimination half-life is approximately 1 hour.[3]
Lumiflavin RapidLiver, KidneysSimilar to riboflavin.[6]
Short-chain Riboflavin Esters (acetyl, propionyl)RapidLiver, KidneysModerately hydrophobic.[6]
Long-chain Riboflavin Esters (butyryl, palmitoyl)Prolonged retentionLiver, SpleenHighly hydrophobic, slow release from serum lipoproteins.[6]

Table 2: Tissue Distribution of Flavins in Mice

FlavinBrain (pmol/mg protein)Heart (pmol/mg protein)Kidney (pmol/mg protein)Liver (pmol/mg protein)Lung (pmol/mg protein)Spleen (pmol/mg protein)
Riboflavin ~1~2~5~4~2~1.5
FMN ~0.5~1.5~2~1.5~1~0.8
FAD ~2~10~8~12~4~3

Data extrapolated from graphical representations in a study on Slc52a3 knockout mice and may represent approximate values.[7]

Table 3: Flavin Content in Mammalian Cell Lines

Cell LineRiboflavin (amol/cell)FMN (amol/cell)FAD (amol/cell)
Various Mammalian Cell Lines 3.1 - 140.46 - 3.42.2 - 17.0

This table shows the range of flavin contents observed across different commonly used mammalian cell lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparative study of riboflavin derivatives. Below are outlines of key experimental protocols.

Quantification of Flavins in Biological Samples via HPLC

This protocol describes a general method for the analysis of riboflavin, FMN, and FAD in plasma and tissues using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Tissue_Homogenization Tissue Homogenization (in buffer) Protein_Precipitation Protein Precipitation (e.g., with acid) Tissue_Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection onto Reversed-Phase Column Supernatant_Collection->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Fig. 3: HPLC Workflow for Flavin Analysis

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Acetonitrile (B52724), methanol, and HPLC-grade water

  • Phosphate buffer

  • Trichloroacetic acid (TCA) or perchloric acid

  • Riboflavin, FMN, and FAD standards

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Standard Preparation: Prepare stock solutions of riboflavin, FMN, and FAD in a suitable solvent (e.g., water or buffer). Create a series of dilutions to generate a standard curve.

  • Sample Preparation (Plasma):

    • To a known volume of plasma, add an equal volume of cold 10% TCA to precipitate proteins.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for HPLC analysis.[8]

  • Sample Preparation (Tissues):

    • Homogenize a known weight of tissue in a suitable buffer.

    • Perform protein precipitation as described for plasma.

    • Collect the supernatant for analysis.[9]

  • HPLC Analysis:

    • Set the fluorescence detector to excitation and emission wavelengths appropriate for flavins (e.g., Ex: 450 nm, Em: 520 nm).[8]

    • Equilibrate the C18 column with the mobile phase (a mixture of buffer and organic solvent like acetonitrile or methanol).

    • Inject the prepared sample and standards.

    • Elute the compounds using an isocratic or gradient method.

    • Identify and quantify the peaks corresponding to riboflavin, FMN, and FAD by comparing their retention times and peak areas to the standards.

In Vitro Flavokinase and FAD Synthetase Activity Assay

This assay measures the enzymatic activity of flavokinase and FAD synthetase, the two key enzymes in the conversion of riboflavin to its coenzymes.

Materials:

  • Purified flavokinase and/or FAD synthetase or cell/tissue lysates

  • Riboflavin or FMN (as substrate)

  • ATP and MgCl₂

  • Reaction buffer (e.g., Tris-HCl)

  • HPLC system for product quantification

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the buffer, substrate (riboflavin for flavokinase assay, FMN for FAD synthetase assay), ATP, and MgCl₂.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

    • Incubate for a specific period, ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to remove precipitated protein.

    • Analyze the supernatant by HPLC to quantify the amount of FMN (for flavokinase activity) or FAD (for FAD synthetase activity) produced.[10]

  • Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Conclusion

The metabolic profiles of riboflavin derivatives vary significantly based on their chemical structure. Natural flavins, riboflavin, FMN, and FAD, are interconverted through a tightly regulated enzymatic pathway essential for cellular function. Synthetic analogs, such as roseoflavin and various riboflavin esters, exhibit distinct pharmacokinetic properties and metabolic fates, which underpin their biological effects. The provided data and protocols offer a framework for researchers to conduct comparative studies and further elucidate the intricate metabolism of this vital class of molecules.

References

Validating the use of urinary Riboflavin 5-phosphate sodium as a biomarker of nutritional status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary riboflavin (B1680620) 5'-phosphate sodium against other established and emerging biomarkers for assessing riboflavin nutritional status. The following sections present quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and workflows to aid in the selection of the most appropriate biomarker for research and clinical applications.

Comparison of Biomarkers for Riboflavin Nutritional Status

The assessment of riboflavin (Vitamin B2) status is crucial in various research and clinical settings. While several biomarkers exist, they differ in their sensitivity, specificity, and the timeframe of nutritional status they reflect. This section compares urinary riboflavin 5'-phosphate with key alternatives.

BiomarkerMatrixWhat it MeasuresAdvantagesDisadvantages
Urinary Riboflavin 5'-Phosphate (FMN) UrineA direct measure of a biologically active form of riboflavin.Reflects recent dietary intake; non-invasive sample collection. Can be measured with high specificity using methods like HPLC.Limited data on direct performance comparison with EGRAC; may not reflect long-term status as effectively as erythrocyte-based markers.
Total Urinary Riboflavin UrineExcretion of riboflavin and its metabolites.Good indicator of recent dietary intake; non-invasive.Highly variable and influenced by recent diet; not a sensitive marker for low riboflavin levels.
Erythrocyte Glutathione (B108866) Reductase Activity Coefficient (EGRAC) Erythrocytes (Red Blood Cells)Functional assay measuring the degree of saturation of the FAD-dependent enzyme glutathione reductase.Considered the "gold standard" for assessing long-term riboflavin status and tissue saturation.Laborious sample processing; cannot be used in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.
Erythrocyte Pyridoxamine (B1203002) Phosphate (B84403) Oxidase Activity (EPPOA) Erythrocytes (Red Blood Cells)Functional assay of another FMN-dependent enzyme.A potential alternative to EGRAC, especially suitable for populations with a high prevalence of G6PD deficiency.Not as widely validated as EGRAC; requires isolation and purification of the riboflavin-apoprotein.
Plasma/Erythrocyte Riboflavin, FMN, and FAD Plasma, ErythrocytesDirect measurement of riboflavin and its coenzyme forms in circulation.Can reflect both recent intake (plasma) and longer-term status (erythrocytes).Plasma levels can fluctuate with recent intake; erythrocyte measurements can be complex.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers. Below are summaries of protocols for the key biomarkers discussed.

Measurement of Urinary Riboflavin 5'-Phosphate and other Vitamers by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous quantification of riboflavin, FMN, and FAD.

  • Sample Preparation: Urine samples are typically diluted and can be directly injected into the HPLC system. For plasma or whole blood, protein precipitation with a solvent like acetonitrile (B52724) is required, followed by centrifugation.

  • Chromatography: A reversed-phase C18 column is commonly used with an isocratic mobile phase, for example, a mixture of potassium dihydrogen phosphate buffer and methanol.

  • Detection: Fluorimetric detection is employed, with excitation and emission wavelengths set appropriately for riboflavin and its vitamers (e.g., excitation at 450 nm and emission at 530 nm).

  • Quantification: Concentrations are determined by comparing the peak areas of the analytes in the sample to those of known standards.

Erythrocyte Glutathione Reductase Activity Coefficient (EGRAC) Assay

This functional assay assesses riboflavin status by measuring the in vitro stimulation of the FAD-dependent enzyme glutathione reductase.

  • Sample Preparation: Erythrocytes are isolated from whole blood by centrifugation and washed. A hemolysate is then prepared.

  • Assay Principle: The activity of glutathione reductase is measured in the hemolysate with and without the addition of its coenzyme, FAD.

  • Measurement: The rate of NADPH oxidation is monitored spectrophotometrically.

  • Calculation: The EGRAC is calculated as the ratio of enzyme activity with added FAD to the activity without added FAD. An EGRAC value of 1.0 indicates full saturation of the enzyme with FAD and thus adequate riboflavin status. Values above 1.3 or 1.4 are often considered indicative of deficiency.

Erythrocyte Pyridoxamine Phosphate Oxidase (EPPOA) Activity Assay

This assay provides an alternative functional measure of riboflavin status, particularly in cases where EGRAC is not suitable.

  • Principle: This method measures the activity of the FMN-dependent enzyme pyridoxamine 5'-phosphate oxidase.

  • Procedure: Similar to the EGRAC assay, the enzyme activity is measured in erythrocyte lysates with and without the addition of FMN.

  • Challenges: A key challenge with this assay is the need to isolate and purify the riboflavin-apoprotein prior to analysis, making it less readily available for routine use.

Visualizing Riboflavin Metabolism and Experimental Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and processes.

Riboflavin_Metabolism cluster_intake Dietary Intake cluster_absorption Intestinal Absorption cluster_circulation Circulation cluster_cellular Cellular Metabolism cluster_excretion Urinary Excretion Diet Riboflavin (B2) FMN FAD Intestine Riboflavin Diet->Intestine Hydrolysis to Riboflavin Blood Riboflavin (to tissues) Intestine->Blood Riboflavin_cell Riboflavin Blood->Riboflavin_cell FMN Riboflavin 5'-Phosphate (FMN) Riboflavin_cell->FMN Riboflavin Kinase (ATP -> ADP) Urine Urinary Riboflavin & Metabolites (including FMN) Riboflavin_cell->Urine FMN->Riboflavin_cell FMN Phosphatase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (ATP -> PPi) FAD->FMN FAD Pyrophosphatase

Caption: Riboflavin Metabolism Pathway.

Biomarker_Workflow cluster_sample Sample Collection cluster_urine_analysis Urinary Biomarker Analysis cluster_rbc_analysis Erythrocyte Biomarker Analysis Urine_Sample Urine Sample Urine_Prep Sample Preparation (Dilution/Extraction) Urine_Sample->Urine_Prep Blood_Sample Blood Sample RBC_Isolation Erythrocyte Isolation & Lysis Blood_Sample->RBC_Isolation HPLC HPLC with Fluorimetric Detection Urine_Prep->HPLC Urinary_Results Urinary Riboflavin & FMN Concentration HPLC->Urinary_Results EGRAC_Assay EGRAC Assay (with/without FAD) RBC_Isolation->EGRAC_Assay EGRAC_Results EGRAC Value EGRAC_Assay->EGRAC_Results

Caption: Experimental Workflow for Biomarker Analysis.

Conclusion

The selection of an appropriate biomarker for assessing riboflavin status depends on the specific research question and the resources available. The Erythrocyte Glutathione Reductase Activity Coefficient (EGRAC) remains the gold standard for evaluating long-term, functional riboflavin status. However, its limitations, particularly in individuals with G6PD deficiency, necessitate the use of alternative markers.

Urinary riboflavin excretion is a non-invasive and convenient method for assessing recent dietary intake but is not a reliable indicator of chronic deficiency. The specific measurement of urinary riboflavin 5'-phosphate (FMN) by methods such as HPLC offers a more direct assessment of a biologically active form of the vitamin. While promising, further research is needed to fully validate its performance characteristics against EGRAC and to establish clear interpretive criteria. For population-level screening or in contexts where EGRAC is not feasible, urinary FMN analysis presents a valuable alternative that warrants further investigation. The Erythrocyte Pyridoxamine Phosphate Oxidase (EPPOA) assay also shows promise as a functional biomarker, especially in G6PD deficient populations, though it is less commonly used.

Ultimately, a combination of biomarkers may provide the most comprehensive picture of riboflavin nutritional status, capturing both recent dietary intake and long-term functional sufficiency.

Safety Operating Guide

Proper Disposal of Riboflavin 5-Phosphate Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of riboflavin (B1680620) 5-phosphate sodium, this guide offers procedural, step-by-step instructions to ensure safe and compliant laboratory operations.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. While Riboflavin 5-Phosphate Sodium is not classified as a hazardous substance, proper disposal is still necessary to prevent environmental contamination.

Key Characteristics for Disposal Consideration

A summary of this compound's properties relevant to its disposal is provided below.

PropertyValueCitation
CAS Number 130-40-5[1]
GHS Classification Not a hazardous substance or mixture[1][2][3]
Appearance Yellow-orange powder[1]
Environmental Hazards Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[4]
Disposal Recommendation Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of unused or expired this compound in a laboratory setting. This procedure is designed to align with general best practices for non-hazardous pharmaceutical waste.

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling, ensure appropriate PPE is worn, including safety glasses and gloves.[2]

2. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "Non-Hazardous Pharmaceutical Waste."

  • Ensure that this compound is not mixed with hazardous waste, such as solvents or heavy metals.[5]

3. Container Selection:

  • Use a clean, dry, and sealable container compatible with a solid powder. The original product container, if in good condition, can be used.

  • For larger quantities, a designated non-hazardous pharmaceutical waste container, often a white container with a blue lid, is recommended.[3]

4. Waste Collection:

  • Carefully transfer the solid this compound into the designated waste container, minimizing dust formation.[1]

  • For residual amounts in original packaging, scrape out as much of the solid as is practical.

5. Container Sealing and Labeling:

  • Securely seal the waste container to prevent spills.

  • Label the container with the contents ("this compound Waste") and the accumulation start date.

6. Storage:

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic and incompatible materials.

7. Disposal:

  • Arrange for collection by a licensed waste disposal company that handles non-hazardous pharmaceutical waste. Incineration is a common and recommended disposal method for this type of waste.[3]

  • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution and local regulations.[1]

8. Empty Container Disposal:

  • Empty containers that have held this compound should be managed as unused product or triple-rinsed before being disposed of or recycled, in accordance with institutional policies.[1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Unused/Expired This compound ppe 1. Don Personal Protective Equipment start->ppe identify 2. Identify as Non-Hazardous Pharmaceutical Waste ppe->identify container 3. Select a Designated Waste Container identify->container transfer 4. Transfer Waste into Container container->transfer seal_label 5. Seal and Label Container transfer->seal_label store 6. Store in a Secure, Designated Area seal_label->store disposal 7. Arrange for Licensed Waste Disposal (Incineration) store->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Riboflavin 5'-Phosphate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Riboflavin 5'-Phosphate Sodium, a common derivative of Vitamin B2 used in various research applications. Adherence to these procedures will help mitigate risks and ensure the integrity of your experiments.

Personal Protective Equipment (PPE)

While Riboflavin 5'-Phosphate Sodium is not classified as a hazardous substance according to several safety data sheets, exercising caution and using appropriate personal protective equipment is a fundamental laboratory practice.[1][2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]To protect eyes from accidental splashes or dust particles.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] For extensive handling, consider fire/flame resistant and impervious clothing.[4]To prevent direct skin contact with the powder.
Respiratory Protection Generally not required under normal use with adequate ventilation.[2] In case of insufficient ventilation or high dust concentrations, use a dust mask or a full-face respirator.[1][4][5]To avoid inhalation of the fine powder, which can cause respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Riboflavin 5'-Phosphate Sodium will minimize exposure and contamination risks.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or if dust generation is likely.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid the formation of dust.[2][5]

  • Do not breathe in dust, fumes, or vapors.[4][6]

  • Avoid contact with skin and eyes.[4][6]

  • Use dedicated, clean spatulas and weighing boats.

  • After handling, wash hands thoroughly with soap and water.[1]

  • Do not eat, drink, or smoke in the work area.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[6][7]

  • Keep the container tightly closed to prevent moisture absorption as the substance is hygroscopic.[5][6]

  • Protect from direct sunlight and light sources.[5][6]

  • Some suppliers recommend refrigeration (2°C to 8°C).[2][6]

Storage ParameterCondition
Temperature Cool, with some sources recommending 2°C - 8°C.[2][6]
Light Protect from light.[5][6]
Atmosphere Dry, well-ventilated.[6][7]
Container Tightly closed.[5][6]

Disposal Plan

Proper disposal of Riboflavin 5'-Phosphate Sodium and any contaminated materials is crucial to prevent environmental contamination.

  • Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5] Do not dispose of waste into the sewer system.[5]

  • Contaminated Materials: Dispose of contaminated packaging and other materials (e.g., gloves, weighing boats) as you would the unused product.[5] Do not reuse empty containers.[5]

  • Spills: In case of a spill, avoid creating dust.[5] Sweep up the material and place it in a suitable, labeled container for disposal.[2][8] Ensure the area is well-ventilated.[1]

  • Regulations: Always adhere to local, regional, and national regulations for chemical waste disposal.[2]

Workflow for Safe Handling of Riboflavin 5'-Phosphate Sodium

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) handling_weigh Carefully Weigh Powder (Avoid Dust Generation) prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_wash Wash Hands Thoroughly handling_dissolve->cleanup_wash cleanup_store Store in Cool, Dry, Dark Place cleanup_wash->cleanup_store cleanup_dispose Dispose of Waste (Following Regulations) cleanup_store->cleanup_dispose

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Riboflavin 5-phosphate sodium
Reactant of Route 2
Reactant of Route 2
Riboflavin 5-phosphate sodium

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